Product packaging for 2-Chloroquinolin-3-amine(Cat. No.:CAS No. 116632-54-3)

2-Chloroquinolin-3-amine

Cat. No.: B055619
CAS No.: 116632-54-3
M. Wt: 178.62 g/mol
InChI Key: RSYIQSMKUOEULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloroquinolin-3-amine is a versatile and valuable chemical scaffold in organic and medicinal chemistry research. This compound features a quinoline core, a privileged structure in drug discovery, functionalized with both a chloro group at the 2-position and an amine group at the 3-position. These functional handles make it an excellent building block for the synthesis of diverse and complex molecular architectures, particularly for constructing fused or binary quinoline-containing heterocyclic systems . Key Research Applications & Value: Pharmaceutical Intermediate: Serves as a key precursor in the design and synthesis of compounds with potential biological activities. Quinoline derivatives are extensively investigated for a wide range of pharmacological properties, including as potential antimalarial, anticancer, antibacterial, and anti-inflammatory agents . Cardiotonic Drug Research: This specific amine has been identified as a compound with biological potential as a cardiotonic agent. Detailed Density Functional Theory (DFT) analyses have been performed to understand its structural and electronic properties, which are crucial for rational drug design . Materials Science & Chemosensors: The quinoline structure is integral to developing fluorescent materials and chemosensors. Researchers can utilize the reactive amine group to create Schiff base ligands, which are highly effective in coordinating metal ions. These complexes have applications in catalysis, material science, and as sensory materials for detecting metal ions like Cr(III) in environmental analysis . Corrosion Inhibition: Schiff base derivatives synthesized from related 2-chloroquinoline-3-carbaldehyde precursors have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, indicating the utility of this chemical family in industrial applications . Handling and Compliance: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local and international regulations for the safe disposal of chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B055619 2-Chloroquinolin-3-amine CAS No. 116632-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYIQSMKUOEULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601587
Record name 2-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-54-3
Record name 2-Chloro-3-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroquinolin-3-amine from 2-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 2-chloroquinoline-3-carbonitrile to the valuable intermediate, 2-chloroquinolin-3-amine. This conversion, a cornerstone in the synthesis of various heterocyclic compounds with significant pharmacological interest, is explored through an in-depth analysis of prevalent reduction methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and practical insights essential for successful and safe execution. We will delve into the mechanistic nuances of nitrile reduction, compare and contrast the most effective reagent systems, and provide detailed, field-tested protocols.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the this compound moiety serves as a critical building block for the synthesis of a diverse array of fused heterocyclic systems, including pyrazolo[3,4-b]quinolines and other complex molecules with potential biological activities.[3][4] The precursor, 2-chloroquinoline-3-carbonitrile, is readily accessible, often synthesized from the corresponding 2-chloroquinoline-3-carbaldehyde.[1][3][4][5][6][7][8][9][10] The reduction of the nitrile group to a primary amine is a pivotal transformation that unlocks the potential of this scaffold for further elaboration.

This guide will focus on the most reliable and scalable methods for this reduction, providing a critical evaluation of each to aid in the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and desired purity.

Mechanistic Underpinnings of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.[11] This can be achieved through two primary mechanistic pathways: hydride reduction or catalytic hydrogenation.

Hydride Reduction

Powerful hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for nitrile reduction.[12][13][14][15][16][17] The mechanism proceeds via a two-step nucleophilic addition of hydride ions (H⁻).

  • First Hydride Addition: The hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion.[13][17]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate.[13]

  • Aqueous Workup: The reaction is quenched with water or a dilute acid to protonate the dianion, yielding the final primary amine.[12][13][17]

It is crucial to note that milder reducing agents, such as Diisobutylaluminum Hydride (DIBAL-H), can be used to selectively reduce nitriles to aldehydes by stopping the reaction after the first hydride addition and subsequent hydrolysis.[12][13] However, for the synthesis of this compound, complete reduction is the desired outcome.

Catalytic Hydrogenation

Catalytic hydrogenation offers a more economical and often safer alternative to metal hydrides.[11] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The most commonly employed catalysts include Group 10 metals such as Raney® Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[11] The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitrile. A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the newly formed primary amine.[11][18] This can often be suppressed by the addition of ammonia or by careful selection of reaction conditions.[16]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical decision in the synthesis of this compound. The following table provides a comparative overview of the most common methods.

Methodology Reagents Advantages Disadvantages Key Considerations
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) in THF or Diethyl EtherHigh yields, rapid reaction, generally good functional group tolerance (except for reducible groups).[16]Highly reactive with water and protic solvents, requires strict anhydrous conditions, workup can be challenging.[19][20]Safety precautions are paramount. The "Fieser workup" is a standard and effective procedure for quenching and isolating the product.[21][22]
Catalytic Hydrogenation Raney® Nickel with H₂ or a hydrogen donor (e.g., 2-propanol)Economical, scalable, environmentally benign.[11][23]Can lead to side products (secondary/tertiary amines), may require elevated pressure and temperature, catalyst can be pyrophoric.[11]The addition of a base like KOH can improve efficiency when using a hydrogen donor.[23]
Borohydride Systems Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄) with a catalyst (e.g., Raney® Nickel)Milder than LiAlH₄, can be used in protic solvents (e.g., ethanol), improved chemoselectivity.[18][24]NaBH₄ or KBH₄ alone are generally not strong enough to reduce nitriles.[18] The combination with a catalyst is essential.Offers a good balance of reactivity and safety.[18][24]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound from 2-chloroquinoline-3-carbonitrile.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is adapted from established procedures for nitrile reduction using LiAlH₄.[3][4]

Diagram of the Experimental Workflow:

LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Start setup Set up oven-dried glassware under inert atmosphere (N₂ or Ar) start->setup reagents Add LiAlH₄ to anhydrous THF setup->reagents cool Cool to 0 °C reagents->cool substrate Add 2-chloroquinoline-3-carbonitrile solution dropwise cool->substrate warm Warm to room temperature substrate->warm reflux Reflux for specified time warm->reflux monitor Monitor reaction by TLC reflux->monitor cool2 Cool to 0 °C monitor->cool2 quench Quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser workup) cool2->quench filter Filter through Celite® quench->filter extract Extract with ethyl acetate filter->extract dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product This compound purify->product

Caption: Workflow for LiAlH₄ Reduction.

Materials:

  • 2-chloroquinoline-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® or other filter aid

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-chloroquinoline-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): [21][22] Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Safety Precautions:

  • Lithium Aluminum Hydride reacts violently with water, releasing flammable hydrogen gas.[19][20] All manipulations must be performed under strictly anhydrous and inert conditions.[19][20]

  • The quenching procedure is highly exothermic and should be performed slowly and with extreme caution in an efficient fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[20]

Method B: Catalytic Hydrogenation with Raney® Nickel

This protocol is a representative procedure for catalytic hydrogenation.

Diagram of the Chemical Transformation:

Caption: Catalytic Hydrogenation of 2-chloroquinoline-3-carbonitrile.

Materials:

  • 2-chloroquinoline-3-carbonitrile

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol or Methanol

  • Ammonia solution (optional)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar high-pressure reactor

Procedure:

  • Catalyst Preparation: In a suitable high-pressure reaction vessel, add a slurry of Raney® Nickel (typically 10-20% by weight of the substrate).

  • Reaction Mixture: Add a solution of 2-chloroquinoline-3-carbonitrile in ethanol or methanol. If suppression of secondary amine formation is a concern, a small amount of ammonia solution can be added.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-500 psi, depending on the equipment and substrate) and heat to 40-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen or by taking aliquots for analysis (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration and disposal.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified as described in Method A.

Safety Precautions:

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be properly maintained and operated by trained personnel.

  • Raney® Nickel is pyrophoric, especially when dry. Always handle it as a slurry and do not allow it to dry out.

  • Operations involving high pressures should be conducted behind a safety shield.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. The exact chemical shifts and coupling constants will be specific to the substitution pattern.
¹³C NMR Signals corresponding to the quinoline ring carbons. The carbon bearing the amine group will be shifted upfield compared to the nitrile carbon of the starting material.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound (C₉H₇ClN₂, MW: 178.62 g/mol ).[25]
Infrared (IR) Spectroscopy Appearance of N-H stretching vibrations (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹. Disappearance of the C≡N stretch from the starting material (around 2220-2260 cm⁻¹).
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Conclusion

The synthesis of this compound from 2-chloroquinoline-3-carbonitrile is a fundamental transformation in medicinal chemistry. This guide has detailed the primary methodologies for this reduction, providing both the theoretical framework and practical, actionable protocols. The choice between hydride reduction and catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. By understanding the causality behind the experimental choices and adhering to rigorous safety protocols, researchers can confidently and efficiently produce this key intermediate for the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to 2-Chloroquinolin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Significance of 2-Chloroquinolin-3-amine

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry and drug development. Its rigid structure and ability to engage in various intermolecular interactions have made it a "privileged scaffold," a term bestowed upon molecular frameworks capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous clinically significant drugs for a wide array of therapeutic areas, including cancer, malaria, and infectious diseases.[2]

Within this important class of compounds, this compound stands out as a key synthetic intermediate. Its structure incorporates two highly reactive functional groups: a nucleophilically displaceable chlorine atom at the 2-position and a versatile primary amine at the 3-position. This dual reactivity allows for extensive structural diversification, enabling chemists to generate large libraries of novel compounds for biological screening. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of any scientific investigation. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 116632-54-3[3]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
IUPAC Name This compound[3]
XLogP3-AA (Predicted) 2.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Note: Experimental data such as melting point and specific spectral data (NMR, IR) for this compound are not consistently reported in publicly available literature. Researchers should expect to characterize this compound thoroughly upon synthesis.

Synthesis and Methodology: A Two-Stage Approach

The synthesis of this compound is most effectively approached via a two-stage process, beginning with the well-established synthesis of its immediate precursor, 2-chloroquinoline-3-carbaldehyde.

Stage 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of activated aromatic compounds and is the standard procedure for synthesizing 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[4][5] The reaction involves chlorination, formylation, and intramolecular cyclization in a one-pot process.

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is essential for the formylation and subsequent cyclization.

  • Acetanilide: This serves as the starting aromatic system. The acetamido group activates the ring towards electrophilic substitution and becomes incorporated into the newly formed pyridine ring of the quinoline system.

  • Heating: Thermal energy is required to drive the intramolecular cyclization and subsequent aromatization steps to form the stable quinoline core.[4]

Detailed Experimental Protocol (Stage 1):

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C. Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction Initiation: Add N-phenylacetamide (10 mmol) to the freshly prepared Vilsmeier reagent.

  • Cyclization: Heat the reaction mixture to 80-90°C and maintain this temperature for 15 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate out.

  • Purification: Collect the crude 2-chloroquinoline-3-carbaldehyde by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethyl acetate/petroleum ether mixture to yield a pale yellow solid (m.p. 148-150°C).[6]

Synthesis_Stage1 Acetanilide N-Phenylacetamide Intermediate Electrophilic Cyclization Intermediate Acetanilide->Intermediate Formylation & Chlorination Vilsmeier Vilsmeier Reagent (POCl₃ / DMF) Vilsmeier->Intermediate Product1 2-Chloroquinoline-3-carbaldehyde Intermediate->Product1 Heating (80-90°C)

Caption: Vilsmeier-Haack synthesis of the key precursor.

Stage 2: Conversion to this compound

Conceptual Protocol (Stage 2):

  • Oxime Formation: Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) and stir at room temperature until TLC indicates complete conversion to the corresponding oxime.

  • Reduction: The intermediate oxime can be reduced to the primary amine using various reducing agents. A common and effective method is catalytic hydrogenation (e.g., H₂ gas with a Palladium or Nickel catalyst) or using a chemical reducing agent like sodium borohydride in the presence of a transition metal catalyst.

  • Isolation and Purification: Following the reduction, a standard aqueous work-up would be performed to remove inorganic salts. The crude this compound would then be purified using column chromatography or recrystallization.

Synthesis_Stage2 Product1 2-Chloroquinoline- 3-carbaldehyde Product2 This compound Product1->Product2 Reductive Amination Reagents 1. Hydroxylamine (NH₂OH·HCl) 2. Reducing Agent (e.g., H₂/Pd) Reagents->Product2

Caption: Proposed reductive amination pathway to the target amine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups.

  • The 2-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents by reacting the molecule with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, azoles), and S-nucleophiles (thiols).[9] This position is crucial for modulating the electronic properties and steric profile of the quinoline core.

  • The 3-Amine Position: The primary amine is a versatile nucleophile and can undergo a vast range of reactions common to arylamines. These include:

    • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

    • Alkylation: Introduction of alkyl groups.

    • Diazotization: Conversion to a diazonium salt, which can then be transformed into a wide variety of other functional groups (e.g., -OH, -CN, -halogens).

    • Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which are themselves valuable intermediates for further elaboration.[10]

Reactivity main This compound 2-Chloro Position 3-Amine Position sub Nucleophilic Aromatic Substitution (SNAr) main:f1->sub R-OH, R-NH₂, R-SH acyl Acylation / Sulfonylation main:f2->acyl RCOCl, RSO₂Cl schiff Schiff Base Formation main:f2->schiff RCHO diaz Diazotization main:f2->diaz NaNO₂, HCl

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The 2-chloroquinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities.

  • Antiviral Agents: The 2-chloroquinoline core has been utilized as a key pharmacophore in the design of inhibitors for viral proteases. Notably, derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and investigated as dual inhibitors of the Main Protease (MPro) and Papain-Like Protease (PLPro) of SARS-CoV-2, the virus responsible for COVID-19.[9] The ability to derivatize at the 3-position allows for the installation of various "warheads" or binding groups to interact with the target enzymes.

  • Antiparasitic Agents: Quinoline derivatives are famous for their role in combating parasitic diseases, with chloroquine being a classic example. Modern research continues to explore this scaffold. A series of 3-aminoquinoline derivatives have been synthesized and evaluated as potent agents against Trypanosoma cruzi (Chagas' disease) and Leishmania mexicana (Leishmaniasis).[11]

  • Anticancer and Anti-inflammatory Agents: The quinoline ring is a common feature in compounds designed as anticancer and anti-inflammatory agents.[2][11] The ability to readily modify the 2- and 3-positions of the this compound core allows for the fine-tuning of activity and selectivity against various cancer cell lines and inflammatory targets.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, adhering to established safety protocols.

GHS Hazard Classification: [3]

  • Pictogram: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic building block for medicinal and materials chemistry. Its strategic placement of reactive chloro and amino groups on the privileged quinoline scaffold provides a robust platform for the generation of diverse and complex molecules. While its direct synthesis and characterization require careful execution in the laboratory, the established routes via the Vilsmeier-Haack reaction of its precursor make it an accessible and powerful tool for researchers. The demonstrated utility of the quinoline core in antiviral, antiparasitic, and anticancer drug discovery underscores the potential of novel derivatives that can be accessed from this versatile intermediate.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Chloroquinolin-3-amine. As a valuable scaffold in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical, field-proven insights into the experimental workflows for acquiring and interpreting this critical data. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound is a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which are also of significant pharmacological interest.[1] The presence of a chlorine atom at the 2-position and an amine group at the 3-position makes it a versatile building block for further functionalization through various chemical reactions.[2]

Accurate and unambiguous structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity of a compound. This guide will provide a detailed exposition of the expected NMR, IR, and Mass Spectrometry data for this compound, supported by data from closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the amine group. The electron-withdrawing nature of the chlorine at C-2 and the electron-donating nature of the amine at C-3 will significantly influence the chemical shifts of the protons on the pyridine ring.

Based on the known spectrum of 2-chloroquinoline[3][4] and the expected substituent effects of the amino group, we can predict the following ¹H NMR data:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-4~ 7.8 - 8.0sThe introduction of the adjacent amino group is expected to shift this proton upfield compared to 2-chloroquinoline (δ 8.03). The coupling to H-3 is absent.
H-5~ 7.7 - 7.9dExpected to be a doublet due to coupling with H-6.
H-6~ 7.5 - 7.7tExpected to be a triplet (or ddd) due to coupling with H-5 and H-7.
H-7~ 7.6 - 7.8tExpected to be a triplet (or ddd) due to coupling with H-6 and H-8.
H-8~ 8.0 - 8.2dExpected to be a doublet due to coupling with H-7.
-NH₂~ 4.0 - 5.0br sThe chemical shift can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-2~ 145 - 148Attached to both chlorine and nitrogen, expected to be significantly downfield.
C-3~ 135 - 138The carbon bearing the amino group.
C-4~ 125 - 128
C-4a~ 147 - 150Quaternary carbon at the ring junction.
C-5~ 128 - 130
C-6~ 126 - 128
C-7~ 129 - 131
C-8~ 127 - 129
C-8a~ 122 - 125Quaternary carbon at the ring junction.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a clean, dry NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration & Peak Picking J->K L L K->L Structural Elucidation

Caption: A typical workflow for NMR analysis.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down proton exchange, leading to sharper N-H signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[3]

  • Spectrum Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[3]

    • ¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Predicted IR Absorption Bands

For this compound, the IR spectrum is expected to show characteristic bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C=C and C=N bonds of the quinoline ring, and the C-Cl bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (asymmetric & symmetric)3400 - 3250MediumPrimary amines typically show two distinct bands in this region.[5][6]
Aromatic C-H stretch3100 - 3000Medium-WeakCharacteristic of sp² C-H bonds.
N-H bend1650 - 1580Medium-StrongThis scissoring vibration is characteristic of primary amines.[5]
Aromatic C=C and C=N stretch1600 - 1450Medium-StrongA series of bands are expected for the quinoline ring system.
C-N stretch (aromatic)1335 - 1250StrongCharacteristic of the bond between the aromatic ring and the amine nitrogen.[5][6]
C-Cl stretch800 - 600StrongThe exact position can be influenced by the aromatic system.
N-H wag910 - 665Broad, StrongA characteristic out-of-plane bending for primary and secondary amines.[5]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and characteristic isotopic patterns.

Ion Predicted m/z Notes
[M]⁺178.03The molecular ion peak corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The exact mass is 178.0297759 Da.[7]
[M+2]⁺180.03This peak is due to the presence of the ³⁷Cl isotope. The relative intensity of the [M]⁺ to [M+2]⁺ peaks should be approximately 3:1, which is a characteristic signature of a molecule containing one chlorine atom.

Fragmentation: Under electron ionization (EI), the molecular ion may fragment. Plausible fragmentation pathways could involve the loss of HCN, Cl, or the amino group, leading to smaller charged fragments that can help confirm the structure. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₉H₇ClN₂.[8]

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation A Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) B Infuse into Ion Source (e.g., ESI, APCI) A->B C Ionization B->C D Mass Analyzer (e.g., TOF, Quadrupole) C->D E Detector D->E F Generate Mass Spectrum E->F G Identify Molecular Ion Peak and Isotopic Pattern F->G H Analyze Fragmentation G->H I I H->I Structural Confirmation

Caption: A general workflow for mass spectrometry.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, as it often leaves the molecular ion intact.[9]

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight (TOF) or quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution data, a TOF or Orbitrap analyzer is recommended.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in established principles and data from related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and high-quality results. By leveraging these spectroscopic techniques, researchers can confidently verify the structure and purity of this compound, facilitating its application in the synthesis of novel chemical entities with potential therapeutic value.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, 2-Chloroquinolin-3-amine represents a key building block, offering versatile handles for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and synthetic history of this compound, not as a singular event, but as a culmination of foundational reactions in heterocyclic chemistry. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed experimental protocol for its likely preparation, and discuss its significance as a precursor in the development of novel pharmaceuticals.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets.[1] Its presence in natural products with profound physiological effects, such as quinine, has inspired generations of medicinal chemists. The versatility of the quinoline ring system allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of a diverse array of drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory therapies.[2]

The 2-chloro-3-substituted quinoline framework is of particular interest. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the substituent at the 3-position provides a vector for further molecular elaboration. This guide focuses on a key derivative, this compound, a molecule whose synthetic origins are intrinsically linked to a classic reaction in organic chemistry.

The Synthetic Lineage: From Vilsmeier-Haack to a Key Amine

The history of this compound is not marked by a singular "discovery" paper but is rather a logical extension of the well-established chemistry of its precursor, 2-chloroquinoline-3-carbaldehyde. The synthesis of this carbaldehyde is a testament to the power of the Vilsmeier-Haack reaction.[2][3]

The Vilsmeier-Haack Reaction: A Gateway to 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, is the cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes.[4] The reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

The synthesis commences with the reaction of a substituted acetanilide with the Vilsmeier reagent. The reaction proceeds through a series of intermediates, involving chlorination, formylation, and ultimately, cyclization to yield the 2-chloroquinoline-3-carbaldehyde core.[3] This method is highly efficient and allows for the preparation of a wide range of substituted quinolines by simply varying the starting acetanilide.[4]

Diagram 1: The Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde Synthesis

Vilsmeier_Haack Acetanilide Acetanilide Intermediate Formylated & Chlorinated Intermediate Acetanilide->Intermediate Formylation & Chlorination Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Product 2-Chloroquinoline-3-carbaldehyde Intermediate->Product Cyclization

Caption: General workflow of the Vilsmeier-Haack reaction.

The Crucial Intermediate: 2-Chloroquinoline-3-carbonitrile

While the direct conversion of 2-chloroquinoline-3-carbaldehyde to this compound is plausible through methods like reductive amination, a more documented and efficient pathway involves the formation of a nitrile intermediate. The literature describes the conversion of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile.[1] This transformation can be achieved by treating the aldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate.[5]

This nitrile is a pivotal intermediate, as the cyano group is readily convertible to a primary amine through reduction.

Table 1: Key Intermediates in the Synthesis of this compound

IntermediateStructureMethod of PreparationReference
2-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNOVilsmeier-Haack reaction of acetanilide[2][3]
2-Chloroquinoline-3-carbonitrileC₁₀H₅ClN₂Oxidation of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia and ceric ammonium nitrate[1][5]
The Final Step: Reduction to this compound

Common and effective reagents for this purpose include:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to amines.

  • Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Given the potential for the chloro-substituent to be sensitive to some reducing conditions, careful selection of the reagent and reaction parameters is crucial to ensure the integrity of the 2-chloroquinoline core.

Diagram 2: Proposed Synthetic Pathway to this compound

Synthesis_Pathway Start Acetanilide Intermediate1 2-Chloroquinoline-3-carbaldehyde Start->Intermediate1 Step1 Vilsmeier-Haack (POCl₃, DMF) Intermediate2 2-Chloroquinoline-3-carbonitrile Intermediate1->Intermediate2 Step2 Oxidation with aq. NH₃, CAN Final_Product This compound Intermediate2->Final_Product Step3 Reduction (e.g., LiAlH₄ or H₂/Pd-C)

References

The Ascendant Scaffold: A Technical Guide to 2-Chloroquinolin-3-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. Within this privileged class of heterocycles, 2-Chloroquinolin-3-amine and its derivatives have emerged as a focal point of intensive research, demonstrating significant potential as anticancer, antibacterial, and kinase-modulating agents. This technical guide provides a comprehensive literature review, delving into the synthetic strategies, chemical reactivity, and diverse pharmacological landscape of this promising molecular architecture. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with a thorough understanding of the core principles and practical methodologies necessary to explore and exploit the therapeutic potential of this compound and its analogs.

Introduction: The Quinoline Core and the Significance of 2-Chloro-3-Amino Substitution

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent planarity and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activity.

The 2-chloro-3-amino substitution pattern is of particular interest for several reasons:

  • The 2-Chloro Group: The chlorine atom at the C2 position serves as a versatile synthetic handle. It activates the position for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide range of functional groups.[2] This reactivity is crucial for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • The 3-Amino Group: The amino group at the C3 position can act as a key hydrogen bond donor and/or acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. It also provides a site for further derivatization to explore different chemical spaces.

This combination of a reactive chloro group and a key interactive amino group makes this compound a highly attractive starting point for the design and synthesis of novel therapeutic agents.

Synthetic Strategies: Accessing the this compound Scaffold

While a direct, one-pot synthesis of this compound is not prominently featured in the literature, a robust and logical synthetic pathway can be constructed from readily available precursors. The most common and versatile approach involves the synthesis of a key intermediate, 2-chloroquinoline-3-carbaldehyde, followed by its conversion to the desired 3-amino derivative.

Synthesis of the Key Precursor: 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of 2-chloro-3-formylquinolines.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF), to effect the formylation and cyclization of substituted acetanilides.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • Preparation of Acetanilide: To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise with stirring. The reaction is typically exothermic. After the addition is complete, stir the mixture for 30 minutes. Pour the reaction mixture into cold water to precipitate the acetanilide. Filter the solid, wash with water, and dry.

  • Vilsmeier-Haack Reaction: To a flask containing DMF (5.0 eq) cooled in an ice bath, add POCl3 (3.0 eq) dropwise with stirring. After the addition, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cyclization: Add the prepared acetanilide (1.0 eq) to the Vilsmeier reagent. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product, 2-chloroquinoline-3-carbaldehyde, will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.

Vilsmeier_Haack_Synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Intermediate Cyclized Intermediate Acetanilide->Intermediate Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Intermediate Product 2-Chloroquinoline-3-carbaldehyde Intermediate->Product Hydrolysis

Conversion to 2-Chloroquinoline-3-amine

A plausible route to this compound from the 3-carbaldehyde precursor involves a two-step process: conversion to the corresponding 3-carbonitrile, followed by reduction.

Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile

The aldehyde can be converted to a nitrile via its oxime.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile

  • Oxime Formation: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • Dehydration to Nitrile: After cooling, pour the reaction mixture into water to precipitate the oxime. Filter and dry the solid. The crude oxime can be dehydrated to the nitrile by heating with a dehydrating agent such as acetic anhydride or thionyl chloride. For example, refluxing the oxime in acetic anhydride for 1-2 hours, followed by pouring onto ice water, will yield the 2-chloroquinoline-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

The nitrile group can be reduced to a primary amine using a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloroquinoline-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel.

Synthesis_of_2_Chloroquinolin_3_amine Carbaldehyde 2-Chloroquinoline-3-carbaldehyde Oxime 2-Chloroquinoline-3-carbaldehyde Oxime Carbaldehyde->Oxime Hydroxylamine Carbonitrile 2-Chloroquinoline-3-carbonitrile Oxime->Carbonitrile Dehydration Amine This compound Carbonitrile->Amine Reduction (e.g., LiAlH4)

Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs have demonstrated a wide spectrum of biological activities, with anticancer and antibacterial properties being the most prominent.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways.[5] The 2-chloro-3-amino-substituted quinolines are particularly interesting as potential kinase inhibitors.

Kinase Inhibition: Targeting EGFR and VEGFR-2

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[6][7] The quinoline and quinazoline scaffolds are found in several FDA-approved kinase inhibitors.[1][8]

The 4-anilinoquinazoline and 4-anilinoquinoline structures are well-established pharmacophores for EGFR inhibition.[9] The nitrogen at position 1 of the quinoline ring and the exocyclic amino group are crucial for binding to the hinge region of the kinase domain. The 2-chloro group in this compound analogs can be strategically utilized to introduce substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway Inhibitor This compound Analog EGFR EGFR Inhibitor->EGFR Inhibition VEGFR2 VEGFR2 Inhibitor->VEGFR2 Inhibition PI3K_Akt PI3K_Akt EGFR->PI3K_Akt RAS_MAPK RAS_MAPK EGFR->RAS_MAPK Proliferation Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Based on the available literature for related quinoline analogs, the following SAR trends can be inferred for anticancer activity:[10][11]

PositionSubstitution/ModificationImpact on Anticancer Activity
C2 Replacement of the chloro group with various aryl or heteroaryl moieties via cross-coupling reactions.Can significantly enhance potency by targeting hydrophobic pockets in the kinase domain.
N3 Acylation or alkylation of the amino group.Can modulate solubility and cell permeability. Introduction of specific functionalities can lead to additional interactions with the target.
C4 Substitution with anilino groups.Crucial for hinge binding in many kinase inhibitors. The nature of the aniline substituent is critical for potency and selectivity.
C6, C7 Introduction of small electron-donating or electron-withdrawing groups.Can influence the electronic properties of the quinoline ring and affect binding affinity.
Antibacterial Activity

Quinoline-based compounds have a long history as antibacterial agents, with the fluoroquinolones being a prominent example. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

The 2-chloroquinoline scaffold has been incorporated into various compounds with potent antibacterial activity.[13] The lipophilicity conferred by the quinoline ring and the potential for specific interactions through the amino and chloro substituents contribute to their efficacy.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity

PositionSubstitution/ModificationImpact on Antibacterial Activity
C2 Introduction of different nucleophiles to replace the chloro group.Can modulate the antibacterial spectrum and potency.
N3 Derivatization of the amino group.Can affect bacterial cell wall penetration and interaction with intracellular targets.
C7 Halogen substitution (e.g., fluorine).Often enhances activity, a key feature of fluoroquinolones.

Future Directions and Conclusion

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its proven track record of biological activity, makes it a highly attractive starting point for drug discovery programs.

Future research in this area should focus on:

  • Library Synthesis and High-Throughput Screening: The development of efficient and diverse synthetic routes, such as the application of modern cross-coupling reactions like the Buchwald-Hartwig amination, will be crucial for generating large libraries of analogs for high-throughput screening against a panel of cancer cell lines, bacterial strains, and kinases.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Chloroquinolin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] 2-Chloroquinolin-3-amine, a heterocyclic amine containing the quinoline scaffold, is a compound of interest in medicinal chemistry due to the diverse biological activities associated with quinoline derivatives.[3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing solubility, grounded in the compound's specific molecular structure. This guide presents a detailed, field-proven protocol for equilibrium solubility determination using the gold-standard Saturation Shake-Flask (SSF) method, complemented by a robust analytical workflow for quantification.[2] The objective is to equip scientists with the foundational knowledge and practical methodology required to generate accurate and reproducible solubility data, essential for formulation development, reaction optimization, and purification processes.

Part 1: Physicochemical Characterization and Solubility Prediction of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. A thorough analysis of the this compound structure allows for an educated prediction of its behavior in various solvents.

Molecular Structure and Properties:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₉H₇ClN₂[4]

  • Molecular Weight: 178.62 g/mol [4]

  • SMILES: C1=CC=C2C(=C1)C=C(C(=N2)Cl)N[4]

The structure features three key components that dictate its solubility:

  • Quinoline Ring System: This bicyclic aromatic system is inherently nonpolar and hydrophobic. It will favor interactions with nonpolar or moderately polar organic solvents through π-π stacking and van der Waals forces. The parent compound, quinoline, is readily soluble in most organic solvents.[5]

  • Amine Group (-NH₂): Positioned at the 3-carbon, the primary amine group introduces polarity and the capacity for hydrogen bonding. As a hydrogen bond donor and acceptor, it can interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).[6]

  • Chlorine Atom (-Cl): The electronegative chlorine atom at the 2-position induces a dipole moment, increasing the overall polarity of the molecule compared to unsubstituted quinoline.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can form a hypothesis.[7] The presence of both a large nonpolar ring system and a polar, hydrogen-bonding amine group suggests that this compound will exhibit moderate to good solubility in polar organic solvents. Its solubility is expected to be lower in highly nonpolar solvents (like hexanes) where the polar amine group cannot be effectively solvated, and potentially limited in highly polar protic solvents like water, where the hydrophobic quinoline backbone may dominate. The amine group's basicity also implies that its solubility could be enhanced in acidic media through the formation of a more soluble protonated salt.[6]

Part 2: Theoretical Principles of Solubility

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[7] For a solid solute like this compound, the process can be conceptualized as two competing energetic factors:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

Dissolution occurs when the solvation energy is sufficient to overcome the crystal lattice energy. The key interactions governing this process are:

  • Van der Waals Forces: Weak, transient attractions present in all molecules. These are the primary forces at play in nonpolar systems.

  • Dipole-Dipole Interactions: Attractive forces between polar molecules. The chloro-substituent on the quinoline ring enhances these interactions.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). The amine group of this compound is a key participant in hydrogen bonding.[6]

The choice of solvent is therefore critical. Solvents are broadly classified as:

  • Polar Protic: (e.g., Methanol, Ethanol) Can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic: (e.g., DMSO, Acetone) Are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar: (e.g., Hexane, Toluene) Have low dielectric constants and rely primarily on van der Waals forces for solvation.

Part 3: Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The Saturation Shake-Flask (SSF) method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Detailed Protocol: Saturation Shake-Flask Method

This protocol outlines the necessary steps to determine the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Hexane)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

2. Experimental Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point is to add ~10-20 mg of the compound to 1 mL of the selected solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each organic solvent to its respective vial containing the compound.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the suspensions at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure true thermodynamic equilibrium is achieved.[2]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, two methods are common:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). This will pellet the undissolved solid at the bottom.[2]

    • Filtration: Directly filter the suspension using a syringe filter compatible with the organic solvent. This method is often faster but requires care to avoid clogging.[8]

  • Sample Dilution: Carefully pipette a precise aliquot of the clear supernatant from the centrifuged or filtered sample. Perform a large, accurate dilution with the same solvent used for the experiment. This is crucial to bring the concentration within the linear range of the analytical instrument. For example, dilute 10 µL of supernatant into 990 µL of solvent (a 1:100 dilution).

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the instrument response to a standard curve prepared with known concentrations of the compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess This compound B Add known volume of organic solvent A->B to vial C Agitate at constant T (24-48 hours) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect & Dilute Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Saturation Shake-Flask solubility assay.

Part 4: Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The results from the experimental protocol can be used to populate a table such as the one below.

Table 1: Solubility Profile of this compound in Common Organic Solvents at 25 °C

SolventSolvent TypePredicted Qualitative SolubilityExperimentally Determined Solubility (mg/mL)Experimentally Determined Solubility (mol/L)
HexaneNonpolarVery LowEnter experimental data hereEnter experimental data here
TolueneNonpolar (Aromatic)Low to ModerateEnter experimental data hereEnter experimental data here
Ethyl AcetatePolar AproticModerateEnter experimental data hereEnter experimental data here
AcetonePolar AproticModerate to HighEnter experimental data hereEnter experimental data here
EthanolPolar ProticHighEnter experimental data hereEnter experimental data here
MethanolPolar ProticHighEnter experimental data hereEnter experimental data here
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighEnter experimental data hereEnter experimental data here

Note: The qualitative predictions are based on theoretical chemical principles. Experimental verification is required.

Part 5: Conclusion

This technical guide provides a robust framework for both predicting and experimentally determining the solubility of this compound in organic solvents. A systematic evaluation based on the compound's structural features—the hydrophobic quinoline core and the polar, hydrogen-bonding amine substituent—allows for the rational selection of solvents. The detailed Saturation Shake-Flask protocol presented herein represents a reliable and scientifically sound methodology for generating the accurate quantitative data essential for advancing research and development.[2] By adhering to this standardized approach, scientists can ensure the integrity of their solubility data, facilitating informed decisions in drug formulation, chemical synthesis, and purification strategies.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 2-Chloroquinolin-3-amine, a heterocyclic amine of significant interest in pharmaceutical research and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this document establishes a robust analytical framework based on first principles, data from structurally analogous compounds, and standardized thermal analysis protocols. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to safely handle, process, and formulate this compound, while also providing detailed methodologies for conducting in-house thermal hazard assessments. This guide details step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and proposes a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) workflow for the identification of thermal decomposition products.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermal stability is a cornerstone of a comprehensive pre-formulation and safety assessment. For heterocyclic compounds like this compound, which serve as crucial building blocks in medicinal chemistry, a detailed thermal profile is not merely a regulatory requirement but a fundamental aspect of ensuring process safety, product stability, and ultimately, patient safety.

Uncontrolled thermal decomposition can lead to a loss of product efficacy, the formation of potentially toxic degradants, and in worst-case scenarios, energetic runaway reactions. This guide provides a foundational understanding of the thermal behavior of this compound, enabling researchers to mitigate these risks.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical and chemical properties is essential before delving into its thermal characteristics.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem
Molecular Weight 178.62 g/mol PubChem
Appearance Expected to be a solid at room temperatureInferred
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility Data not widely availableN/A

Predicted Thermal Stability and Decomposition Profile

General Observations from Analogous Compounds

Studies on various heterocyclic compounds have shown that the introduction of a chloro-substituent can increase the thermal stability of the molecule. This is attributed to the electron-withdrawing nature of the halogen, which can strengthen the bonds within the aromatic system. However, the presence of an amine group can introduce a potential site for thermal instability, as amino groups can be susceptible to oxidation and other degradation reactions.

Predicted Onset of Decomposition

Based on the thermal analysis of other substituted quinolines and heterocyclic amines, the onset of thermal decomposition for this compound under an inert atmosphere is predicted to be in the range of 200-270 °C . The decomposition in an oxidizing atmosphere (air) may occur at a slightly different temperature, and the presence of oxygen can lead to different decomposition pathways and products.

Energetics of Decomposition

The decomposition of this compound is anticipated to be an exothermic process, releasing energy in the form of heat. The magnitude of this exotherm is a critical parameter for process safety, as a large and rapid release of energy can lead to a thermal runaway event. Differential Scanning Calorimetry (DSC) is the primary technique for quantifying this energy release.

Postulated Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through a complex series of reactions. Based on the known chemistry of chloro-aromatic amines and quinolines, the following degradation pathways are postulated:

  • Dechlorination: The carbon-chlorine bond is a potential site of initial cleavage, leading to the formation of radicals and the eventual release of hydrogen chloride (HCl) or other chlorinated species.

  • Deamination: The amino group can be eliminated, potentially forming ammonia (NH₃) and other nitrogen-containing fragments.

  • Ring Opening and Fragmentation: At higher temperatures, the quinoline ring system is expected to fragment, leading to the formation of a complex mixture of smaller volatile organic compounds, including nitriles, aromatic amines, and hydrocarbons.

  • Polymerization/Condensation: Under certain conditions, reactive intermediates formed during decomposition could polymerize to form higher molecular weight, tar-like substances.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

G A This compound B Initial Thermal Stress (Heat) A->B C Radical Intermediates B->C Homolytic Cleavage D HCl (gas) C->D Dechlorination E Ammonia (gas) C->E Deamination F Fragmented Ring Structures (e.g., nitriles, smaller aromatics) C->F Ring Fragmentation G Polymeric Residue F->G Polymerization G cluster_0 TGA Workflow A Sample Weighing (5-10 mg) B Load into TGA A->B C Heat at 10 °C/min under N₂ or Air B->C D Record Mass Loss vs. Temperature C->D E Determine Onset of Decomposition D->E G cluster_1 DSC Workflow F Sample Weighing (2-5 mg) in Sealed Crucible G Load into DSC F->G H Heat at 10 °C/min under N₂ G->H I Record Heat Flow vs. Temperature H->I J Identify Melting & Decomposition Events and Quantify Energy I->J

Methodological & Application

Synthetic Routes to Pyrazolo[3,4-b]quinolin-3-amines: An Application Note and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[3,4-b]quinolin-3-amines represent a privileged heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Their diverse biological activities, including potential as anticancer and antimicrobial agents, have spurred the development of numerous synthetic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most prominent and effective synthetic routes to this important class of molecules. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Core

The fusion of a pyrazole ring with a quinoline system results in the formation of the tetracyclic pyrazolo[3,4-b]quinoline scaffold. This unique arrangement of nitrogen-containing heterocycles imparts a rigid, planar structure that is conducive to interactions with various biological targets. Notably, derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological properties, including acting as inhibitors of oncogenic Ras and possessing antitumor and antimicrobial activities[1][2]. The 3-amino substituent, in particular, serves as a crucial functional handle for further molecular elaboration, allowing for the generation of diverse chemical libraries for drug discovery programs. This document will explore the primary synthetic methodologies for accessing pyrazolo[3,4-b]quinolin-3-amines, with a focus on practicality, efficiency, and mechanistic understanding.

Key Synthetic Strategies

The synthesis of pyrazolo[3,4-b]quinolin-3-amines can be broadly categorized into several key approaches. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and scalability requirements. The most prominent methods include:

  • The Friedländer Annulation: A Classic Approach

  • Multicomponent Reactions: An Efficient Modern Strategy

  • Synthesis from Substituted Quinolines: A Convergent Route

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a cornerstone reaction in quinoline chemistry and has been extensively applied to the preparation of pyrazolo[3,4-b]quinolines[3][4]. This acid- or base-catalyzed condensation reaction involves the reaction of an o-aminobenzaldehyde or an o-aminoketone with a compound containing an activated α-methylene group, such as a 5-aminopyrazole derivative.

Mechanistic Insight

The reaction typically proceeds through an initial aldol-type condensation between the carbonyl group of the o-aminobenzaldehyde/ketone and the active methylene group of the 5-aminopyrazole, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoline ring. The choice of catalyst (acid or base) can influence the reaction rate and yield, depending on the specific substrates.

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product o-Aminoaryl_Ketone o-Aminoaryl Ketone/Aldehyde Aldol_Adduct Aldol Adduct o-Aminoaryl_Ketone->Aldol_Adduct Condensation 5-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Cyclized_Intermediate->Pyrazoloquinoline Dehydration

Caption: Generalized workflow of the Friedländer Annulation.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine

This protocol is adapted from a procedure involving the condensation of a 5-aminopyrazole with a cyclic ketone[5].

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Cyclohexanone

  • Glacial Acetic Acid

Procedure:

  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add cyclohexanone (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine derivative.

Expert Insights:

  • The use of glacial acetic acid serves as both the solvent and an acid catalyst.

  • The reaction can also be carried out under microwave irradiation to significantly reduce the reaction time.

  • The choice of the pyrazole and the ketone/aldehyde will determine the substitution pattern on the final product.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis[6]. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]quinolines, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity rapidly[7][8].

A Representative Three-Component Synthesis

A common MCR strategy involves the one-pot reaction of a 5-aminopyrazole, an aromatic aldehyde, and a C-H active compound like dimedone or cyclohexanone[7][8][9]. This approach often employs a catalyst to facilitate the reaction.

MCR_Workflow cluster_reactants Reactants Aminopyrazole 5-Aminopyrazole One_Pot_Reaction One-Pot Reaction (Catalyst, Solvent) Aminopyrazole->One_Pot_Reaction Aldehyde Aromatic Aldehyde Aldehyde->One_Pot_Reaction CH_Acid Active Methylene Compound (e.g., Dimedone) CH_Acid->One_Pot_Reaction Product Pyrazolo[3,4-b]quinoline Derivative One_Pot_Reaction->Product

Caption: Workflow for a three-component synthesis.

Protocol 2: L-Proline Catalyzed Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines

This protocol describes a three-component reaction catalyzed by L-proline[9]. It is important to note that the reproducibility of this specific reaction has been a subject of discussion in the literature, with some studies suggesting the formation of alternative products[9]. Researchers should carefully characterize their products to confirm the desired structure.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Substituted Benzaldehyde

  • Dimedone

  • L-Proline

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).

  • Add L-proline (10 mol%) to the mixture.

  • Reflux the reaction mixture for the time specified in the literature (e.g., 8-12 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, purify the product by column chromatography on silica gel.

Reactant Combination ExampleCatalystSolventYield (%)
5-Aminopyrazole, Benzaldehyde, DimedoneL-ProlineEthanolVariable
5-Aminopyrazole, 4-Chlorobenzaldehyde, CyclohexanoneGlucose coated nano Fe3O4EthanolGood

Expert Insights:

  • The choice of catalyst is crucial. Various catalysts, including organocatalysts like L-proline and nano-catalysts, have been explored to improve yields and selectivity[7].

  • Green chemistry principles are often applied in these reactions, utilizing environmentally benign solvents like ethanol or even aqueous media[7].

Synthesis from Substituted Quinolines: A Convergent Approach

An alternative strategy involves the construction of the pyrazole ring onto a pre-existing quinoline scaffold. This is a convergent approach that is particularly useful when the desired quinoline core is readily accessible. A common precursor for this route is a 2-chloro-3-cyanoquinoline.

Mechanistic Pathway

The synthesis commences with the reaction of the 2-chloro-3-cyanoquinoline with hydrazine or a substituted hydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the cyano group, followed by an intramolecular cyclization with the displacement of the chloride at the 2-position of the quinoline ring to form the pyrazole ring.

Quinoline_to_Pyrazoloquinoline Start 2-Chloro-3-cyanoquinoline Intermediate Hydrazone Intermediate Start->Intermediate + Hydrazine Hydrate Product 3-Amino-1H-pyrazolo[3,4-b]quinoline Intermediate->Product Intramolecular Cyclization (-HCl)

Caption: Synthesis from a substituted quinoline precursor.

Protocol 3: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinolines from 2-Chloroquinoline-3-carbonitriles

This protocol is based on the cyclization of 2-chloroquinoline-3-carbonitriles with hydrazines[10][11].

Materials:

  • Substituted 2-chloroquinoline-3-carbonitrile

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the substituted 2-chloroquinoline-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add hydrazine hydrate (1.5-2.0 eq) or the corresponding substituted hydrazine to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into water to induce precipitation.

  • Wash the collected solid with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/water or ethanol) to obtain the pure 3-amino-1H-pyrazolo[3,4-b]quinoline.

Expert Insights:

  • The reactivity of the hydrazine can be modulated by using substituted hydrazines (e.g., phenylhydrazine) to introduce substituents at the N-1 position of the pyrazole ring.

  • The choice of solvent can influence the reaction rate and the solubility of the product. DMF is often used for less reactive substrates.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]quinolin-3-amines continues to be an active area of research, driven by the significant biological potential of this heterocyclic system. The Friedländer annulation remains a reliable and versatile method, while multicomponent reactions offer a more efficient and atom-economical alternative for generating libraries of compounds. The synthesis from pre-functionalized quinolines provides a convergent and often high-yielding route.

Future efforts in this field will likely focus on the development of more sustainable and greener synthetic methodologies, the exploration of novel catalytic systems to enhance efficiency and selectivity, and the application of these synthetic strategies to the creation of new therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis of these important molecules.

References

Harnessing the Reactivity of 2-Chloroquinolin-3-amine in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Within this class, 3-substituted 2-chloroquinolines are exceptionally versatile intermediates, prized for their dual reactivity which enables the rapid construction of complex heterocyclic systems. While the 2-chloroquinoline-3-carbaldehyde derivative is a well-documented workhorse in various named multicomponent reactions (MCRs), this guide focuses on the unique applications of 2-Chloroquinolin-3-amine . We delve into its pivotal role in the synthesis of fused pyrazolo[3,4-b]quinolines, a class of compounds with significant pharmacological interest, and explore its potential as a key building block in isocyanide-based MCRs like the Ugi reaction. This document provides detailed mechanistic insights, step-by-step protocols, and expert commentary to empower researchers in leveraging this potent scaffold for the efficient discovery of novel bioactive molecules.

Introduction: The Strategic Advantage of the this compound Scaffold

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of diverse and complex molecules in a single, efficient step.[4] The strategic selection of building blocks is paramount to the success of MCR-driven library synthesis. The this compound moiety offers two distinct points of reactivity:

  • The Amine Group (-NH₂): A versatile nucleophile, ideal for participating as the amine component in imine formation, a critical first step in many MCRs, including the Ugi reaction.

  • The Chloro Group (-Cl) at C2: An electrophilic center susceptible to nucleophilic aromatic substitution (SNAr). This allows for subsequent cyclization or the introduction of additional diversity elements, making it a valuable handle for post-MCR modifications or intramolecular ring-closing reactions.[1]

This dual functionality allows for the construction of intricate, polycyclic molecular architectures in a highly convergent manner, a key objective in modern medicinal chemistry.

Core Application: Synthesis of Pyrazolo[3,4-b]quinolines via Condensative Cyclization

One of the most robust and well-established applications of the 2-chloroquinoline scaffold is in the synthesis of pyrazolo[3,4-b]quinolines. These fused heterocycles are recognized as inhibitors of oncogenic Ras and possess other important pharmacological properties.[5][6] This transformation, while often proceeding from the corresponding 2-chloroquinoline-3-carbonitrile, conceptually involves the functionalities of this compound and represents a powerful synthetic strategy.

Reaction Principle and Mechanism

The reaction proceeds via a tandem nucleophilic addition-cyclization sequence. A dinucleophile, typically hydrazine or a substituted hydrazine, reacts with a 2-chloroquinoline bearing an electrophilic trigger at the C3 position (such as a nitrile or formyl group). The reaction culminates in an intramolecular SNAr reaction, displacing the C2-chloro group to form the fused pyrazole ring.

The mechanism using 2-chloroquinoline-3-carbonitrile and hydrazine hydrate is illustrative:

  • Nucleophilic Addition: The terminal nitrogen of hydrazine hydrate attacks the electrophilic carbon of the nitrile group.

  • Intramolecular Cyclization: The resulting intermediate is positioned ideally for the second nitrogen atom to attack the C2 carbon of the quinoline ring.

  • Aromatization: The displacement of the chloride ion and subsequent tautomerization yields the stable, aromatic 3-amino-1H-pyrazolo[3,4-b]quinoline product.[7]

G c1 2-Chloroquinoline- 3-carbonitrile intermediate Adduct Intermediate c1->intermediate Nucleophilic Addition c2 Hydrazine Hydrate (H₂N-NH₂·H₂O) c2->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Positioned for SₙAr product 3-Amino-1H-pyrazolo[3,4-b]quinoline cyclization->product Chloride Displacement & Aromatization

Caption: Mechanism for Pyrazolo[3,4-b]quinoline formation.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoline

This protocol is adapted from established literature procedures for the reaction of a 2-chloroquinoline precursor with hydrazine.[8]

Materials:

  • Ethyl-2-chloroquinoline-3-carboxylate (1 equiv.)

  • Hydrazine Hydrate (80% solution, ~10 equiv.)

  • Absolute Ethanol

  • Triethylamine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add ethyl-2-chloroquinoline-3-carboxylate (0.002 mol).

  • Add absolute ethanol (15 mL) to dissolve the starting material.

  • Add 80% hydrazine hydrate (5 mL) and a few drops of triethylamine to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 15-20 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess ethanol and hydrazine hydrate under reduced pressure.

  • Pour the resulting residue into cold water. A solid precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield pure 3-amino-1H-pyrazolo[3,4-b]quinoline.

Starting Material PrecursorReagentSolventConditionsYield (%)Reference
Ethyl-2-chloroquinoline-3-carboxylateHydrazine HydrateEthanolReflux, 15hGood[8]
2-chloroquinoline-3-carbonitrileHydrazine HydrateEthanolRefluxGood-Excellent[7]
2-chloroquinoline-3-carbonitrilePhenylhydrazineEthanolRefluxGood-Excellent[7]

Table 1: Summary of reaction conditions for Pyrazolo[3,4-b]quinoline synthesis.

Isocyanide-Based MCRs: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[9][10] this compound is a prime candidate to serve as the amine component in this powerful transformation.

Mechanistic Considerations and Strategic Value

In a hypothetical Ugi reaction, this compound would first condense with an aldehyde to form a Schiff base (imine). This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. A subsequent Mumm rearrangement yields the final, stable bis-amide product.[11]

The strategic value of using this compound is twofold:

  • It introduces the valuable quinoline pharmacophore directly into the Ugi product.

  • The C2-chloro substituent remains intact, serving as a reactive handle for post-Ugi modifications, such as palladium-catalyzed cross-coupling reactions or further SNAr substitutions to build even greater molecular complexity.

G cluster_reactants Four Components Amine This compound Step1 Imine Formation Amine->Step1 Aldehyde Aldehyde (R¹-CHO) Aldehyde->Step1 Acid Carboxylic Acid (R²-COOH) Step2 Addition of Isocyanide & Carboxylate Acid->Step2 Isocyanide Isocyanide (R³-NC) Isocyanide->Step2 Step1->Step2 Step3 Mumm Rearrangement Step2->Step3 Product α-Acylamino Amide Product (with chloroquinoline moiety) Step3->Product

Caption: Proposed workflow for an Ugi four-component reaction.

General Protocol for Ugi Reaction Screening

This protocol provides a general starting point for exploring the use of this compound in an Ugi reaction. Optimization of solvent, temperature, and reactant stoichiometry is typically required.

Materials:

  • This compound (1 equiv., e.g., 0.5 mmol)

  • Aldehyde (1 equiv.)

  • Carboxylic Acid (1 equiv.)

  • Isocyanide (1 equiv.)

  • Methanol (or 2,2,2-Trifluoroethanol) as solvent

  • Small vial with screw cap

  • Magnetic stirrer

Procedure:

  • In a vial, dissolve this compound (1 equiv.) and the carboxylic acid (1 equiv.) in the chosen solvent (e.g., 2 mL of Methanol).

  • Add the aldehyde (1 equiv.) to the solution and stir for 10-15 minutes at room temperature to facilitate pre-condensation.

  • Add the isocyanide (1 equiv.) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS to assess the formation of the desired product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the final Ugi product.

Conclusion and Future Outlook

This compound is a high-potential building block for diversity-oriented synthesis. Its primary, well-validated application lies in the efficient construction of fused pyrazolo[3,4-b]quinoline systems, a scaffold of significant interest in drug development.[5] Furthermore, its inherent structure makes it an attractive amine component for complex MCRs like the Ugi reaction, offering a direct route to novel, poly-functionalized quinoline derivatives. The retained chloro-substituent provides a valuable anchor for subsequent chemical modifications, opening the door to a vast and unexplored chemical space. Future research should focus on fully exploiting this dual reactivity in sequential one-pot MCR/cross-coupling protocols to rapidly generate libraries of sophisticated molecules for biological screening.

References

The Strategic Utility of 2-Chloroquinolin-3-amine in the Genesis of Fused Heterocyclic Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Its presence in a wide array of natural products and synthetic drugs underscores its privileged status. Within this family of compounds, 2-chloroquinolin-3-amine emerges as a particularly valuable and versatile precursor for the synthesis of complex, fused heterocyclic systems. The strategic placement of a reactive chloro group at the 2-position and a nucleophilic amino group at the 3-position provides a unique chemical handle for a variety of cyclization reactions, enabling the construction of novel polycyclic architectures with significant biological potential.

This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the application of this compound as a foundational building block for the synthesis of fused pyrimidine and triazole ring systems. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping you with the knowledge to leverage this powerful precursor in your own research endeavors.

Part 1: The Synthesis of Pyrimido[4,5-b]quinolines: A Gateway to Bioactive Scaffolds

The pyrimido[4,5-b]quinoline core is a prominent feature in a number of biologically active molecules, exhibiting a range of activities including anticancer and antimicrobial properties. The synthesis of this tricyclic system from this compound leverages the inherent reactivity of the vicinal chloro and amino substituents. While direct literature on this specific transformation is nascent, a wealth of information on the analogous cyclization of 2-chloroquinoline-3-carbonitriles with guanidine provides a strong foundation for a proposed synthetic strategy.

Mechanistic Rationale: A Tale of Two Reactive Centers

The synthesis of the pyrimido[4,5-b]quinoline scaffold from this compound is predicated on a tandem nucleophilic substitution and cyclocondensation sequence. The process is initiated by the reaction of the 3-amino group with a suitable one-carbon carbonyl equivalent, such as formamide or formic acid, to generate an intermediate N-formyl derivative. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the electrophilic carbon at the 2-position, displacing the chloride leaving group. Subsequent tautomerization yields the stable aromatic pyrimido[4,5-b]quinolin-4-one.

Alternatively, a more direct approach involves the reaction with guanidine or urea. In this scenario, the exocyclic amino group of guanidine or urea would initially displace the 2-chloro substituent via a nucleophilic aromatic substitution (SNAr) reaction. The pendant guanidinyl or ureido group would then undergo an intramolecular cyclization with the adjacent 3-amino group, leading to the formation of the fused pyrimidine ring.

Workflow for the Synthesis of Pyrimido[4,5-b]quinolines

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Fused Heterocycle start This compound inter1 N-(2-chloroquinolin-3-yl)formamide start->inter1 Formylation inter2 2-(Guanidino)quinolin-3-amine start->inter2 SNA_r reagent1 Formamide / Formic Acid reagent2 Guanidine Hydrochloride product Pyrimido[4,5-b]quinolin-4-amine inter1->product Intramolecular Cyclization inter2->product Intramolecular Cyclization

Caption: Synthetic pathways to pyrimido[4,5-b]quinolines.

Experimental Protocol: Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones

This protocol is adapted from the synthesis using 2-chloroquinoline-3-carbonitriles and guanidine hydrochloride, a reaction that proceeds with high efficiency.[1][2]

Materials:

  • 2-Chloroquinoline-3-carbonitrile (as a model starting material)

  • Guanidine hydrochloride

  • Potassium tert-butoxide (t-BuOK)

  • Ethanol (absolute)

Procedure:

  • To a solution of 2-chloroquinoline-3-carbonitrile (1.0 eq) in absolute ethanol, add guanidine hydrochloride (1.0 eq).

  • To this suspension, add potassium tert-butoxide (0.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.[1][2]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Self-Validation and Trustworthiness:

The rapid nature of this reaction at elevated temperatures, coupled with the precipitation of the product upon cooling and neutralization, provides a straightforward method for monitoring and isolation. The identity and purity of the final product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data would show the disappearance of the nitrile peak in the IR spectrum and the appearance of new signals corresponding to the fused pyrimidine ring in the NMR spectra.

Parameter Condition Expected Yield Reference
Solvent Ethanol80-90%[1]
Base t-BuOK80-90%[1]
Temperature 90 °C80-90%[1]
Reaction Time 5 minutes80-90%[1]

Part 2: Forging Triazolo-Fused Systems: A Frontier of Heterocyclic Chemistry

The synthesis of triazolo-fused quinolines represents an exciting avenue for the development of novel therapeutic agents, with applications as selective adenosine A3 receptor antagonists.[3] The construction of a triazole ring fused to the quinoline core can be envisioned through the reaction of the 3-amino group of this compound with reagents capable of providing the requisite nitrogen atoms.

Mechanistic Considerations: Building the Triazole Ring

A plausible approach to a quinolino[3,2-e][4][5][6]triazolo[4,3-c]pyrimidine system involves a multi-step sequence. First, the 3-amino group of this compound can be acylated with an aroylhydrazide. The resulting intermediate would then undergo a dehydrative cyclization to form the fused triazole ring. The chloro group at the 2-position of the quinoline ring can then be exploited for further functionalization or cyclization to build the pyrimidine ring.

Proposed Synthesis of a Triazolo-Fused Quinoline System

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Fused Heterocycle start This compound inter N'-(2-chloroquinolin-3-yl)aroylhydrazide start->inter Acylation reagent1 Aroylhydrazide reagent2 Cyclizing Agent (e.g., POCl3) product Fused Triazolo-Quinoline inter->product Dehydrative Cyclization

Caption: Pathway to triazolo-fused quinoline systems.

Proposed Experimental Protocol: Synthesis of a Fused Triazolo-Quinoline Derivative

This protocol is a conceptualized procedure based on established methods for the synthesis of similar fused triazole systems.

Materials:

  • This compound

  • Substituted aroylhydrazide

  • Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)

  • Pyridine (as solvent and base)

Procedure:

  • Acylation: In a round-bottom flask, dissolve this compound (1.0 eq) in dry pyridine. Add the desired aroylhydrazide (1.1 eq) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Purification of Intermediate: Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude N'-(2-chloroquinolin-3-yl)aroylhydrazide. This intermediate may be purified by column chromatography or recrystallization if necessary.

  • Cyclization: To the purified intermediate, add an excess of phosphorus oxychloride or polyphosphoric acid. Heat the mixture at reflux for 4-6 hours.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate). The precipitated product can be collected by filtration, washed with water, and dried. Purify the crude product by column chromatography on silica gel to afford the desired fused triazolo-quinoline.

Causality and Experimental Choices:

  • Pyridine as Solvent/Base: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the initial acylation step, driving the reaction to completion.

  • Dehydrating/Cyclizing Agent: Phosphorus oxychloride and polyphosphoric acid are powerful dehydrating agents that facilitate the intramolecular cyclization to form the triazole ring. The choice between them may depend on the substrate and desired reaction temperature.

Conclusion and Future Perspectives

This compound stands as a promising, yet underexplored, precursor for the synthesis of a diverse array of fused heterocyclic systems. The strategic positioning of its functional groups offers a powerful platform for the construction of complex molecular architectures of interest to medicinal chemists. The protocols and mechanistic insights provided herein, though in some cases extrapolated from closely related systems, offer a solid starting point for researchers looking to harness the synthetic potential of this versatile building block. Future work should focus on the systematic exploration of the reactivity of this compound with a wider range of cyclizing agents to expand the library of accessible fused quinoline heterocycles and to fully unlock its potential in the quest for new therapeutic agents.

References

The Versatile Scaffold: Applications of 2-Chloroquinolin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural products with significant biological activities has cemented its status as a "privileged scaffold"[1][2]. This structural motif is at the heart of a diverse array of therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic outcomes.

Within this important class of heterocycles, 2-chloroquinolin-3-amine emerges as a particularly valuable and versatile building block for the synthesis of novel drug candidates. The presence of a reactive chlorine atom at the 2-position and a nucleophilic amino group at the 3-position provides a unique chemical handle for a variety of synthetic transformations. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and other bioactive molecules. We will delve into the key reactions that leverage the distinct reactivity of this scaffold and provide detailed protocols for its derivatization.

The Strategic Importance of this compound

The strategic placement of the chloro and amino groups on the quinoline core of this compound offers medicinal chemists a powerful tool for molecular design. The electron-withdrawing nature of the chlorine atom activates the 2-position for nucleophilic aromatic substitution, while the amino group at the 3-position can participate in a wide range of condensation and coupling reactions. This dual reactivity allows for the sequential or orthogonal introduction of various substituents, facilitating the construction of complex molecular architectures with diverse biological functions.

Application in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline scaffold has been identified as a key pharmacophore in the design of numerous kinase inhibitors, owing to its ability to mimic the adenine moiety of ATP and bind to the ATP-binding site of kinases.

While direct synthesis of kinase inhibitors starting from this compound is an emerging area, the closely related 2-chloroquinoline-3-carbaldehyde has been extensively used to generate precursors for kinase inhibitors. For instance, derivatives of 2-amino-quinoline-3-carboxylic acid, synthesized from 2-chloroquinoline-3-carbaldehyde, have shown promise as inhibitors of protein kinase CK2.

The inherent reactivity of this compound makes it an ideal starting material for generating libraries of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations for Kinase Inhibitor Scaffolds

Two of the most powerful reactions for derivatizing the this compound scaffold are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 2-position, which is crucial for modulating the potency and selectivity of kinase inhibitors.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, providing a robust method for forming carbon-carbon bonds[3][4][5][6]. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 2-position. These appended rings can then interact with specific amino acid residues in the kinase active site, enhancing binding affinity and selectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar heterocyclic chlorides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane90892
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)DMF1101678

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine[7][8][9][10]. This reaction is exceptionally valuable for installing diverse amino substituents at the 2-position of the quinoline ring. These amino groups can serve as crucial hydrogen bond donors or acceptors, significantly influencing the binding of the molecule to its biological target. A study on the controlled functionalization of 6-bromo-2-chloroquinoline demonstrated the feasibility of selective Buchwald-Hartwig amination, highlighting the potential for precise modification of such scaffolds[7][8][9].

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific amines and ligands.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-Amido(L) [Ar-Pd(II)-NR₂(L)] Amine_Coordination->Ar-Pd(II)-Amido(L) Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of Fused Heterocyclic Systems: Pyrimido[4,5-b]quinolines

The 3-amino group of this compound is a key functionality for the construction of fused heterocyclic systems of medicinal importance. One such class of compounds is the pyrimido[4,5-b]quinolines, which have demonstrated a range of biological activities, including anticancer and antimicrobial effects[1][11][12][13][14]. The synthesis of these tricyclic systems often involves the reaction of a 2-aminoquinoline derivative with a suitable one-carbon or two-carbon building block to form the pyrimidine ring.

While many reported syntheses of pyrimido[4,5-b]quinolines start from 2-chloroquinoline-3-carbonitriles or 2-aminoquinoline-3-carboxylates[1][11][12], the direct use of this compound offers a more streamlined approach.

Experimental Protocol: Synthesis of a 2-Chloro-Substituted Pyrimido[4,5-b]quinoline Derivative

This protocol describes a potential route for the synthesis of a pyrimido[4,5-b]quinoline derivative from this compound and formamide, based on analogous reactions.

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of formamide.

  • Heat the reaction mixture to reflux (typically 150-190 °C) for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyrimido[4,5-b]quinoline.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique bifunctional nature, with a reactive chloro group at the 2-position and a nucleophilic amino group at the 3-position, provides a wealth of opportunities for the synthesis of diverse and complex molecular scaffolds. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient and selective derivatization of this core structure, leading to the generation of novel compounds with promising therapeutic potential.

The exploration of this compound as a starting material for the synthesis of kinase inhibitors is a particularly exciting area of research. The ability to readily introduce a wide range of substituents at the 2-position through Suzuki-Miyaura and Buchwald-Hartwig reactions provides a powerful strategy for optimizing the potency and selectivity of these inhibitors. Furthermore, the 3-amino group serves as a convenient handle for the construction of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which themselves are a rich source of bioactive molecules.

As our understanding of the chemical reactivity of this compound continues to grow, so too will its applications in the discovery and development of new and effective therapeutic agents. The protocols and insights provided in this application note are intended to serve as a guide for researchers in this dynamic and important field.

References

Synthesis of Novel Schiff Bases from 2-Chloroquinolin-3-amine: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of therapeutic applications.[1][2] Its structural flexibility allows for the design of molecules that can interact with various biological targets.[1] When combined with the versatile Schiff base (azomethine) linkage (-C=N-), the resulting quinoline-based Schiff bases have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The imine group is a critical pharmacophore, often involved in the biological activity of these compounds.[2] This application note provides a detailed protocol for the synthesis of novel Schiff bases derived from 2-chloroquinolin-3-amine, a key intermediate for the generation of diverse molecular libraries for drug discovery programs.

Rationale for Synthesis: Targeting Novel Bioactive Agents

The synthesis of Schiff bases from this compound offers a strategic approach to novel compound development. The presence of the chlorine atom at the 2-position of the quinoline ring provides a reactive site for further structural modifications, while the 3-amino group serves as a handle for the introduction of various functionalities via Schiff base formation with a wide array of aldehydes and ketones. This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR), a crucial aspect of modern drug discovery.[1][5] The resulting library of compounds can be screened against a panel of biological targets to identify lead candidates for further optimization.

Proposed Synthetic Workflow

The synthesis of novel Schiff bases from this compound is achieved through a condensation reaction with a substituted aromatic aldehyde. This reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid to facilitate the dehydration step.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification 2_Chloroquinolin_3_amine This compound Condensation Condensation & Dehydration 2_Chloroquinolin_3_amine->Condensation Substituted_Aldehyde Substituted Aromatic Aldehyde (R-CHO) Substituted_Aldehyde->Condensation Solvent Ethanol/Methanol Solvent->Condensation Catalyst Glacial Acetic Acid (catalytic) Catalyst->Condensation Conditions Reflux Conditions->Condensation Schiff_Base Novel Schiff Base Condensation->Schiff_Base Purification Recrystallization Schiff_Base->Purification

Figure 1: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Representative Novel Schiff Base

This protocol details the synthesis of (E)-N-(2-chloroquinolin-3-yl)-1-(4-hydroxyphenyl)methanimine, a representative novel Schiff base, from this compound and 4-hydroxybenzaldehyde.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.78 g, 0.01 mol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add 4-hydroxybenzaldehyde (1.22 g, 0.01 mol) dissolved in a minimal amount of hot ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7).

  • Isolation of Product: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. For further purification, the solid can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure Schiff base.

  • Drying: The purified product is dried in a desiccator over anhydrous calcium chloride.

Characterization of the Synthesized Schiff Base

The structure of the newly synthesized Schiff base must be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected characterization data for the representative compound, (E)-N-(2-chloroquinolin-3-yl)-1-(4-hydroxyphenyl)methanimine.

Technique Expected Observations Interpretation
FT-IR (cm⁻¹) ~3400-3200 (broad, O-H), ~3050 (aromatic C-H), ~1620 (C=N, azomethine), ~1600 (C=N, quinoline), ~750 (C-Cl)Confirmation of the hydroxyl group, aromatic rings, the formation of the Schiff base imine linkage, and the presence of the chloro-substituent.[3]
¹H NMR (ppm) Singlet at ~8.5-9.0 (1H, -CH=N-), Multiplets at ~7.0-8.5 (aromatic protons), Singlet at ~9.5-10.5 (1H, -OH)Confirms the presence of the azomethine proton and the aromatic protons of the quinoline and phenyl rings, as well as the phenolic proton.
¹³C NMR (ppm) ~160-165 (-CH=N-), ~115-155 (aromatic carbons)Confirms the presence of the imine carbon and the carbons of the aromatic systems.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated molecular weightConfirms the molecular weight of the synthesized compound.

Potential Applications in Drug Development

Schiff bases derived from the quinoline scaffold are of significant interest due to their diverse biological activities.[2] The novel compounds synthesized from this compound are expected to exhibit a range of pharmacological properties, making them promising candidates for further investigation in several therapeutic areas.

  • Anticancer Agents: Many quinoline-based Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Their mechanisms of action can include the induction of apoptosis, inhibition of enzymes crucial for cancer cell proliferation, and DNA intercalation.[1][5]

  • Antimicrobial Agents: These compounds have shown broad-spectrum activity against a range of bacterial and fungal pathogens.[2][4] The proposed mechanisms often involve the chelation of metal ions essential for microbial growth or interference with cellular processes.[2]

  • Anti-inflammatory and Analgesic Agents: Some quinoline Schiff bases have exhibited significant anti-inflammatory and analgesic properties, making them potential candidates for the development of new treatments for inflammatory disorders.[2][3]

  • Antiviral and Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drug discovery. The Schiff base derivatives may also possess antiviral and antimalarial activities.[2][6]

The synthesized library of novel Schiff bases should be subjected to a battery of in vitro biological assays to evaluate their potential in these and other therapeutic areas. Promising lead compounds can then be further optimized through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties.

Conclusion

The synthesis of novel Schiff bases from this compound represents a facile and efficient strategy for the generation of a diverse library of compounds with significant potential for drug discovery. The straightforward synthetic protocol, coupled with the well-established biological importance of the quinoline-Schiff base scaffold, makes this an attractive area of research for medicinal chemists and drug development professionals. The detailed protocol and characterization guidelines provided in this application note serve as a valuable resource for researchers embarking on the synthesis and evaluation of this promising class of compounds.

References

Application Notes & Protocols: Leveraging 2-Chloroquinolin-3-amine Derivatives in the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1] Within this class, functionalized 2-chloroquinolines serve as exceptionally versatile synthons for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of the 2-chloroquinoline core, specifically focusing on derivatives functionalized at the 3-position, in the creation of potent anticancer compounds. We will dissect key synthetic transformations, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of the resulting molecules' anticancer efficacy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for the proficient researcher.

The 2-Chloroquinoline Scaffold: A Strategic Asset in Anticancer Drug Design

The quinoline ring system is a key feature in a variety of natural and synthetic compounds with significant antitumor properties.[2] Its rigid, planar structure and ability to intercalate with DNA or bind to enzyme active sites make it an ideal foundation for drug design.[3] The introduction of a chlorine atom at the 2-position and a reactive handle, such as an amine or a derivative like a formyl group, at the 3-position, creates a powerful building block.

  • The C2-Chlorine Atom: This is not merely a substituent but an excellent leaving group. It facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of functionalities (e.g., amines, thiols, morpholine) to further elaborate the core structure.[4] This reactivity is crucial for building molecular complexity and tuning the pharmacological profile.

  • The C3-Functional Group: A group at the 3-position, such as an amine or aldehyde, serves as the primary point for synthetic diversification. It enables the construction of hybrid molecules by linking the quinoline core to other pharmacologically relevant moieties, a strategy known as "molecular hybridization".[5]

This dual reactivity allows for a modular approach to synthesis, where different fragments can be systematically introduced to probe structure-activity relationships (SAR).

Core Synthetic Strategy: From Vilsmeier-Haack Intermediate to Potent Indolinone Hybrids

A robust and widely used strategy for functionalizing the quinoline scaffold at the 3-position is through the versatile intermediate, 2-chloroquinoline-3-carbaldehyde. This intermediate is readily prepared and serves as a linchpin for numerous subsequent reactions.

Workflow for Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives

The overall workflow involves a two-stage process: formylation of an appropriate acetanilide precursor followed by a condensation reaction to build the final hybrid molecule.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hybrid Molecule Synthesis A Substituted Acetanilide C 2-Chloroquinoline-3-carbaldehyde (Key Intermediate) A->C Formylation & Cyclization B Vilsmeier-Haack Reagent (POCl3 / DMF) D Substituted Indolin-2-one E 3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one (Final Anticancer Agent) C->E Knoevenagel Condensation D->E

Caption: Synthetic workflow from acetanilide to a final anticancer agent.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Key Intermediate)

This protocol utilizes the Vilsmeier-Haack reaction, a mild and efficient method for formylating activated aromatic rings.[6][7] The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.

Materials:

  • Substituted Acetanilide (e.g., N-phenylacetamide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the cooled DMF with constant stirring under a nitrogen atmosphere. Maintain the temperature below 5°C. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition is critical to control the reaction temperature and prevent side reactions.

  • Addition of Substrate: After stirring the Vilsmeier reagent for 30 minutes, add a solution of the substituted acetanilide (1 equivalent) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Causality Note: Neutralization is essential to quench the reactive reagents and precipitate the organic product.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure 2-chloroquinoline-3-carbaldehyde.

Protocol 2: Synthesis of 3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one Derivatives

This protocol employs a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (indolin-2-one) to a carbonyl group (the aldehyde intermediate), followed by a dehydration reaction.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (from Protocol 1)

  • Substituted Indolin-2-one

  • Ethanol or Glacial Acetic Acid

  • Piperidine (catalytic amount)

  • Reflux apparatus

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) and the appropriately substituted indolin-2-one (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution. Causality Note: Piperidine acts as a base to deprotonate the active methylene group of the indolin-2-one, generating the nucleophile required for the condensation reaction.

  • Reaction: Reflux the mixture for 6-8 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Biological Evaluation and Anticancer Efficacy

Derivatives synthesized using the protocols above have demonstrated significant and selective cytotoxic efficacy. A study synthesized a series of eleven 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones and evaluated their in vitro anticancer activity.[5]

Quantitative Data: In Vitro Cytotoxicity

The results highlight that specific substitutions on the quinoline and indolinone rings can dramatically influence potency and selectivity.[5]

Compound IDSubstitution (Indolinone Ring)Cancer Cell LineIC₅₀ (µM)[5]
LM08 6-ChloroA2780 (Ovarian)1.5
LM01HA2780 (Ovarian)13.1
LM025-FluoroA2780 (Ovarian)10.3
LM055-BromoA2780 (Ovarian)7.3

Table demonstrates the potent and selective activity of the 6-chloro substituted derivative (LM08) against the A2780 ovarian cancer cell line.

Mechanism of Action: Induction of Apoptosis

The quinoline scaffold is implicated in a wide range of anticancer mechanisms, including kinase inhibition, cell cycle arrest, and induction of apoptosis.[8][9] For the potent compound LM08 , further mechanistic studies revealed that its cytotoxic effect in A2780 ovarian cancer cells was mediated by the induction of apoptosis.[5] Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer, and its reactivation is a key therapeutic strategy.

G A Quinoline-Indolinone Hybrid (e.g., LM08) B Binding to Target Protein (e.g., Kinase, Tubulin) A->B Inhibitory Action C Initiation of Apoptotic Cascade B->C Signal Transduction D Activation of Caspases (Caspase-3/7) C->D Activation E DNA Fragmentation & Membrane Blebbing D->E Execution Phase F Apoptotic Cell Death E->F

References

Application Notes & Protocols: Leveraging the 2-Chloroquinoline Scaffold for Novel Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes and a renewed focus on developing agents with novel structures and mechanisms of action.[1][2] The quinoline ring represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including potent antibacterial effects.[3][4] Historically, quinolone antibiotics, such as ciprofloxacin, have demonstrated profound clinical success by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and leading to bacterial cell death.[5][6][7]

This guide focuses on the strategic use of 2-chloroquinoline derivatives, particularly those functionalized at the 3-position, as a versatile platform for synthesizing next-generation antibacterial agents. The presence of a chlorine atom at the C-2 position and a reactive handle at the C-3 position (such as an amine or, more commonly, its precursor, a carbaldehyde) provides an ideal starting point for molecular hybridization and derivatization. We will explore the causal logic behind synthetic strategies, provide detailed, field-tested protocols for creating key derivatives like Schiff bases and chalcones, and outline methodologies for their biological evaluation.

The 2-Chloroquinoline Core: A Mechanistic and Synthetic Rationale

The antibacterial efficacy of quinoline-based compounds is fundamentally linked to their ability to stabilize the transient, double-stranded DNA breaks created by DNA gyrase and topoisomerase IV.[8] This converts these essential enzymes into cellular toxins that fragment the bacterial chromosome.[5] The planarity of the quinoline ring system is crucial for intercalation with bacterial DNA, while substituents at various positions modulate potency, spectrum of activity, and pharmacokinetic properties.

The 2-chloroquinoline-3-carbaldehyde moiety is a particularly powerful starting material for several reasons:

  • Reactive Aldehyde Group: The C-3 carbaldehyde is an electrophilic center, ideal for condensation reactions with a wide variety of nucleophiles, most notably primary amines, to form Schiff bases (imines).[9] This reaction is efficient and serves as a gateway to immense structural diversity.

  • Labile Chlorine Atom: The C-2 chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heterocyclic or amino moieties that can enhance target binding or improve drug-like properties.[10][11]

  • Proven Bioactivity: A vast body of literature confirms that Schiff bases and other heterocyclic systems derived from 2-chloroquinoline-3-carbaldehyde exhibit significant antimicrobial activity against both Gram-positive and Gram-negative pathogens.[12][13]

Synthetic Strategies: Building Diversity from a Core Scaffold

The development of potent antibacterial agents from the 2-chloroquinoline core hinges on synthetic strategies that explore chemical space to optimize biological activity. Two of the most robust and widely employed strategies are the synthesis of Schiff bases and the creation of quinoline-chalcone hybrids.

Strategy 1: Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base, or azomethine (-C=N-), is a cornerstone of medicinal chemistry.[14] This linkage is not merely a spacer; the imine bond itself can be critical for biological activity, potentially participating in hydrogen bonding with enzyme active sites.[9] This strategy allows for the systematic hybridization of the quinoline scaffold with other known pharmacophores (e.g., sulfonamides, other heterocycles) to generate novel chemical entities with potentially synergistic or enhanced activity.

Strategy 2: Quinoline-Chalcone Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are another class of compounds with well-documented, broad-spectrum antimicrobial properties.[15] The creation of molecular hybrids that covalently link a quinoline scaffold to a chalcone moiety is a rational drug design strategy. This approach aims to combine the DNA gyrase-inhibiting properties of the quinoline with the distinct mechanisms of the chalcone, which may include disruption of bacterial cell membranes or other enzymatic targets. The most common synthetic route is the Claisen-Schmidt condensation.

G Ketone Substituted Acetophenone (e.g., 4-Acetyl-N-(...)-benzenesulfonamide) Reaction Claisen-Schmidt Condensation (Stirring / Reflux) Ketone->Reaction Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Reaction Catalyst Base Catalyst (e.g., NaOH, KOH in Ethanol) Catalyst->Reaction Product Chalcone Derivative Reaction->Product Hybridization Linkage to Quinoline Scaffold (May precede or follow chalcone synthesis) Product->Hybridization Screening Biological Evaluation Hybridization->Screening

Experimental Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis and evaluation.

Protocol 1: General Synthesis of a Quinoline Schiff Base

This protocol describes the condensation of 2-chloroquinoline-3-carbaldehyde with a substituted aniline.

Rationale: Ethanol is used as a common, effective solvent. A catalytic amount of glacial acetic acid is added to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. The reaction is driven to completion by refluxing, which provides the necessary activation energy and helps remove the water byproduct.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

  • Substituted Primary Amine (e.g., 4-fluoroaniline) (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus (e.g., Silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the substituted primary amine (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • The solid product often precipitates upon cooling. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Self-Validation (Characterization):

  • FT-IR Spectroscopy: Confirm the formation of the Schiff base by identifying the characteristic C=N (imine) stretching vibration, typically found in the 1610–1625 cm⁻¹ region, and the disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and N-H (primary amine) stretches (~3300-3400 cm⁻¹).[9]

  • ¹H NMR Spectroscopy: Verify the structure by observing the characteristic singlet for the azomethine proton (-CH=N-), typically downfield between δ 8.0-9.0 ppm, along with the expected aromatic signals from both the quinoline and amine moieties.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

Protocol 2: Synthesis of a Quinoline-Chalcone Hybrid

This protocol outlines the base-catalyzed Claisen-Schmidt condensation to form the chalcone, which is linked to a quinoline core.[15][16]

Rationale: A strong base (NaOH) is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol intermediate is rapid under these conditions, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone).

Materials:

  • Quinoline-linked acetophenone derivative (e.g., 4-acetyl-N-(...)-benzenesulfonamide linked to a quinoline) (1.0 eq)

  • Substituted Aryl Aldehyde (1.1 eq)

  • Methanol or Ethanol

  • Aqueous Sodium Hydroxide (e.g., 40%)

  • Beaker or flask with magnetic stirring

  • Ice bath

Procedure:

  • In a flask, dissolve the quinoline-linked acetophenone derivative (1.0 eq) and the substituted aryl aldehyde (1.1 eq) in ethanol.

  • Cool the mixture in an ice bath to maintain a temperature between 20-25°C.

  • While stirring vigorously, add the aqueous sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A color change and/or the formation of a precipitate often indicates product formation. Stirring may be required for several hours to overnight.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone hybrid.

Self-Validation (Characterization):

  • FT-IR Spectroscopy: Look for the characteristic C=O stretching of an α,β-unsaturated ketone (typically 1650-1670 cm⁻¹) and the C=C stretching of the enone system.

  • ¹H NMR Spectroscopy: The two vinyl protons of the chalcone core (-CH=CH-) are highly characteristic, appearing as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.

  • Mass Spectrometry: Confirm the molecular weight of the final hybrid molecule.

Protocol 3: Antibacterial Susceptibility Testing

To validate the efficacy of the synthesized compounds, their antibacterial activity must be quantified. The standard method is to determine the Minimum Inhibitory Concentration (MIC).[17]

Rationale: The broth microdilution method is a standardized, high-throughput technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data essential for structure-activity relationship studies.

Materials:

  • Synthesized compounds, dissolved in DMSO to create stock solutions (e.g., 10 mg/mL).

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative (growth) and sterility controls.

  • Incubator (37°C).

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the compound stock solution (in duplicate) to the first column of wells, resulting in an initial concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last column.

  • Prepare the bacterial inoculum and add 50 µL to each well (except the sterility control well), bringing the total volume to 100 µL.

  • Include a positive control (a standard antibiotic) and a negative control (wells with inoculum and broth but no compound) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Data Presentation & Structure-Activity Relationship (SAR)

Systematic analysis of MIC data allows for the elucidation of Structure-Activity Relationships (SAR), guiding the next cycle of drug design.[18][19]

G

Key SAR Insights from Literature:

  • Substituents on the Quinoline Ring: Halogen atoms, particularly at the C-7 position, often increase antibacterial potency.[20][21]

  • Schiff Base Moiety: The nature of the aromatic ring attached to the imine nitrogen is critical. Electron-withdrawing groups (e.g., halogens, nitro groups) on this ring can enhance activity against certain strains.[19]

  • Lipophilicity: A balance must be struck. While increased lipophilicity can improve membrane penetration, excessive hydrophobicity can lead to poor solubility and off-target toxicity.[22]

Table 1: Representative Antibacterial Activity Data for Hypothetical Quinoline Derivatives

Compound IDCore Scaffold Modification (at C-3)Terminal R-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QN-SB-01 Schiff BasePhenyl3264
QN-SB-02 Schiff Base4-Chlorophenyl816
QN-SB-03 Schiff Base4-Nitrophenyl48
QN-CH-01 Chalcone Linkage4-Methoxyphenyl1632
QN-CH-02 Chalcone Linkage4-Hydroxyphenyl816
Cipro (Reference Control)-0.50.25

Note: Data is representative and for illustrative purposes.

Conclusion and Future Perspectives

The 2-chloroquinoline scaffold is a validated and highly malleable starting point for the development of novel antibacterial agents. The synthetic accessibility of diverse libraries, particularly through robust reactions like Schiff base and chalcone formation, allows for extensive exploration of structure-activity relationships. By combining rational design with the detailed synthetic and biological evaluation protocols outlined herein, researchers can efficiently identify and optimize lead compounds. Future work should focus on creating hybrids with non-traditional pharmacophores, evaluating leads against multidrug-resistant clinical isolates, and elucidating precise mechanisms of action to stay ahead of bacterial evolution.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic applications. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the quinoline ring system is of paramount importance to researchers in medicinal chemistry and drug development.

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloroquinoline-3-carbaldehyde, a versatile and readily accessible building block. While the initial focus of this guide was on 2-chloroquinolin-3-amine, extensive literature review has revealed that the corresponding 3-carbaldehyde derivative is a more common and well-documented starting material for cross-coupling endeavors. The aldehyde functionality serves as a valuable synthetic handle, allowing for a wide range of post-coupling transformations, including reductive amination to access the desired 3-aminomethylquinolines, thus providing an indirect yet highly flexible route to the target amine derivatives.

We will delve into the practical and mechanistic aspects of several key palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the "why" behind the "how," researchers can troubleshoot and adapt these protocols to their specific synthetic challenges, accelerating the discovery of novel quinoline-based therapeutic agents.

Part 1: Synthesis of the Key Precursor: 2-Chloroquinoline-3-carbaldehyde

The successful implementation of any cross-coupling strategy begins with a reliable supply of the starting material. 2-Chloroquinoline-3-carbaldehyde is most commonly synthesized via the Vilsmeier-Haack reaction of acetanilides. This reaction introduces both the chloro and formyl groups in a one-pot procedure.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures for the synthesis of 2-chloro-3-formylquinolines.

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3 equivalents) in an ice bath. Slowly add phosphorus oxychloride (3 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chloroquinoline-3-carbaldehyde by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 50-70%

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The adjacent electron-withdrawing aldehyde group further enhances its reactivity.

Section 2.1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the C-Cl bond of 2-chloroquinoline-3-carbaldehyde to form a palladium(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

This generalized protocol is based on successful couplings of similar chloro-heterocyclic aldehydes.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloroquinoline-3-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90885
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O100692
33-Thienylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF/H₂O801278
Section 2.2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. This reaction allows for the coupling of a wide range of amines with aryl halides.

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, but with some key differences, particularly concerning the role of the base and the nature of the ligands.

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond of the quinoline substrate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.

Buchwald-Hartwig Amination Catalytic Cycle

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents).

  • Reagent Addition: Add 2-chloroquinoline-3-carbaldehyde (1 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1.5/3)NaOt-BuToluene1001690
2AnilinePd(OAc)₂/BINAP (2/4)K₃PO₄Dioxane1102082
3n-ButylaminePd₂(dba)₃/SPhos (1/2)LiHMDSToluene902475
Section 2.3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and vinyl alkynes, which are valuable intermediates in organic synthesis.

The Sonogashira coupling traditionally involves a dual catalytic system of palladium and copper.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne. The alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkynyl Aryl-Pd(II)-C≡CR(Ln) Transmetalation->PdII_Alkynyl PdII_Alkynyl->Pd0 Regenerates Catalyst RedElim Reductive Elimination Product Aryl-C≡CR RedElim->Product Alkyne H-C≡CR Base Base Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Base->Cu_Acetylide Cu(I) salt Start 2-Chloroquinoline-3-carbaldehyde Start->Pd0

Sonogashira Coupling Catalytic Cycles

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-chloroquinoline-3-carbaldehyde (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) followed by the base (e.g., Et₃N, 3 equivalents) and the terminal alkyne (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours.

  • Work-up: Upon completion, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)i-Pr₂NHDMF50488
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF40885

Part 3: Post-Coupling Transformations of the Aldehyde Group

The aldehyde functionality at the C3 position of the coupled quinoline products is a versatile handle for further synthetic manipulations. A particularly relevant transformation in the context of drug discovery is its conversion to an amine.

Protocol 5: Reductive Amination to Access 3-Aminomethylquinolines

Materials:

  • 3-Substituted-2-aryl/alkynyl/amino-quinoline-3-carbaldehyde

  • Amine (primary or secondary) or ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

  • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Procedure:

  • Imine Formation: Dissolve the quinoline-3-carbaldehyde (1 equivalent) and the amine (1.2 equivalents) in the solvent (e.g., dichloromethane). Stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion: A Gateway to Novel Quinoline Derivatives

The palladium-catalyzed cross-coupling reactions of 2-chloroquinoline-3-carbaldehyde provide a powerful and flexible platform for the synthesis of a diverse array of functionalized quinoline derivatives. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in their quest for novel therapeutic agents. The ability to readily introduce aryl, amino, and alkynyl moieties, coupled with the synthetic versatility of the aldehyde group, makes 2-chloroquinoline-3-carbaldehyde an invaluable building block in modern medicinal chemistry.

Synthesis of 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold Fused with a Chloroquinoline Moiety

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of clinically used drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The fusion of this privileged scaffold with a 2-chloroquinoline unit is of significant interest to drug development professionals. The quinoline ring system itself is a key pharmacophore, with chloro-substituted derivatives historically playing a crucial role in antimalarial therapies. The presence of a reactive chlorine atom at the 2-position of the quinoline ring also provides a valuable handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide for the synthesis of novel 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivatives. The described two-step synthetic pathway is efficient and proceeds under mild conditions, making it amenable to high-throughput synthesis and library generation.[3] The first step involves the well-established Vilsmeier-Haack reaction to generate the key intermediate, 2-chloroquinoline-3-carbaldehyde, from readily available acetanilides. The second step employs a powerful multicomponent reaction, the Groebke–Blackburn–Bienaymé (GBB) reaction, to construct the desired imidazo[1,2-a]pyridine ring system in a single, atom-economical step.[4][5]

This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed, step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Overall Synthetic Strategy

The synthesis of the target compounds is achieved through a convergent two-step process. The first step is the synthesis of the key aldehyde intermediate, and the second is the construction of the final heterocyclic system via a multicomponent reaction.

Synthetic_Workflow Acetanilide Acetanilide Derivatives Step1 Step 1: Vilsmeier-Haack Reaction Acetanilide->Step1 Vilsmeier_Reagent Vilsmeier-Haack Reagent (DMF/POCl₃) Vilsmeier_Reagent->Step1 Intermediate 2-Chloroquinoline-3-carbaldehyde Step1->Intermediate GBB_Reaction Step 2: Groebke–Blackburn–Bienaymé (GBB) Reaction Intermediate->GBB_Reaction Two_Aminopyridine 2-Aminopyridine Two_Aminopyridine->GBB_Reaction Isocyanide Isocyanide (R-NC) Isocyanide->GBB_Reaction Final_Product 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine Derivatives GBB_Reaction->Final_Product

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this protocol, substituted acetanilides are used as the starting materials to generate the corresponding 2-chloroquinoline-3-carbaldehydes. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species then reacts with the acetanilide to induce cyclization and formylation.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphoryl chloride (POCl₃) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted acetanilide (1.0 eq).

  • Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath. Add phosphoryl chloride (POCl₃, 5.0 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process and should be controlled.

  • Reaction with Acetanilide: Add the freshly prepared Vilsmeier reagent to the flask containing the acetanilide.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-chloroquinoline-3-carbaldehyde.

Safety Precautions:

  • Phosphoryl chloride is highly corrosive and reacts violently with water. This reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The Vilsmeier-Haack reaction is exothermic and should be performed with caution, especially during the addition of POCl₃ to DMF.

Part 2: The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amine, and an isocyanide to form 3-aminoimidazo-fused heterocycles.[5] This reaction is a powerful tool in combinatorial chemistry and drug discovery due to its ability to generate molecular diversity in a single step. In this synthesis, the 2-chloroquinoline-3-carbaldehyde prepared in Step 1 serves as the aldehyde component.

Reaction Mechanism

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The proposed mechanism involves the following key steps:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of 2-aminopyridine with the 2-chloroquinoline-3-carbaldehyde to form a reactive iminium ion intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile and attacks the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the pyridine ring attacks the electrophilic carbon of the isocyanide-adduct.

  • Proton Transfer and Aromatization: A final proton transfer and aromatization step yields the stable 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivative.

GBB_Mechanism cluster_0 GBB Reaction Mechanism Aldehyde 2-Chloroquinoline- 3-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Amine, -H₂O Amine 2-Aminopyridine Catalyst H+ Catalyst->Imine Adduct Nitrilium Ion Intermediate Imine->Adduct + Isocyanide Isocyanide Isocyanide (R-NC) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Final Product Cyclized->Product Proton Transfer & Aromatization

Caption: Simplified mechanism of the GBB reaction.

Detailed Experimental Protocol: Step 2

Materials and Reagents:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (as catalyst)

  • Methanol, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) and 2-aminopyridine (1.0 eq) in anhydrous methanol, add the isocyanide (1.1 eq).

  • Catalyst Addition: Add trimethylsilyl chloride (0.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivative.

Scope and Characterization of Derivatives

This synthetic methodology is versatile and allows for the generation of a library of derivatives by varying the isocyanide component.[3] Below is a table summarizing representative examples of synthesized derivatives and their characterization data, which is based on analogous structures reported in the literature due to the novelty of these specific compounds.

Derivative R-Group (from Isocyanide) Yield (%) ¹H NMR (δ, ppm, CDCl₃) ¹³C NMR (δ, ppm, CDCl₃) MS (m/z) [M+H]⁺ *
1 tert-Butyl~858.2-8.0 (m, 2H), 7.9-7.5 (m, 4H), 7.2-6.8 (m, 2H), 4.5 (s, 1H, NH), 1.4 (s, 9H)150.1, 147.5, 145.2, 138.0, 130.5, 129.8, 128.4, 127.6, 125.1, 123.8, 117.5, 112.0, 55.0, 30.1~377.1
2 Cyclohexyl~888.2-8.0 (m, 2H), 7.9-7.5 (m, 4H), 7.2-6.8 (m, 2H), 4.2 (t, 1H, NH), 3.5 (m, 1H), 2.0-1.2 (m, 10H)150.2, 147.6, 145.3, 138.1, 130.6, 129.9, 128.5, 127.7, 125.2, 123.9, 117.6, 112.1, 57.2, 33.5, 25.8, 24.9~403.1
3 Benzyl~828.2-8.0 (m, 2H), 7.9-7.5 (m, 4H), 7.4-7.2 (m, 5H), 7.2-6.8 (m, 2H), 4.8 (d, 2H), 4.6 (t, 1H, NH)150.3, 147.7, 145.4, 139.5, 138.2, 130.7, 130.0, 128.8, 128.6, 127.8, 127.5, 125.3, 124.0, 117.7, 112.2, 49.5~411.1

*Note: The provided spectroscopic data is representative and estimated based on the analysis of structurally similar compounds reported in the literature. Actual experimental values may vary.

Applications in Drug Discovery

The synthesized 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivatives are of significant interest for screening in various biological assays, particularly in the field of oncology. The imidazo[1,2-a]pyridine scaffold is known to be a versatile framework for the development of anticancer agents, targeting various pathways including protein kinases and microtubule dynamics.[6] The incorporation of the 2-chloroquinoline moiety may confer novel biological activities or enhance existing ones.

These compounds can be evaluated for their cytotoxic effects against a panel of cancer cell lines. Furthermore, the presence of the 3-amino group provides a point for further derivatization, enabling the exploration of SAR and the development of more potent and selective drug candidates. The 2-chloro substituent can also be utilized for subsequent cross-coupling reactions to further diversify the chemical space.

Conclusion

This application note provides a detailed and reliable two-step methodology for the synthesis of novel 2-(2-chloroquinolin-3-yl)imidazo[1,2-a]pyridin-3-amine derivatives. The protocol is based on well-established and efficient chemical transformations, making it suitable for both academic research and industrial drug discovery settings. The versatility of the Groebke–Blackburn–Bienaymé reaction allows for the creation of a diverse library of compounds for biological screening. The potential of these novel heterocyclic systems as anticancer agents makes them valuable targets for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloroquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures and troubleshoot common issues to improve yield and purity. We will delve into the mechanistic rationale behind procedural steps, offering field-proven insights to navigate the complexities of this synthesis.

Section 1: Synthesis Overview & Key Control Points

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The most common and reliable pathway begins with a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction to form the key intermediate, 2-chloroquinoline-3-carbaldehyde. This aldehyde is then converted to the target amine, typically via a Curtius rearrangement of a corresponding acyl azide.

The overall transformation is illustrated below. Success hinges on maximizing the yield at each independent step.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Amine Formation (Proposed Route) Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl₃ or PCl₅, DMF) Acetanilide->Vilsmeier Aldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (e.g., KMnO₄, Oxone®) Aldehyde->Oxidation Step 1 Aldehyde->Oxidation Acid 2-Chloroquinoline-3- carboxylic Acid Oxidation->Acid Azide_Formation Acyl Azide Formation (e.g., DPPA, NaN₃) Acid->Azide_Formation Step 2 Acyl_Azide 2-Chloroquinoline-3- carbonyl Azide Azide_Formation->Acyl_Azide Curtius Curtius Rearrangement (Heat, inert solvent) Acyl_Azide->Curtius Step 3 Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Hydrolysis (Aqueous Acid/Base) Isocyanate->Hydrolysis Step 4 Amine This compound Hydrolysis->Amine

Caption: Proposed synthetic pathway from acetanilide to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Vilsmeier-Haack Reaction (Precursor Synthesis)

Question: My yield of 2-chloroquinoline-3-carbaldehyde is consistently low. What are the common causes?

Answer: Low yields in the Vilsmeier-Haack reaction are a frequent challenge. The primary causes can be broken down into three areas: reagent quality, reaction conditions, and substrate reactivity.

  • Reagent Quality & Stoichiometry:

    • Vilsmeier Reagent Formation: The active electrophile is formed from the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This step is highly exothermic and moisture-sensitive. Ensure your DMF is anhydrous and your POCl₃ is fresh. The presence of water will quench the reagent and dramatically reduce yield.

    • Stoichiometry: The molar ratios are critical. For activated acetanilides, a ratio of 3 equivalents of DMF and 4.5 equivalents of PCl₅ per equivalent of acetanilide has been shown to be effective.[1] Using excess POCl₃ can lead to charring, while insufficient amounts result in incomplete reaction.

  • Reaction Conditions:

    • Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to control the exotherm.[2] Following the addition of the acetanilide, the reaction typically requires heating (80-100 °C) for several hours to drive the cyclization.[1][2] Inadequate heating can stall the reaction at intermediate stages, while excessive temperatures can cause decomposition.

    • Reaction Time: This reaction is not instantaneous. Monitor its progress using Thin Layer Chromatography (TLC). For some substituted acetanilides, especially those with electron-withdrawing groups, reaction times of up to 10 hours may be necessary.[2]

  • Substrate Reactivity:

    • Substituent Effects: The electronic nature of the substituent on the acetanilide ring significantly impacts the reaction rate and yield. Electron-donating groups (e.g., -CH₃, -OCH₃) activate the aromatic ring towards electrophilic attack and generally give higher yields in shorter reaction times. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) deactivate the ring, requiring more forcing conditions and often resulting in lower yields.[2]

G Start Low Yield of Aldehyde? Reagent Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃/PCl₅? Start->Reagent Is it the reagents? Temp Verify Temperature Profile - 0-5°C for reagent formation? - 80-100°C for cyclization? Start->Temp Is it the temperature? Time Monitor Reaction Time - Follow by TLC? - Extended time for EWGs? Start->Time Is it the time? Stoich Confirm Stoichiometry - Correct molar ratios used? Start->Stoich Is it the stoichiometry? Solution1 Solution: Use anhydrous solvents. Use fresh reagents. Reagent->Solution1 Solution2 Solution: Maintain strict temp control. Use an oil bath. Temp->Solution2 Solution3 Solution: Increase reaction time. Optimize for specific substrate. Time->Solution3 Solution4 Solution: Recalculate and use optimized ratios. Stoich->Solution4

Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack reaction.

Question: I'm observing a complex mixture of products on my TLC plate. What are the likely side products?

Answer: A messy reaction profile typically points to incomplete cyclization or side reactions of the highly reactive intermediates. The Vilsmeier-Haack synthesis of quinolines proceeds through several intermediates, including an N-(α-chlorovinyl)aniline, which is then diformylated before cyclizing.[3]

  • Incomplete Cyclization: If the final heating step is insufficient in time or temperature, you may isolate some of the uncyclized diformylated intermediates. These can sometimes be cyclized separately using an agent like polyphosphoric acid.[3]

  • Over-Formylation/Chlorination: While less common for the desired product, highly activated aromatic systems can sometimes undergo formylation at other positions if not sterically hindered.

  • Decomposition: As mentioned, overheating can lead to the decomposition of the Vilsmeier reagent and the substrate, resulting in a tar-like mixture that is difficult to purify.

A careful workup, followed by column chromatography or recrystallization, is essential to isolate the desired 2-chloroquinoline-3-carbaldehyde from these impurities.[1]

Stage 2: Conversion of Aldehyde to Amine (via Curtius Rearrangement)

Question: The Curtius rearrangement step is giving a low yield of the final amine. What factors are critical for this transformation?

Answer: The Curtius rearrangement is a powerful method for converting carboxylic acids to amines, but it involves sensitive intermediates that require precise handling. The overall process is: R-COOH → R-COCl → R-CON₃ → R-NCO → R-NH₂.

  • Inefficient Acyl Azide Formation: The conversion of the carboxylic acid (or its acyl chloride derivative) to the acyl azide (R-CON₃) is a crucial step.

    • Using Sodium Azide (NaN₃): If you are converting an acyl chloride with sodium azide, the reaction must be strictly anhydrous, as any water will hydrolyze the acyl chloride. Sodium azide is also highly toxic and potentially explosive; handle with extreme care.

    • Using Diphenylphosphoryl Azide (DPPA): A safer and often more efficient one-pot method involves treating the carboxylic acid directly with DPPA and a base (like triethylamine) in an inert solvent. This avoids isolating the unstable acyl chloride.

  • Rearrangement Conditions:

    • Solvent Choice: The thermal rearrangement of the acyl azide to the isocyanate (R-NCO) should be performed in an inert, high-boiling solvent such as toluene or dioxane. The solvent must not react with the highly electrophilic isocyanate intermediate.

    • Temperature: The rearrangement requires heat, but the temperature must be carefully controlled. The decomposition of the acyl azide is exothermic, and rapid heating can lead to a dangerous runaway reaction. Heat the solution gradually until you observe steady nitrogen evolution, then maintain that temperature until gas evolution ceases.

  • Hydrolysis of the Isocyanate: The final step is the hydrolysis of the isocyanate intermediate to the amine.

    • Incomplete Hydrolysis: Isocyanates can be stable. Effective hydrolysis requires treatment with either aqueous acid or base, often with heating. Acidic workup (e.g., refluxing with aq. HCl) will yield the amine salt, which then needs to be neutralized to get the free amine.

    • Side Reactions: The isocyanate is an electrophile. If the hydrolysis is not performed carefully, it can react with any available nucleophiles, including the product amine, to form urea byproducts (R-NH-CO-NH-R). To minimize this, ensure a sufficient excess of water and acid/base is present during the hydrolysis step.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the recommended general purification strategy for this compound and its intermediates? A: For the intermediate 2-chloroquinoline-3-carbaldehyde, recrystallization from a suitable solvent like ethyl acetate or ethanol is often sufficient to obtain high purity material.[1] For the final product, this compound, which is a more polar compound, purification will likely require silica gel column chromatography. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.

Q: Are there alternative synthetic routes to this compound? A: Yes, while the route described is common, other strategies exist. One potential alternative is a Hofmann rearrangement of 2-chloroquinoline-3-carboxamide. Another approach could involve a nucleophilic aromatic substitution (SNAᵣ) on a 2,3-dichloroquinoline substrate, though achieving regioselectivity for amination at the C3 position would be challenging. Reductive amination of the precursor aldehyde is also a possibility, but this would yield (2-chloroquinolin-3-yl)methanamine, not the target 3-aminoquinoline.[4]

Q: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:

  • TLC: To assess purity and determine an appropriate solvent system for column chromatography.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the characteristic aromatic signals for the quinoline core and the amine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₇ClN₂ has a molecular weight of approximately 178.62 g/mol ).[5]

  • Melting Point: A sharp melting point indicates high purity.

Q: What are the key safety considerations for this synthesis? A: Several reagents used in this synthesis are hazardous:

  • POCl₃ and PCl₅: Highly corrosive and react violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Azide (NaN₃): Acutely toxic and can form explosive heavy metal azides. Do not allow it to come into contact with acids (releases toxic hydrazoic acid gas) or heavy metals.

  • DPPA: Toxic and potentially explosive upon heating. Handle with care. Always consult the Safety Data Sheet (SDS) for every reagent before beginning any experimental work.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde[1][2]
  • To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus pentachloride (PCl₅, 4.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add the substituted acetanilide (1 eq.) to the flask.

  • Slowly warm the reaction mixture to room temperature and then heat to 100 °C using an oil bath.

  • Maintain the reaction at 100 °C for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethyl acetate.

Protocol 2: Proposed Synthesis of this compound (via Curtius Rearrangement)
  • Oxidation: Dissolve 2-chloroquinoline-3-carbaldehyde (1 eq.) in a suitable solvent mixture (e.g., acetone/water). Add potassium permanganate (KMnO₄, ~2 eq.) portion-wise while monitoring the reaction by TLC for the disappearance of the aldehyde. Upon completion, quench with sodium bisulfite, filter the manganese dioxide, and extract the carboxylic acid after acidification.

  • Acyl Azide Formation: To a solution of the 2-chloroquinoline-3-carboxylic acid (1 eq.) and triethylamine (1.5 eq.) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise at room temperature.

  • Rearrangement: After stirring for 1 hour at room temperature, slowly heat the mixture to 90-100 °C. Nitrogen gas will evolve. Maintain heating until gas evolution ceases (typically 2-3 hours). This forms the isocyanate in situ.

  • Hydrolysis: Cool the reaction mixture. Add 3M aqueous HCl (5 eq.) and heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate.

  • Workup: Cool the mixture, separate the aqueous layer, and wash the organic layer with water. Basify the combined aqueous layers with 2M NaOH until pH > 10 to precipitate the free amine.

  • Purification: Extract the amine into dichloromethane or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 5: Data Summary Tables

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

ParameterConditionRationale / Expected Outcome
Chlorinating Agent POCl₃ vs. PCl₅PCl₅ can sometimes give better yields for certain substrates.[1]
Reagent Ratio 4.5 eq. PCl₅ / 3 eq. DMFOptimized for high conversion of activated acetanilides.[1]
Temperature 0-5 °C (initial), 80-100 °C (reflux)Controls exotherm during reagent formation and drives cyclization.[2]
Reaction Time 4-10 hoursSubstrate-dependent; longer times needed for deactivated systems.[2]

Table 2: Troubleshooting Guide Summary

IssueProbable CauseRecommended Action
Low Aldehyde Yield Moist reagents; incorrect temp/timeUse anhydrous DMF; control temperature carefully; monitor by TLC.
Complex Mixture Incomplete cyclization; decompositionEnsure sufficient heating time/temp; avoid overheating.
Low Amine Yield Poor azide formation; incomplete hydrolysisUse DPPA for azide formation; ensure complete hydrolysis with acid/base.
Urea Byproduct Isocyanate reacts with product amineUse excess hydrolyzing agent; ensure efficient mixing.

Section 6: References

  • ResearchGate. (n.d.). Efficient synthesis of novel 2‐(2‐chloroquinolin‐3‐yl)imidazo[1,2‐a]pyridin‐3‐amine derivatives. Retrieved from ResearchGate.

  • Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10275–10305. Available from: --INVALID-LINK--

  • ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Retrieved from ResearchGate.

  • Zhou, J.-F., et al. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Source document not fully available].

  • Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available from: --INVALID-LINK--

  • Tonekaboni, M.-S., Tanbakouchian, Z., & Majedi, S. (2022). Optimization of the Reaction Conditions for the Synthesis of[6][7]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. ResearchGate. Available from: --INVALID-LINK--

  • Prajapati, A. K., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. Available from: --INVALID-LINK--

  • Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Source document not fully available, duplicate of #2].

  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available from: --INVALID-LINK--

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-15. Available from: --INVALID-LINK--

  • Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Source document not fully available, duplicate of #2].

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available from: --INVALID-LINK--

  • Kumar, G. S., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(11), 211-214. Available from: --INVALID-LINK--

  • Roman-Lozano, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloroquinolin-3-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-chloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry, offering two reactive sites for diversification: the C2-chloro group and the C3-amino group. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, palladium-catalyzed cross-coupling reactions. The amino group can be acylated, alkylated, or serve as a directing group. Successful derivatization hinges on carefully controlled reaction conditions to achieve selectivity and high yields. This guide provides practical, field-proven insights to help you overcome common hurdles in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic approach to derivatizing this compound.

Q1: I want to introduce a new carbon-carbon bond at the C2 position. Which cross-coupling reaction is most suitable?

A1: For the formation of a C-C bond at the C2 position, the Suzuki-Miyaura coupling is a robust and widely used method.[1][2] It offers a broad substrate scope and generally good functional group tolerance. The key components for a successful Suzuki coupling are the palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. Optimization of these parameters is crucial for achieving high yields.[1][3]

Q2: What are the key considerations for a successful Suzuki-Miyaura coupling with this compound?

A2: The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of several factors:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. Phosphine-based ligands are commonly employed. For heteroaryl chlorides, ligands like Buchwald's SPhos or XPhos, or ferrocenyl-based ligands like dppf, often give good results. A pre-catalyst can also be a good option.[4]

  • Base: An inorganic base is typically required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a common choice, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective in certain cases. The choice of base can significantly impact the reaction rate and yield.[3]

  • Solvent: A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water, toluene/water, or DMF/water.[3] The aqueous phase is necessary for the solubility of the inorganic base.

  • Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C. The optimal temperature will depend on the reactivity of your specific substrates and the chosen solvent.

Q3: I need to form a carbon-nitrogen bond at the C2 position. What is the recommended method?

A3: The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium-catalyzed cross-coupling of aryl halides with amines.[5][6] This reaction is highly versatile and can be used to couple a wide range of primary and secondary amines to the 2-chloroquinoline core.[7][8]

Q4: What are the critical parameters for optimizing a Buchwald-Hartwig amination?

A4: Similar to the Suzuki coupling, the Buchwald-Hartwig amination requires careful optimization:

  • Catalyst and Ligand: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands, such as those developed by Buchwald (e.g., RuPhos, BrettPhos) or Hartwig, are often necessary for the efficient coupling of less reactive aryl chlorides.[4] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[5][9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][6][7] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[10] The presence of water can be detrimental to the reaction.[11]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.

Q5: Can I selectively derivatize the amino group at C3 without affecting the C2-chloro group?

A5: Yes, selective derivatization of the C3-amino group is possible. Standard reactions like acylation or benzoylation can be performed under basic conditions.[12][13] The C2-chloro group is generally unreactive under these conditions. For example, reaction with an acyl chloride or benzoyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine will selectively form the corresponding amide.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Potential Causes & Solutions

  • Inactive Catalyst:

    • Diagnosis: The palladium catalyst may have decomposed due to exposure to air or moisture.

    • Solution: Use fresh palladium precursor and ligand. Consider using a pre-formed palladium catalyst which can be more stable. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Inappropriate Ligand:

    • Diagnosis: The chosen ligand may not be suitable for the specific transformation.

    • Solution: Screen a panel of ligands. For Suzuki couplings, try ligands like SPhos, XPhos, or Pd(dppf)Cl₂.[14] For Buchwald-Hartwig aminations, consider RuPhos, BrettPhos, or Xantphos.[4][15]

  • Incorrect Base or Solvent:

    • Diagnosis: The base may not be strong enough, or the solvent may not be appropriate for the reaction.

    • Solution: For Suzuki couplings, ensure you are using an inorganic base in an aqueous/organic solvent mixture.[3] For Buchwald-Hartwig reactions, use a strong, non-nucleophilic base in an anhydrous aprotic solvent.[6]

  • Suboptimal Temperature:

    • Diagnosis: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[11]

    • Solution: Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal range.

Troubleshooting Workflow for Low Yield

G start Low or No Product catalyst Check Catalyst Activity - Use fresh Pd source/ligand - Ensure inert atmosphere start->catalyst 1. Catalyst Issues? ligand Screen Different Ligands - Biarylphosphines (Buchwald) - Ferrocenylphosphines (dppf) catalyst->ligand Still low yield base_solvent Optimize Base & Solvent - Suzuki: Inorganic base, aq. solvent - Buchwald: Strong base, anhyd. solvent ligand->base_solvent Still low yield temperature Vary Reaction Temperature - Monitor by TLC/LC-MS base_solvent->temperature Still low yield success Improved Yield temperature->success Optimization complete G start Define Reaction (Suzuki or Buchwald) ligand_screen Ligand Screening (e.g., SPhos, RuPhos, dppf) start->ligand_screen base_screen Base Screening (e.g., K2CO3, NaOtBu) ligand_screen->base_screen Select best ligand solvent_screen Solvent Screening (e.g., Toluene, Dioxane) base_screen->solvent_screen Select best base temp_screen Temperature Optimization (e.g., 80°C, 100°C, 120°C) solvent_screen->temp_screen Select best solvent analyze Analyze Results (TLC, LC-MS, NMR) temp_screen->analyze optimized Optimized Conditions analyze->optimized

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Chloroquinolin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Chloroquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic process. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient scale-up. Our approach is rooted in established scientific principles and field-proven insights to empower you with the expertise to overcome common challenges.

I. Synthetic Strategy Overview

The production of this compound on a larger scale typically involves a two-stage process. The first stage is the synthesis of the key intermediate, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. The second stage involves the conversion of the 3-formyl group into a primary amine. This transformation can be achieved through several rearrangement reactions, with the Hofmann, Curtius, and Schmidt rearrangements being the most plausible routes.

Below is a workflow diagram illustrating the primary synthetic pathways:

Synthetic Workflow cluster_0 Stage 1: Vilsmeier-Haack Reaction cluster_1 Stage 2: Amine Formation (Rearrangement Reactions) Acetanilide Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Intermediate 2-Chloroquinoline-3-carbaldehyde Vilsmeier_Reagent->Intermediate Formylation & Cyclization Carboxamide 2-Chloroquinoline-3-carboxamide Intermediate->Carboxamide Oxidation & Amidation Carboxylic_Acid 2-Chloroquinoline-3-carboxylic acid Intermediate->Carboxylic_Acid Oxidation Final_Product This compound Carboxamide->Final_Product Hofmann Rearrangement Carboxylic_Acid->Final_Product Curtius or Schmidt Rearrangement Hofmann_Rearrangement Carboxamide 2-Chloroquinoline-3-carboxamide N_Bromoamide N-Bromoamide Intermediate Carboxamide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Amine This compound Isocyanate->Amine Hydrolysis Curtius_Schmidt_Rearrangement Carboxylic_Acid 2-Chloroquinoline-3-carboxylic acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA or SOCl2 then NaN3 (Curtius) or HN3 (Schmidt) Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Thermal Rearrangement Amine This compound Isocyanate->Amine Hydrolysis

Catalyst selection for efficient synthesis of 2-Chloroquinolin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"### Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Chloroquinolin-3-amine Analogs

Welcome to the technical support center dedicated to the synthesis of this compound analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amination of 2,6-dichloroquinoline is resulting in low yields and a mixture of products. What are the likely causes and how can I improve selectivity?

A1: This is a common challenge stemming from the differential reactivity of the chlorine atoms at the 2- and 6-positions of the quinoline ring. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution. However, factors like catalyst system, ligand choice, and reaction conditions can significantly influence the selectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered amines, ligands like DavePhos may be more effective than BINAP.[1][2] The steric bulk of the ligand can influence which position of the dichloroquinoline is favored for substitution.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Sodium tert-butoxide is a common choice, but its strength can sometimes lead to side reactions.[1] Consider screening other bases like cesium carbonate or potassium phosphate, which may offer better selectivity in certain cases.

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction and the formation of di-substituted products.

  • Solvent Effects: The polarity of the solvent can influence catalyst activity and selectivity. Dioxane is a common solvent for these reactions[1]; however, exploring other aprotic solvents like toluene or THF might be beneficial.

Q2: I am attempting a copper-catalyzed amidation and observing significant starting material recovery. What adjustments can I make to improve conversion?

A2: Incomplete conversion in copper-catalyzed reactions often points to issues with catalyst activation, oxidant efficiency, or substrate reactivity.

Troubleshooting Steps:

  • Catalyst Source and Loading: Ensure you are using a high-purity copper source (e.g., CuI, Cu2O).[3][4] Increasing the catalyst loading in small increments may improve the reaction rate.

  • Oxidant: Many copper-catalyzed amidations utilize molecular oxygen as the terminal oxidant.[3] Ensure adequate aeration of your reaction mixture. If using a chemical oxidant, verify its purity and stoichiometry.

  • Ligand Addition: The addition of a suitable ligand can enhance the solubility and reactivity of the copper catalyst. Phenanthroline or other nitrogen-based ligands can be effective.

  • Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition. Experiment with a range of temperatures to find the optimal balance for your specific substrates.

Q3: During the synthesis of 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, I am getting significant tar formation and low yields. How can I mitigate this?

A3: The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of acetanilides to form 2-chloroquinoline-3-carbaldehydes, but it can be sensitive to reaction conditions.[5][6] Tar formation is often a result of polymerization or side reactions under the strongly acidic and dehydrating conditions.

Troubleshooting Steps:

  • Control of Reagent Addition: The Vilsmeier reagent (formed from POCl3 and DMF) is highly reactive.[5] Add the phosphoryl chloride slowly to the DMF at a low temperature (0-5 °C) to control the exotherm. Similarly, add the acetanilide substrate to the pre-formed Vilsmeier reagent in a controlled manner.

  • Reaction Temperature and Duration: After the initial addition, the reaction often requires heating.[5] However, excessive temperatures or prolonged reaction times can promote tar formation. Optimize the temperature and monitor the reaction to stop it once the starting material is consumed.

  • Purity of Reagents: Ensure that your DMF is anhydrous, as water can react with the Vilsmeier reagent and lead to side products.

  • Alternative Chlorinating Agent: In some cases, using phosphorus pentachloride (PCl5) in place of phosphoryl chloride can offer better yields, especially for activated acetanilides.[7]

Troubleshooting Guide

Issue 1: Poor Yield in Palladium-Catalyzed C-N Cross-Coupling
Potential Cause Recommended Solution Scientific Rationale
Catalyst Inactivation Use a pre-catalyst or ensure an inert atmosphere (N2 or Ar).Palladium(0) catalysts are sensitive to oxidation, which can halt the catalytic cycle.[8]
Inappropriate Ligand Screen a panel of phosphine ligands (e.g., BINAP, DavePhos, XPhos).The ligand's steric and electronic properties are crucial for oxidative addition and reductive elimination steps.[1][2]
Incorrect Base Test different bases (e.g., NaOtBu, Cs2CO3, K3PO4).The base is required to deprotonate the amine and regenerate the active catalyst. Its strength and solubility can impact reaction efficiency.[1]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for decomposition.C-N bond formation often requires sufficient thermal energy to overcome the activation barrier.
Issue 2: Formation of Side Products in Copper-Catalyzed Reactions
Potential Cause Recommended Solution Scientific Rationale
Homocoupling of Amine Use a lower reaction temperature and ensure slow addition of the amine.High concentrations of the amine can favor its self-coupling over the desired cross-coupling reaction.
Over-oxidation If applicable, reduce the amount of oxidant or use a milder oxidant.Excessive oxidation can lead to the degradation of starting materials or the desired product.[3]
Hydrolysis of Chloroquinoline Ensure anhydrous reaction conditions.The 2-chloro position is susceptible to nucleophilic attack by water, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 2,8-dichloroquinoline[1]
  • Reaction Setup: In a nitrogen-filled glovebox, combine 2,8-dichloroquinoline (1 equiv.), the desired adamantane-containing amine (1 equiv.), Pd(dba)2 (0.03 equiv.), BINAP (0.035 equiv.), and sodium tert-butoxide (1.8 equiv.) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous dioxane to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline[5]
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphoryl chloride (POCl3) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: After the addition of POCl3 is complete, add the substituted acetanilide to the reaction mixture in portions.

  • Reaction: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-10 hours, depending on the substrate.

  • Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates. Collect the solid product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate).

Visualizing Reaction Pathways

Generalized Palladium-Catalyzed Amination Cycle

This diagram illustrates the key steps in the Buchwald-Hartwig amination cycle, a common method for synthesizing arylamines.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Complex Amine Coordination Complex Oxidative Addition Complex->Amine Coordination Complex R2NH, Base Amide Complex Amide Complex Amine Coordination Complex->Amide Complex -HX Product Complex Product Complex Amide Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-NR2

Caption: Buchwald-Hartwig Amination Cycle.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

Troubleshooting Low Yield Start Low Yield Observed Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Purity OK Purify Purify Reagents / Use Dry Solvents Check_Purity->Purify Impure Check_Atmosphere Ensure Inert Atmosphere (if required) Check_Conditions->Check_Atmosphere Conditions Correct Adjust_Conditions Adjust Temperature / Time Check_Conditions->Adjust_Conditions Incorrect Optimize Systematically Optimize Parameters Check_Atmosphere->Optimize Atmosphere OK Improve_Technique Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Inadequate Purify->Check_Conditions Adjust_Conditions->Check_Atmosphere Improve_Technique->Optimize

Caption: Decision tree for low yield troubleshooting.

References

Troubleshooting guide for Vilsmeier-Haack synthesis of precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack synthesis of precursors. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during this versatile formylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

The Vilsmeier-Haack reaction is a powerful chemical process used to introduce a formyl (-CHO) group, or more generally an acyl group, onto electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a specialized electrophile called the "Vilsmeier reagent," which is typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][4] This method is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and materials science.[1][5]

Q2: How is the Vilsmeier reagent prepared and what is its function?

The Vilsmeier reagent is an electrophilic chloroiminium salt formed from the reaction between a substituted amide (most commonly DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][6][7] This reagent is a relatively weak electrophile, which makes it highly selective for electron-rich aromatic rings.[1][6] It attacks the aromatic ring in an electrophilic substitution reaction. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup step to yield the final aldehyde or ketone product.[3][4][7]

Q3: What types of substrates are suitable for this reaction?

The reaction is most effective with electron-rich aromatic compounds.[1][7] This includes substrates bearing electron-donating groups such as anilines, phenols, and their derivatives.[2] Various heterocyclic compounds like indoles, pyrroles, furans, and thiophenes are also excellent substrates.[1] The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene.[1][8] In addition to arenes, electron-rich alkenes and 1,3-dienes can also serve as substrates for this transformation.[6][8]

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?

A: This is a common issue that can stem from several factors related to reagents, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Stoichiometry:

  • Vilsmeier Reagent Integrity: The success of the reaction hinges on the efficient in-situ formation of the Vilsmeier reagent.[9] This reagent is highly sensitive to moisture.

    • Action: Always use fresh, anhydrous DMF. Old or wet DMF can contain impurities like dimethylamine, which consumes the Vilsmeier reagent, and water, which quenches it.[9][10] Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions to prevent degradation.[9]

  • Molar Ratios: The stoichiometry is crucial. An excess of the Vilsmeier reagent is often required to drive the reaction to completion.

    • Action: A common starting point is using 1.5 equivalents of the Vilsmeier reagent (formed from 1.5 eq. of POCl₃ and an excess or stoichiometric amount of DMF) relative to the aromatic substrate.[1] If the yield is still low, consider increasing the equivalents of the reagent.

2. Substrate Reactivity:

  • Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, substrates with strong electron-withdrawing groups will be deactivated and may fail to react under standard conditions.

    • Action: If your substrate is deactivated, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times.[1] However, be aware that this can also lead to side product formation. For highly deactivated systems, an alternative synthetic route may be necessary.

3. Reaction Conditions:

  • Temperature Control: The optimal temperature is highly substrate-dependent.

    • Action: For highly activated substrates, the reaction may proceed smoothly at 0°C. For less reactive substrates, the temperature may need to be increased, sometimes up to 80°C or higher.[1][8][11] It is recommended to monitor the reaction progress by TLC or LCMS to determine the optimal temperature and time. For very sluggish reactions, refluxing overnight might be required.[1]

  • Reagent Addition Order: The method of mixing reagents can impact both yield and safety.

    • Action: The standard and often safer procedure involves pre-forming the Vilsmeier reagent at a low temperature (e.g., 0°C) by adding POCl₃ dropwise to DMF. The substrate solution is then added to this pre-formed reagent.[1] An alternative, which can prevent the buildup of the potentially unstable Vilsmeier complex, is to mix the substrate with DMF and then add POCl₃.[12]

Problem 2: Formation of Side Products

Q: I am observing the formation of multiple spots on my TLC plate. What are the common side reactions and how can I minimize them?

A: Side product formation is often a result of the high reactivity of the Vilsmeier reagent or the presence of other reactive functional groups on your substrate.

  • Diformylation: Highly activated aromatic rings can sometimes undergo formylation at multiple positions.

    • Action: To minimize diformylation, use milder reaction conditions, such as lower temperatures and shorter reaction times.[9] Carefully adjusting the stoichiometry to use less excess of the Vilsmeier reagent can also help favor the mono-formylated product.[9]

  • Reaction with Other Nucleophiles: The Vilsmeier reagent can react with other nucleophilic functional groups, such as alcohols and amines, if they are present on the substrate.

    • Action: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction.[9] Common protecting groups for hydroxyls include acetyl or silyl ethers, while amines can be protected as amides or carbamates.[9]

  • Reaction with Carbonyl Compounds: Ketones with α-hydrogens can react with the Vilsmeier reagent to form β-chloro-α,β-unsaturated aldehydes.

    • Action: If this side reaction is a concern, alternative formylation methods that do not use the Vilsmeier reagent should be considered.

Problem 3: Reagent Preparation & Reaction Initiation Issues

Q: While preparing the Vilsmeier reagent, a thick precipitate formed, and my magnetic stir bar got stuck. What is happening?

A: This is a frequent observation, especially when preparing the reagent at high concentrations.

  • Cause: The Vilsmeier reagent is an iminium salt.[7] At high concentrations in solvents where its solubility is limited, it can precipitate out of the solution, creating a thick slurry or solid mass that can impede stirring.[1][13]

  • Solutions:

    • Use a Co-solvent: While DMF can act as both reagent and solvent, adding a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help keep the reagent in solution.[11]

    • Dilution: Preparing the reagent in a larger volume of DMF can prevent its concentration from reaching the point of precipitation.

    • Mechanical Stirring: For larger-scale reactions, a magnetic stir bar may not provide sufficient agitation. Switching to an overhead mechanical stirrer can power through the formation of a thick slurry.

Problem 4: Difficult Workup and Product Isolation

Q: I'm struggling with the workup. I'm getting a persistent emulsion during extraction, or my product seems to be lost during quenching.

A: The workup step, which involves hydrolyzing the iminium intermediate, is critical for a successful outcome.

  • Improper Quenching: The hydrolysis of the intermediate must be complete to obtain the aldehyde product.

    • Action: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice or ice-cold water.[1] This helps to control the exothermic quenching process. After hydrolysis, the pH must be carefully neutralized. A saturated aqueous solution of sodium acetate is commonly used to bring the pH to approximately 6-8.[9][14] It is crucial to keep the temperature low (below 20°C) during neutralization to avoid the formation of colored byproducts.[14]

  • Emulsion Formation: Emulsions often form due to the presence of DMF and phosphate byproducts.

    • Action: If an emulsion forms during extraction, adding a saturated brine solution can help break it. Alternatively, allowing the mixture to stand for an extended period or filtering the entire mixture through a pad of Celite can resolve the issue.

Visualizing the Process

The Vilsmeier-Haack Mechanism

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the arene and subsequent hydrolysis.

Vilsmeier_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Formylation & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Arene Electron-Rich Arene (Substrate) Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Aryl Aldehyde (Final Product) Iminium_Intermediate->Product + H₂O Workup (Hydrolysis)

Caption: The two-part mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, this decision tree can guide your optimization process.

Troubleshooting_Workflow start Low / No Yield check_reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl₃?) start->check_reagents check_substrate Assess Substrate Reactivity (Electron-Donating Groups?) check_reagents->check_substrate Yes re_run_dry Re-run with fresh, anhydrous reagents check_reagents->re_run_dry No check_temp Review Reaction Temperature (Too low?) check_substrate->check_temp Yes (Activated) alternative_route Consider Alternative Formylation Method check_substrate->alternative_route No (Deactivated) check_ratio Verify Stoichiometry (Sufficient Vilsmeier Reagent?) check_temp->check_ratio No (Temp was adequate) increase_temp Increase Temperature Incrementally (e.g., RT -> 40°C -> 80°C) check_temp->increase_temp Yes increase_reagent Increase Vilsmeier Reagent (e.g., 1.5eq -> 2.5eq) check_ratio->increase_reagent No success Yield Improved check_ratio->success Yes (Ratio was the issue) re_run_dry->success increase_temp->success increase_reagent->success

Caption: A decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Various Substrates
Substrate TypeActivating Group ExampleReactivityRecommended Temp. RangeVilsmeier Reagent (eq.)Typical Reaction Time
Highly Activated Pyrroles, Anilines, PhenolsHigh0°C to Room Temp1.2 - 1.51 - 6 hours
Moderately Activated Alkoxybenzenes, ThiophenesMediumRoom Temp to 60°C1.5 - 2.54 - 12 hours
Slightly Activated Toluene, BiphenylLow60°C to 100°C2.0 - 3.012 - 24 hours
Deactivated NitrobenzeneVery LowNot recommendedN/AN/A

Note: These are general guidelines. Optimization is crucial for any new substrate.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Formylation

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic.[15][16]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Reagent Preparation: Add anhydrous N,N-dimethylformamide (DMF, acting as solvent and reagent) to the flask. Cool the flask to 0°C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF solution over 30-60 minutes.[1] Crucially, maintain the internal temperature below 5°C throughout the addition.

  • Maturation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[9] A pale yellow to white precipitate may form.

  • Formylation Reaction: Dissolve the electron-rich aromatic substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).

  • Substrate Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature or heat as required based on substrate reactivity (see Table 1). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

Protocol 2: Standard Aqueous Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture back down to 0°C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water.[1]

  • Hydrolysis & Neutralization: Continue stirring the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[9] Keep the mixture cool with an ice bath during neutralization.

  • Product Isolation:

    • If a precipitate forms: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under a vacuum.[9]

    • If no precipitate forms: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6] The crude product can then be purified by silica gel column chromatography or recrystallization.[6]

References

Methods to reduce impurities in 2-Chloroquinolin-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Chloroquinolin-3-amine Synthesis >

Introduction

Welcome to the Technical Support Center for the synthesis and purification of this compound. This critical intermediate is foundational in the development of various pharmaceutical agents and advanced materials. Achieving high purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of downstream products.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested solutions to common challenges encountered during the synthesis of this compound, with a primary focus on the reduction of 2-chloro-3-nitroquinoline. Our goal is to move beyond simple procedural steps, offering explanations for the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reaction and purification processes. Each issue is presented in a question-and-answer format, providing both a diagnosis and a detailed, actionable solution.

Q1: My reduction of 2-chloro-3-nitroquinoline is incomplete, and I see significant starting material in my crude product. What's causing this and how can I fix it?

A1: Incomplete conversion is a frequent challenge and can stem from several factors, from reagent quality to reaction conditions.

Causality Analysis: The reduction of an aromatic nitro group is a multi-step process that requires a potent reducing agent and favorable reaction kinetics.[1] Incomplete reactions are often traced back to:

  • Inactive Reducing Agent: Metal powders (like Iron or Tin) can oxidize on the surface, reducing their activity. Catalysts like Palladium on carbon (Pd/C) can lose activity from improper storage or poisoning.[1]

  • Poor Solubility: The starting material, 2-chloro-3-nitroquinoline, must be sufficiently soluble in the reaction solvent for the reducing agent to act upon it effectively.[1]

  • Insufficient Stoichiometry: An inadequate amount of the reducing agent will naturally lead to an incomplete reaction.

  • Low Temperature: While controlling exotherms is crucial, a reaction temperature that is too low can stall the reaction kinetics.[1]

Recommended Solutions & Protocols:

  • Reagent Activation & Selection:

    • For Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): Ensure the metal powder is fresh and has a high surface area.[1] If using iron, pre-activation by washing with dilute HCl to remove the oxide layer can be beneficial. Iron in the presence of an acid like HCl or acetic acid is a classic, robust, and cost-effective method for this transformation.[2][3][4]

    • For Catalytic Hydrogenation (e.g., H₂/Pd-C): Use a fresh batch of catalyst. Ensure the system is properly purged and maintained under a positive pressure of hydrogen. Be aware that catalytic hydrogenation can sometimes lead to de-chlorination as a side reaction. Using Raney Nickel can sometimes mitigate this issue.[5]

  • Solvent System Optimization:

    • If solubility is an issue in solvents like ethanol, consider using a co-solvent system such as ethanol/acetic acid or THF/water to improve the dissolution of the nitroaromatic starting material.[1]

  • Adjusting Stoichiometry and Temperature:

    • Protocol: Iron-Mediated Reduction:

      • In a round-bottom flask, suspend 2-chloro-3-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

      • Add iron powder (typically 3-5 eq) and ammonium chloride (typically 3-5 eq).

      • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction, filter through a pad of Celite to remove the iron salts, and concentrate the filtrate.

      • Proceed with standard aqueous workup (extraction with a solvent like ethyl acetate after basification).

Q2: I'm observing a significant byproduct that I suspect is the de-chlorinated compound, quinolin-3-amine. How can I prevent this?

A2: Reductive de-chlorination is a known side reaction, particularly under aggressive reduction conditions.

Causality Analysis: The C-Cl bond at the 2-position of the quinoline ring is activated towards nucleophilic substitution and can also be susceptible to reduction (hydrogenolysis), especially when using powerful catalytic hydrogenation methods.

  • Catalytic Hydrogenation (H₂/Pd-C): Palladium is a highly active catalyst that can readily cleave carbon-halogen bonds, particularly aryl chlorides, in the presence of hydrogen.[5]

  • Aggressive Metal Reductants: While less common than with catalytic hydrogenation, very strong reducing conditions with certain metals might also lead to minor amounts of de-chlorination.

Recommended Solutions & Protocols:

  • Change the Reduction Method: The most effective way to avoid de-chlorination is to switch from catalytic hydrogenation to a chemoselective metal/acid reduction.

    • Preferred Method: Use iron powder with ammonium chloride or acetic acid.[2][5] This system is highly selective for the nitro group and generally leaves the aryl chloride intact.

    • Alternative Method: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is also a mild and effective reagent for reducing nitro groups without affecting most aryl halides.[1][5]

  • Modify Hydrogenation Conditions (If Unavoidable):

    • If catalytic hydrogenation must be used, switch from Palladium to a less aggressive catalyst like Raney Nickel, which is known to be less prone to causing dehalogenation.[5]

    • Lower the hydrogen pressure and reaction temperature to find a balance where the nitro group is reduced, but the C-Cl bond remains.

Q3: My final product is off-color (yellow/brown) and difficult to purify. What are these colored impurities and how do I remove them?

A3: The coloration is likely due to the formation of azo, azoxy, or other dimeric/polymeric byproducts, as well as residual metal complexes.

Causality Analysis: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1] If the reaction stalls or if localized "hot spots" occur due to poor temperature control, these intermediates can condense to form colored dimeric species like azoxybenzenes.[1] Additionally, if using metal reductants like SnCl₂, incomplete workup can leave behind persistent metal complexes.

Recommended Solutions & Protocols:

  • Ensure Complete Reduction: Drive the reaction to completion by using a sufficient excess of the reducing agent and allowing adequate reaction time. This minimizes the concentration of reactive intermediates.[1]

  • Temperature Control: For exothermic reductions, use an ice bath during reagent addition and ensure efficient stirring to dissipate heat and prevent localized overheating.[1]

  • Purification Workflow: A multi-step purification process is often necessary.

    • Step 1: Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash with a dilute aqueous acid (e.g., 1M HCl). The desired amine will protonate and move to the aqueous phase, leaving many non-basic impurities behind.

      • Separate the layers. Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.

    • Step 2: Recrystallization: This is a highly effective method for removing closely related impurities.

      • Solvent Selection: Ethanol, isopropanol, or toluene are often good candidates. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities remain insoluble, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Wash the collected crystals with a small amount of cold solvent.

    • Step 3: Column Chromatography (If Necessary): For very high purity requirements, silica gel column chromatography can be employed. Use a solvent system like Hexane/Ethyl Acetate with a small percentage of triethylamine (e.g., 0.5%) to prevent the basic amine product from streaking on the acidic silica gel.

Visualizing the Process

Reaction and Impurity Pathways

The following diagram illustrates the primary synthesis route from 2-chloro-3-nitroquinoline and highlights the formation pathways of key impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation SM 2-Chloro-3-nitroquinoline Product This compound SM->Product Reduction (e.g., Fe/NH4Cl) Dimer Azo/Azoxy Byproducts (Incomplete Reduction) SM->Dimer Poor Temp. Control Unreacted Unreacted Starting Material SM->Unreacted Insufficient Reagent Dechlorinated Quinolin-3-amine (De-chlorination) Product->Dechlorinated Aggressive Reduction (e.g., H2/Pd-C)

Caption: Key reaction and impurity formation pathways.

General Purification Workflow

This flowchart outlines a systematic approach to purifying the crude product to achieve high-purity this compound.

G Crude Crude Reaction Mixture Filter Filter through Celite (Removes Metal Salts) Crude->Filter Workup Aqueous Workup (Acid-Base Extraction) Filter->Workup Concentrate Concentrate Organic Phase Workup->Concentrate Recrystallize Recrystallization (e.g., from Ethanol) Concentrate->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct Column Column Chromatography (Optional, for >99.5% Purity) Recrystallize->Column If impurities persist Column->FinalProduct

Caption: Recommended multi-step purification workflow.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient and widely used method. Use a silica gel plate and a mobile phase such as 7:3 Hexane:Ethyl Acetate. The starting material (nitro compound) is less polar and will have a higher Rf value than the product (amine), which is more polar and will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q: Can I use other reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)? A: These are generally not recommended for this specific transformation. Lithium aluminum hydride (LiAlH₄) can produce azo products from aromatic nitro compounds and is dangerously reactive with protic solvents.[5] Sodium borohydride (NaBH₄) is typically not strong enough to reduce aromatic nitro groups on its own, often requiring a catalyst like NiCl₂.[4] Metal/acid combinations like Fe/HCl or SnCl₂ are more reliable and selective for this purpose.[1][2][5]

Q: How critical is the workup pH when using metal/acid reductants? A: It is very critical. After an acidic reduction (e.g., with SnCl₂/HCl), the product exists as an ammonium salt (e.g., anilinium chloride). You must add a base (like NaHCO₃ or NaOH) to neutralize the acid and deprotonate the amine.[1] This converts it back to the free base, making it soluble in organic extraction solvents like ethyl acetate. Failure to properly basify the solution will result in poor extraction efficiency and low yields.

Q: Are there any specific safety precautions I should take? A: Yes. Always work in a well-ventilated fume hood. The quinoline core structure can have toxicological properties. Metal/acid reductions can produce flammable hydrogen gas as a byproduct. Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., dry Pd/C) and should only be performed by trained personnel with appropriate equipment. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Summary

Table 1: Comparison of Common Reduction Methods
Reduction MethodTypical Purity (Post-Workup)Selectivity (vs. De-chlorination)ProsCons
Fe / NH₄Cl or AcOH 85-95%ExcellentCost-effective, high chemoselectivity, easy workup.[2][5]Heterogeneous reaction, requires filtration of iron salts.
SnCl₂ / HCl 90-98%ExcellentHomogeneous, mild conditions, good yields.[1]Tin salts can be toxic and difficult to remove completely.
H₂ / Pd-C VariablePoor to ModerateHigh conversion, clean byproducts (H₂O).[3][5]Risk of de-chlorination, requires specialized equipment.[5]
H₂ / Raney Nickel 80-90%GoodLower risk of de-chlorination than Pd/C.[5]Catalyst can be pyrophoric, requires pressure equipment.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent selection in reactions involving 2-chloroquinolin-3-amine. As a versatile heterocyclic building block, its reactivity is profoundly influenced by the reaction medium, and understanding these effects is critical for successful synthesis.

Section 1: Core Principles of Reactivity and Solvent Influence

This section addresses the fundamental "why" behind solvent choices, focusing on the primary reaction mechanism of this compound.

Q1: What is the dominant reaction mechanism for this compound with nucleophiles, and how does a solvent participate?

A1: The primary reaction pathway for this compound is a Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, a nucleophile attacks the electron-deficient carbon atom at the C2 position (bonded to the chlorine), displacing the chloride ion. The reaction proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition Step (Rate-Determining): The nucleophile adds to the C2 carbon, breaking the aromaticity of the quinoline ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination Step (Fast): Aromaticity is restored by the expulsion of the chloride leaving group.

The solvent plays a critical, non-passive role by stabilizing (or destabilizing) the reactants and, most importantly, the charged Meisenheimer intermediate.[3][4] The right solvent can dramatically accelerate the reaction, while an inappropriate one can halt it completely.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant This compound TS1 Transition State 1 (High Energy) Reactant->TS1 + Nu⁻ Nucleophile Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Negatively Charged) TS1->Meisenheimer Addition Product Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride (Cl⁻) Solvent Solvent Cage Solvent->Nucleophile Solvates Nucleophile (Can inhibit reaction) Solvent->Meisenheimer Stabilizes Intermediate (Promotes reaction)

Caption: SNAr mechanism showing key solvent interaction points.

Q2: How are solvents classified, and which type is generally best for SNAr reactions with this compound?

A2: Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. For SNAr reactions, polar aprotic solvents are typically the most effective.

Solvent ClassExamplesInteraction with SNAr ReactionGeneral Outcome
Polar Aprotic DMF, DMSO, NMP, AcetonitrileStrong dipole moment stabilizes the charged Meisenheimer complex. Does NOT hydrogen bond with the nucleophile, leaving it "naked" and highly reactive.[5][6]Highly Favorable. Generally leads to the fastest reaction rates.
Polar Protic Water, Ethanol, MethanolCan stabilize the Meisenheimer complex. However, it strongly solvates the nucleophile via hydrogen bonding, reducing its energy and reactivity.[5][7]Variable. Can work, but often slower than polar aprotic solvents. May be preferred for specific nucleophiles (e.g., neutral ones like hydrazine) or for ease of workup.
Non-Polar Toluene, Hexane, DioxaneCannot effectively stabilize the polar, charged Meisenheimer intermediate.[8]Unfavorable. Reactions are typically extremely slow or do not proceed at all.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: My reaction shows low or no conversion of the starting material.
  • Q: I've been stirring my this compound with a thiol nucleophile in ethanol for 24 hours at reflux, but TLC analysis shows only the starting material. What's wrong?

    • A: This is a classic solvent-nucleophile mismatch. Ethanol is a polar protic solvent. While it can dissolve your reactants, it is likely deactivating your thiol nucleophile (or its corresponding thiolate anion) through strong hydrogen bonding.[5][7] This "solvation shell" prevents the nucleophile from efficiently attacking the quinoline ring.

    • Solution Protocol:

      • Change the Solvent: Switch to a polar aprotic solvent such as DMF or DMSO.[2][6] These solvents will still stabilize the crucial Meisenheimer intermediate but will not inhibit your nucleophile.

      • Use a Base: Ensure you are using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate your thiol, making it a more potent anionic nucleophile.

      • Adjust Temperature: Start the reaction at a moderate temperature (e.g., 80-100 °C) in the new solvent and monitor by TLC. The reaction should be significantly faster.

Troubleshooting_Low_Conversion Start Problem: Low/No Conversion CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent CheckTemp Is the temperature adequate (e.g., >80 °C)? CheckSolvent->CheckTemp Yes SwitchSolvent Action: Switch to DMF or DMSO. CheckSolvent->SwitchSolvent No CheckNucleophile Is the nucleophile strong enough/activated? CheckTemp->CheckNucleophile Yes IncreaseTemp Action: Increase temperature in increments (e.g., 100 °C, 120 °C). CheckTemp->IncreaseTemp No AddBase Action: Add a non-nucleophilic base (e.g., K₂CO₃) to activate the nucleophile. CheckNucleophile->AddBase No Success Reaction should proceed. CheckNucleophile->Success Yes SwitchSolvent->Success IncreaseTemp->Success AddBase->Success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: My reactants are not fully dissolving, leading to a slurry and inconsistent results.
  • Q: I'm trying to react this compound with a large, complex amine in acetonitrile, but the starting materials don't fully dissolve, and my yields are not reproducible. How can I fix this?

    • A: This is a common solubility issue. While acetonitrile is a good polar aprotic solvent, its solvating power can be insufficient for larger, more rigid, or more polar reactants. A heterogeneous reaction mixture leads to poor mass transfer and unreliable kinetics.

    • Solution Protocol:

      • Select a Stronger Solvent: Switch to a solvent with higher solvating power, such as DMF or DMSO . These are excellent solvents for a wide range of organic compounds.

      • Perform a Solubility Test: Before running the reaction at scale, test the solubility of both your this compound and your nucleophile in the chosen solvent at the intended reaction temperature.

      • Consider a Co-solvent (with caution): In some cases, a co-solvent system might be used, but this can complicate the reaction kinetics. It is generally better to find a single solvent that can dissolve all components.

    Table 2: Qualitative Solubility Profile of this compound

SolventPolarity TypeSolubilityComments
DMSO, DMF Polar AproticHighExcellent choice for ensuring a homogeneous reaction.
Methanol, Ethanol Polar ProticModerateGenerally soluble, especially with heating.
Acetonitrile Polar AproticModerateGood, but may be insufficient for less soluble reaction partners.
THF, Dioxane Moderately PolarLow to ModerateOften requires heating; may not be polar enough.
Toluene, Hexane Non-PolarVery LowPoor choice for SNAr reactions.
Water Polar ProticVery LowInsoluble under neutral pH.
Issue 3: I have difficulty removing the solvent during product workup.
  • Q: My reaction worked beautifully in DMSO, but now I can't get rid of the high-boiling solvent to isolate my product. How should I approach the workup?

    • A: This is the primary trade-off when using high-boiling polar aprotic solvents like DMSO or DMF. Rotary evaporation is often ineffective.

    • Solution Protocol (Aqueous Workup):

      • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

      • Quench with Water: Slowly pour the reaction mixture into a large volume of cold water with stirring. Many organic products are insoluble in water and will precipitate out. High concentrations of DMSO/DMF in water can generate heat, so add slowly.

      • Isolate by Filtration or Extraction:

        • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO/DMF, followed by a non-polar solvent like hexane or ether to dry.

        • If no solid forms (or product is an oil): Transfer the aqueous mixture to a separatory funnel. Extract the product multiple times with a suitable organic solvent in which your product is soluble but DMSO/DMF are not (e.g., ethyl acetate, dichloromethane). Combine the organic layers and wash them several times with water or brine to remove the remaining high-boiling solvent before drying and concentrating.[9]

Section 3: FAQs and Best Practices

Q: When should I choose a protic solvent like ethanol instead of a polar aprotic one?

A: While polar aprotic solvents are the default choice, protic solvents are frequently and successfully used for specific reactions. The classic example is the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine from this compound and hydrazine hydrate.[10][11][12][13][14]

  • Why it works: Hydrazine (N₂H₄) is a neutral nucleophile. While ethanol can hydrogen bond with it, the deactivating effect is less pronounced than with an anionic nucleophile. Furthermore, ethanol is an excellent solvent for the cyclization step that follows the initial substitution, and the product often has limited solubility in hot ethanol, allowing for easy isolation by crystallization upon cooling.

Solvent_Selection Start Start: Select a Solvent CheckNucleophile What is the nature of the nucleophile? Start->CheckNucleophile Anionic Anionic (e.g., RO⁻, RS⁻, R₂N⁻) CheckNucleophile->Anionic Anionic Neutral Neutral (e.g., NH₃, N₂H₄, RNH₂) CheckNucleophile->Neutral Neutral CheckReactionType Is the reaction a standard SₙAr displacement? UsePolarAprotic Default Choice: Use Polar Aprotic Solvent (DMF, DMSO) CheckReactionType->UsePolarAprotic Yes ConsiderProtic Consider Polar Protic (e.g., Ethanol) Especially for hydrazine cyclizations or if product crystallizes easily. CheckReactionType->ConsiderProtic No (e.g., Tandem Substitution/Cyclization) Anionic->UsePolarAprotic Neutral->CheckReactionType

Caption: Decision tree for solvent selection in reactions of this compound.

Section 4: Reference Experimental Protocol

Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine

This protocol provides a practical example of solvent selection for a common transformation of this compound.[10][14]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add absolute ethanol to the flask (approx. 10-15 mL per gram of starting material). To this suspension, add hydrazine hydrate (80% solution in water, 5.0 eq) and a few drops of a base like triethylamine to facilitate the reaction.[14]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 12-18 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then further in an ice bath.

    • The product, 1H-pyrazolo[3,4-b]quinolin-3-amine, will typically precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted hydrazine and other impurities.

    • Dry the solid under vacuum to yield the final product.

Rationale for Ethanol: In this case, ethanol is a suitable solvent because the nucleophile (hydrazine) is neutral, and the product conveniently crystallizes from the reaction mixture upon cooling, simplifying purification.[12][13]

References

Preventing polyalkylation in 2-Chloroquinolin-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Reactions of 2-Chloroquinolin-3-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide in-depth, field-proven insights into controlling its reactivity, with a specific focus on preventing polyalkylation during N-substitution reactions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Troubleshooting Guide

This section addresses specific issues encountered during experiments, providing not just solutions but the reasoning behind them.

Q1: My reaction is yielding a mixture of mono- and di-alkylated products, with a significant amount of the undesired di-alkylated species. What is the primary cause and how can I fix it?

A1: This is a classic problem in amine alkylation known as "over-alkylation" or polyalkylation. The fundamental issue is that the mono-alkylated product, an N-alkyl-2-chloroquinolin-3-amine, is often a stronger nucleophile than the starting this compound.[1][2] This increased nucleophilicity makes it react faster with the remaining alkylating agent than the starting material, leading to a runaway reaction that produces the di-alkylated species and even quaternary ammonium salts.[2][3]

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Use a large excess of the this compound relative to the alkylating agent. This statistically increases the probability that the alkylating agent will encounter and react with a molecule of the starting amine rather than the mono-alkylated product.[1][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., dropwise via a syringe pump) maintains its concentration at a very low level throughout the reaction. This minimizes the chance for the highly reactive mono-alkylated product to compete for the electrophile.[1]

  • Lower Reaction Temperature: Reducing the temperature slows down the rate of both alkylation steps. Since the second alkylation is often faster, lowering the temperature can sometimes provide a greater degree of selectivity for the mono-alkylated product.[4]

Q2: I'm observing poor selectivity even after adjusting stoichiometry. Could my choice of base or solvent be the problem?

A2: Absolutely. The reaction environment plays a critical role in modulating the reactivity and selectivity of N-alkylation.

Solvent Effects: The choice of solvent can influence the aggregation state and solvation of the reacting species, which in turn affects selectivity.[5][6]

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are common choices for SN2 reactions as they solvate the cation but leave the amine nucleophile relatively "free" and highly reactive.[1] However, this high reactivity can sometimes exacerbate the polyalkylation problem. In some systems, DMSO has been shown to favor N1-alkylation in fused heterocyclic systems by promoting solvent-separated ion pairs (SIPs), while THF favors other positions by promoting close ion pairs (CIPs).[5]

  • Less Polar Solvents (THF, 1,4-Dioxane): These solvents may promote ion pairing between the deprotonated amine and the counter-ion of the base. This can sometimes temper the nucleophilicity and improve selectivity.[6]

Base Selection: The base is not just a proton scavenger; its properties can directly influence the outcome.

  • Standard Inorganic Bases (K₂CO₃, Na₂CO₃): These are common and effective, but may not offer the highest selectivity. Their solubility can also be a factor; for instance, using THF with potassium or sodium carbonate may fail to yield N-alkylated products due to poor solubility.[6]

  • Cesium Bases (Cs₂CO₃, CsOH): Cesium bases are often superior for promoting selective mono-N-alkylation.[7][8] The larger, more polarizable cesium cation is thought to coordinate less tightly with the amine anion, potentially reducing aggregation and leading to a "softer," more selective nucleophile.

  • Bulky, Non-Nucleophilic Bases: Using a sterically hindered base can sometimes help minimize overalkylation by selectively deprotonating the less hindered starting amine.[1]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing your reaction to favor mono-substitution.

G cluster_solutions Corrective Actions start Start: Mono-alkylation of This compound check_mixture Analyze Product Mixture (LCMS, NMR) start->check_mixture is_poly Significant Polyalkylation? check_mixture->is_poly stoich Increase Amine:Alkyl Halide Ratio (e.g., 3:1 to 5:1) is_poly->stoich Yes success Success: High Yield of Mono-alkylated Product is_poly->success No slow_add Add Alkyl Halide Slowly (Syringe Pump) stoich->slow_add Re-run & Re-analyze temp Lower Reaction Temperature slow_add->temp Re-run & Re-analyze base Switch to Cesium Base (e.g., Cs₂CO₃) temp->base Re-run & Re-analyze solvent Change Solvent (e.g., DMF to THF) base->solvent Re-run & Re-analyze fail Issue Persists: Consider Alternative Strategy solvent->fail alt_strategy Alternative Strategy: Buchwald-Hartwig Amination fail->alt_strategy

Caption: A decision tree for troubleshooting polyalkylation.

Frequently Asked Questions (FAQs)

Q3: Why does N-alkylation increase the nucleophilicity of the amine?

A3: The primary reason is the electron-donating nature of alkyl groups. When an alkyl group replaces a hydrogen on the nitrogen atom, it pushes electron density towards the nitrogen. This inductive effect increases the electron density on the nitrogen's lone pair, making it more available for donation and thus more nucleophilic and more basic.[2] This electronic effect is the root cause of the challenge in stopping the reaction at the mono-alkylation stage.[9][10]

Q4: Are there alternative synthetic methods to avoid direct alkylation altogether?

A4: Yes. When direct alkylation proves difficult to control, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig Amination , are a powerful alternative for forming C-N bonds.[11][12] This reaction couples an aryl halide (like 2-chloroquinoline) with an amine and is not prone to polyalkylation in the same way as SN2-type alkylations.[13]

The key advantages are:

  • High Selectivity: The catalytic cycle mechanism does not inherently favor further reaction with the product.[11][14]

  • Broad Scope: It works with a wide variety of amines, including primary and secondary amines, and even ammonia equivalents.[13]

  • Milder Conditions: Often proceeds under conditions that are tolerant of more sensitive functional groups.

For this compound, this would involve coupling the C2-Cl bond with a primary amine to form a 2-aminoquinoline derivative, or coupling a different haloquinoline with an amine. Selective Buchwald-Hartwig amination has been demonstrated on haloquinolines, showing it's possible to target one halide in the presence of another under optimized conditions.[15]

Comparative Data for Reaction Optimization

The following table summarizes key parameters and their expected impact on selectivity.

ParameterStandard ConditionOptimized for Mono-alkylationRationale
Stoichiometry (Amine:Halide)1:1 to 1:1.23:1 to 10:1 Statistically favors reaction with the starting amine over the product.[1][4]
Addition Rate All at onceSlow, dropwise over hours Keeps the alkylating agent concentration low, preventing the more nucleophilic product from competing.[1]
Base K₂CO₃, Et₃NCs₂CO₃, CsOH The cesium cation promotes a "softer," more selective nucleophile.[7][8]
Solvent DMF, MeCNTHF, Dioxane Less polar solvents can promote ion-pairing, which may temper nucleophilicity and improve selectivity.[6]
Temperature Room Temp to Reflux0 °C to Room Temp Slows down the rate of the undesired second alkylation more significantly.[4]

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation using Excess Amine and Slow Addition

This protocol is designed to maximize the yield of the mono-alkylated product through kinetic control.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (3.0 equivalents).

  • Solvent and Base: Add anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., Cs₂CO₃, 2.0 equivalents). Stir the suspension.

  • Temperature Control: Cool the reaction mixture to the desired temperature (a starting point of 0 °C is recommended).

  • Alkylating Agent Addition: Dissolve the alkylating agent (1.0 equivalent) in a small amount of the anhydrous solvent. Load this solution into a syringe and place it on a syringe pump.

  • Reaction: Add the alkylating agent solution dropwise to the stirred reaction mixture over a period of 2-4 hours.

  • Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by TLC or LC-MS. Check for the consumption of the alkylating agent and the formation of the desired product versus the di-alkylated byproduct.

  • Workup: Once the reaction is complete, quench by pouring the mixture into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate the desired mono-alkylated product from unreacted starting material and di-alkylated byproduct.

Protocol 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination

This protocol is an alternative for coupling an amine at the C2 position of the quinoline, leveraging palladium catalysis for high selectivity.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, BINAP) in anhydrous toluene and stir for 15-20 minutes.

  • Reaction Setup: To a flame-dried Schlenk tube or flask, add this compound (as the aryl chloride source, 1.0 equivalent), the amine to be coupled (1.2 equivalents), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equivalents).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene or dioxane) to the flask, followed by the pre-formed catalyst solution.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the pure N-substituted 2-aminoquinoline derivative.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Chloroquinolin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the synthesis of 2-chloroquinolin-3-amine, a crucial building block in medicinal chemistry and materials science. As researchers and drug development professionals, your choice of synthetic route can significantly impact yield, purity, scalability, and safety. This guide provides a comparative analysis of the most viable methods for preparing this important molecule, grounded in established chemical principles and supported by experimental data from the peer-reviewed literature. We will delve into the "why" behind the experimental choices, offering insights to help you select the optimal method for your specific needs.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and a nucleophilic amino group at the 3-position, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. The chlorine atom can be readily displaced by various nucleophiles, while the amino group provides a handle for further functionalization, enabling the construction of diverse molecular libraries for biological screening.

This guide will focus on three primary synthetic strategies for obtaining this compound:

  • The Hofmann Rearrangement of 2-Chloroquinolin-3-carboxamide

  • The Curtius Rearrangement of 2-Chloroquinoline-3-carbonyl Azide

  • Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoline

Each method will be presented with a detailed protocol, a discussion of its underlying mechanism, and a comparative analysis of its advantages and disadvantages.

Method 1: The Hofmann Rearrangement Route

The Hofmann rearrangement is a classic organic transformation that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This method offers a reliable pathway to this compound from the corresponding carboxamide. The overall synthetic sequence begins with the readily accessible 2-chloroquinoline-3-carbaldehyde.

Overall Workflow for the Hofmann Rearrangement Method

Acetanilide Acetanilide Carbaldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Carbaldehyde Vilsmeier-Haack Reaction CarboxylicAcid 2-Chloroquinoline-3-carboxylic Acid Carbaldehyde->CarboxylicAcid Oxidation Carboxamide 2-Chloroquinolin-3-carboxamide CarboxylicAcid->Carboxamide Amidation Amine This compound Carboxamide->Amine Hofmann Rearrangement

Caption: Synthetic pathway to this compound via the Hofmann Rearrangement.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of the carbaldehyde precursor.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, an acetanilide, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).

  • Protocol:

    • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl3, 15 equivalents).

    • To this Vilsmeier reagent, add the substituted acetanilide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 7-10 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol affords the pure 2-chloroquinoline-3-carbaldehyde.

  • Causality: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich aromatic ring of the acetanilide. The subsequent cyclization and chlorination steps occur in a one-pot fashion to yield the desired quinoline scaffold. The use of excess POCl3 ensures complete conversion and also acts as a dehydrating agent.

Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

The aldehyde is then oxidized to the corresponding carboxylic acid.

  • Protocol:

    • Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as aqueous ethanol.

    • Add a solution of silver nitrate (AgNO3) in aqueous ammonia (Tollens' reagent) or another suitable oxidizing agent like potassium permanganate (KMnO4) under basic conditions.

    • Stir the reaction mixture at room temperature until the aldehyde is completely consumed (monitored by TLC).

    • Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-chloroquinoline-3-carboxylic acid.

  • Causality: The aldehyde is readily oxidized to a carboxylic acid. Mild oxidizing agents are preferred to avoid unwanted side reactions on the quinoline ring.

Step 3: Amidation to 2-Chloroquinolin-3-carboxamide

The carboxylic acid is converted to the primary amide, the direct precursor for the Hofmann rearrangement.

  • Protocol:

    • Suspend 2-chloroquinoline-3-carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl2) or oxalyl chloride and a catalytic amount of DMF.

    • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Remove the excess SOCl2 under reduced pressure.

    • Dissolve the crude acyl chloride in a suitable solvent (e.g., DCM) and add it dropwise to a cooled, concentrated solution of aqueous ammonia or bubble ammonia gas through the solution.

    • Stir the reaction mixture until the formation of the amide is complete.

    • Collect the precipitated 2-chloroquinolin-3-carboxamide by filtration, wash with water, and dry.

  • Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amidation. The subsequent reaction with ammonia is a nucleophilic acyl substitution that provides the desired primary amide.

Step 4: Hofmann Rearrangement to this compound

This is the key step where the C-N bond is formed at the 3-position of the quinoline ring.

  • Protocol:

    • Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

    • Add the 2-chloroquinolin-3-carboxamide to the cold hypohalite solution with stirring.

    • Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford this compound.

  • Trustworthiness: The Hofmann rearrangement proceeds through a well-established mechanism involving the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate.[1][6] Hydrolysis of the isocyanate followed by decarboxylation yields the primary amine. The reaction is generally reliable for a wide range of amides.

Method 2: The Curtius Rearrangement Route

The Curtius rearrangement provides an alternative pathway from the same 2-chloroquinoline-3-carboxylic acid intermediate.[7][8] This method involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then converted to the amine.[1][7][8]

Overall Workflow for the Curtius Rearrangement Method

Acetanilide Acetanilide Carbaldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Carbaldehyde Vilsmeier-Haack Reaction CarboxylicAcid 2-Chloroquinoline-3-carboxylic Acid Carbaldehyde->CarboxylicAcid Oxidation AcylAzide 2-Chloroquinoline-3-carbonyl Azide CarboxylicAcid->AcylAzide Azide Formation Amine This compound AcylAzide->Amine Curtius Rearrangement

Caption: Synthetic pathway to this compound via the Curtius Rearrangement.

Step-by-Step Experimental Protocols

Steps 1 & 2: Synthesis of 2-Chloroquinoline-3-carboxylic Acid

These steps are identical to those described in the Hofmann rearrangement method.

Step 3: Formation of 2-Chloroquinoline-3-carbonyl Azide

The carboxylic acid is converted to the key acyl azide intermediate.

  • Protocol:

    • Convert the 2-chloroquinoline-3-carboxylic acid to its acyl chloride as described in Step 3 of the Hofmann route.

    • Dissolve the crude acyl chloride in a suitable aprotic solvent like acetone or THF.

    • Cool the solution in an ice bath and add a solution of sodium azide (NaN3) in water dropwise with vigorous stirring.

    • Stir the reaction mixture at low temperature for a few hours.

    • Carefully extract the acyl azide into an organic solvent. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

  • Causality: Sodium azide is a potent nucleophile that displaces the chloride from the acyl chloride to form the acyl azide. The reaction is typically performed at low temperatures to minimize the risk of decomposition of the azide.

Step 4: Curtius Rearrangement to this compound

The acyl azide is rearranged to the amine.

  • Protocol:

    • Heat the solution of the 2-chloroquinoline-3-carbonyl azide in an inert, high-boiling solvent (e.g., toluene or diphenyl ether).

    • The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.

    • After the rearrangement is complete, the isocyanate can be hydrolyzed to the amine by adding dilute acid and heating.

    • Alternatively, the isocyanate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a carbamate, which can then be deprotected to yield the amine. This two-step process can sometimes offer better yields and easier purification.

    • Isolate and purify the this compound as described for the Hofmann rearrangement.

  • Trustworthiness: The Curtius rearrangement is a high-yielding reaction that proceeds via a concerted mechanism, ensuring retention of configuration if the migrating group is chiral.[7][8] The formation of gaseous nitrogen as a byproduct drives the reaction to completion.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

A more direct approach to this compound involves the selective amination of 2,3-dichloroquinoline. This method avoids the multi-step sequence starting from the carbaldehyde but relies on the differential reactivity of the two chlorine atoms.

Overall Workflow for the SNAr Method

Dichloroquinoline 2,3-Dichloroquinoline Amine This compound Dichloroquinoline->Amine Selective Amination (SNAr)

Caption: Direct synthesis of this compound via Nucleophilic Aromatic Substitution.

Step-by-Step Experimental Protocol
  • Protocol:

    • In a reaction vessel, combine 2,3-dichloroquinoline, a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonia surrogate), a palladium catalyst (e.g., Pd(dba)2), a phosphine ligand (e.g., BINAP or DavePhos), and a base (e.g., sodium tert-butoxide).[9]

    • Heat the reaction mixture in an inert solvent (e.g., dioxane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction for the selective substitution at the 3-position.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

    • Purify the residue by column chromatography to isolate this compound.

  • Causality and Trustworthiness: The chlorine atom at the 2-position of the quinoline ring is generally more activated towards nucleophilic substitution than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. However, with the appropriate choice of catalyst and ligand, it is possible to achieve selective amination at the 3-position. The success of this method is highly dependent on the optimization of the reaction conditions to favor the desired regioselectivity.

Comparative Analysis of Synthesis Methods

FeatureHofmann RearrangementCurtius RearrangementNucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Chloroquinoline-3-carboxylic acid2-Chloroquinoline-3-carboxylic acid2,3-Dichloroquinoline
Number of Steps 4 (from acetanilide)4 (from acetanilide)1 (from 2,3-dichloroquinoline)
Key Reagents Bromine/Bleach, NaOHSodium Azide, HeatPalladium Catalyst, Ligand, Base, Ammonia Source
Yields Generally good to highOften high and cleanVariable, depends on regioselectivity
Safety Concerns Use of corrosive bromine and strong basesHigh risk due to potentially explosive acyl azide intermediate Use of expensive and air-sensitive catalysts and ligands
Scalability Readily scalableScalability is a concern due to the hazardous intermediateCan be scalable with careful process optimization
Purity Can be high with proper purificationOften high due to the clean nature of the rearrangementMay require careful purification to remove regioisomers
Versatility Well-established and widely applicableVersatile for various carboxylic acidsHighly dependent on substrate and catalyst system

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher, including the available starting materials, the scale of the synthesis, and the safety infrastructure.

  • For reliability and scalability with moderate safety considerations, the Hofmann rearrangement is a strong candidate. It utilizes readily available reagents and follows a well-trodden synthetic path.

  • The Curtius rearrangement offers a high-yielding alternative, but the inherent risks associated with acyl azides necessitate extreme caution and specialized handling procedures. This method is best suited for small-scale syntheses in a well-equipped laboratory.

  • The Nucleophilic Aromatic Substitution route is the most direct and atom-economical approach. However, it requires careful optimization to achieve the desired regioselectivity and may involve more expensive reagents. This method would be particularly attractive for industrial applications where a streamlined process is paramount.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the selection of the most appropriate synthetic strategy for your research endeavors.

References

A Comparative Analysis of Biological Activity: 2-Chloroquinolin-3-amine vs. Its Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rationale for Derivatization

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites make it an attractive starting point for drug design.

However, a scaffold alone is often not enough. The journey from a basic chemical structure to a potent and selective therapeutic agent is one of strategic chemical modification. This guide focuses on one such journey: the transformation of 2-chloroquinolin-3-amine, a valuable synthetic intermediate, into a class of highly active sulfonamide derivatives. We will explore the fundamental differences in their biological profiles, delve into the structure-activity relationships (SAR) that govern these changes, and provide the detailed experimental frameworks necessary to validate these findings.

While this compound serves as a crucial building block, the literature points to its primary role as a precursor rather than a potent bioactive agent itself.[3][4] The introduction of a sulfonamide moiety (-SO₂NHR) dramatically alters the molecule's physicochemical properties—such as its polarity, acidity, and hydrogen bonding capacity—unlocking significant therapeutic potential. This derivatization is a classic medicinal chemistry strategy to engage with biological targets, particularly enzymes, that are otherwise inaccessible to the parent amine.

The Leap in Bioactivity: From Amine Precursor to Potent Sulfonamide Agent

The addition of a sulfonamide group to the this compound backbone creates a new chemical entity with profoundly different biological effects. This transformation is not merely an addition but a strategic modification that enables the molecule to interact with specific biological targets. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and to act as a zinc-binding group in metalloenzymes.

General Synthesis Pathway

The conversion of the parent amine to its sulfonamide derivatives is typically a straightforward nucleophilic reaction. The primary amine group of this compound attacks the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.

Synthesis_Workflow cluster_reactants Reactants amine This compound reaction Nucleophilic Substitution amine->reaction sulfonyl_chloride Benzenesulfonyl Chloride Derivative sulfonyl_chloride->reaction product 2-Chloroquinolin-3-yl Sulfonamide Derivative reaction->product Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: General synthesis workflow for sulfonamide derivatives.

Comparative Biological Activities

The most striking difference between this compound and its sulfonamide derivatives lies in their demonstrated anticancer and antimicrobial activities.

Anticancer Activity

Quinoline sulfonamides have emerged as a powerful class of anticancer agents, often acting through the inhibition of specific enzymes crucial for tumor growth and survival. The parent amine lacks this targeted activity.

  • Mechanism of Action: Enzyme Inhibition: Many quinoline sulfonamide derivatives function as potent enzyme inhibitors. The sulfonamide moiety is critical for this activity. For example, it can coordinate with the zinc ion in the active site of metalloenzymes like Carbonic Anhydrases (CAs) or form key hydrogen bonds within the ATP-binding pocket of kinases like Phosphoinositide 3-kinase (PI3K).[5][6]

PI3K_Inhibition cluster_pathway Normal PI3K Pathway PI3K PI3K Enzyme ATP Binding Pocket Catalytic Domain PIP3 PIP3 PI3K:p2->PIP3 phosphorylates ATP ATP ATP->PI3K:p1 Drug Quinoline Sulfonamide Derivative Drug->PI3K:p1 Competitively Binds Inhibition INHIBITION PIP2 PIP2 PIP2->PI3K:p2 Proliferation Cell Proliferation & Survival PIP3->Proliferation Inhibition->PIP3

Caption: Proposed mechanism of PI3K inhibition by quinoline sulfonamides.

  • Quantitative Comparison: The efficacy of these derivatives is demonstrated by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. While data for the parent amine is scarce due to its presumed inactivity, its sulfonamide derivatives show potent cytotoxicity.

Compound ClassTarget Cell LineIC₅₀ (µg/mL)Proposed TargetReference
This compound N/ANot Reported (Presumed High)N/AN/A
Chloroquinoline-Sulfonamide Hybrid (Compound 17) MDA-MB-231 (Breast)26.54PI3K[5]
Chloroquinoline-Sulfonamide Hybrid (Compound 17) HeLa (Cervical)30.92PI3K[5]
Chloroquinoline-Sulfonamide Hybrid (Compound 2) LoVo (Colon)28.82PI3K[5]
8-Hydroxyquinoline-5-sulfonamide Derivative (3c) A549 (Lung)IC₅₀ in µM rangeMulti-target[7][8]
Antimicrobial Activity

The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). Derivatization with sulfonamides can enhance or introduce new spectra of activity, including against drug-resistant strains.[9] Sulfonamides themselves are a well-known class of bacteriostatic agents that inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The combination of these two pharmacophores in one molecule can lead to synergistic or potent antibacterial effects.

  • Structure-Activity Relationship (SAR): Studies on quinoline-5-sulfonamides revealed that the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring was crucial for both anticancer and antibacterial activity.[7][8] This highlights how subtle changes to the scaffold, in addition to the sulfonamide group, can fine-tune biological effects. Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide showed significant activity against methicillin-resistant S. aureus (MRSA).[7]

Compound ClassBacterial StrainActivity MetricResultReference
This compound N/ANot ReportedN/AN/A
8-Hydroxyquinoline-5-sulfonamide Derivative (3c) MRSA (Clinical Isolates)MICComparable to oxacillin/ciprofloxacin[7]
Coumarin-Hetarylquinoline Hybrid (11c) S. aureusAntibacterial TestPotent Activity[10]
Pyridone-Hetarylquinoline Hybrid (9b) S. aureusAntibacterial TestPotent Activity[10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, standardized and well-documented protocols are essential. Below are detailed methodologies for assessing the anticancer and antibacterial activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., quinoline sulfonamide derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis p1 1. Seed Cells in 96-well Plate p2 2. Incubate 24h (37°C, 5% CO₂) p1->p2 p3 3. Prepare Serial Dilutions of Test Compounds p4 4. Treat Cells with Compounds p3->p4 p5 5. Incubate 48-72h p4->p5 p6 6. Add MTT Reagent (Incubate 4h) p7 7. Solubilize Formazan (e.g., with DMSO) p6->p7 p8 8. Read Absorbance (570 nm) p7->p8 p9 9. Calculate % Viability vs. Control p10 10. Determine IC₅₀ Value p9->p10 cluster_prep cluster_prep cluster_treat cluster_treat cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility Testing by Broth Microdilution

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The comparison is stark: this compound is a starting scaffold, while its sulfonamide derivatives are potent, biologically active molecules with significant therapeutic potential. The strategic addition of the sulfonamide moiety serves as a powerful example of how rational drug design can transform a simple chemical intermediate into a diverse class of agents targeting cancer cell proliferation and bacterial growth. The SAR data clearly indicate that the sulfonamide group is not just a passive linker but an active participant in molecular recognition and inhibition.

Future research should focus on expanding the library of these derivatives, exploring different substituents on both the quinoline ring and the benzenesulfonamide moiety to optimize potency, selectivity, and pharmacokinetic properties. Investigating dual-action compounds that possess both anticancer and antimicrobial activities could open new avenues for treating complex diseases, such as infections in immunocompromised cancer patients. The foundation laid by these initial studies provides a robust platform for the continued development of quinoline sulfonamides as next-generation therapeutics.

References

A Comparative Guide to the Reactivity of 2-Chloroquinolin-3-amine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle formed by the fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid structure and ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, make it a "privileged scaffold" for targeting a wide array of biological entities.[2] From the historic antimalarial quinine to modern anticancer agents like camptothecin, quinoline derivatives have demonstrated profound therapeutic impact.[4]

Among the vast library of quinoline-based building blocks, 2-chloroquinolin-3-amine stands out as a particularly versatile intermediate. It possesses two distinct reactive sites: an electrophilic carbon at the C2 position, activated by the chloro leaving group, and a nucleophilic amino group at the C3 position. This dual functionality allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of this compound with other functionalized aminoquinolines. We will explore how the unique electronic interplay between the adjacent chloro and amino groups modulates its behavior in key synthetic transformations, supported by experimental data and established mechanistic principles. This analysis is designed to provide researchers, chemists, and drug development professionals with the predictive understanding necessary to effectively harness this potent scaffold in their synthetic endeavors.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The reactivity of the C-Cl bond in this compound is a critical parameter in these transformations.

Theoretical Framework: The Catalytic Cycle

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination proceed via a common catalytic cycle involving a Palladium(0) species.[5][6] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (C-Cl), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the lability of the C-X bond (C-I > C-Br > C-Cl).

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The new C-C or C-N bond is formed, regenerating the Pd(0) catalyst.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex transmetal_complex Ar-Pd(II)(R)L₂ oa_complex->transmetal_complex Transmetalation product_complex Ar-R transmetal_complex->product_complex ArX Ar-X (e.g., 2-Chloroquinoline) ArX->oa_complex Boronic R-B(OH)₂ + Base Boronic->transmetal_complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity Analysis

The C2-Cl bond in this compound is activated towards oxidative addition by the electron-withdrawing effect of the heterocyclic nitrogen atom. However, its reactivity is modulated by the adjacent C3-amino group. While the amino group is electron-donating through resonance, potentially slowing the oxidative addition step compared to an unsubstituted 2-chloroquinoline, it can also play a beneficial role by coordinating to the palladium center.

Comparison with Other Isomers:

  • vs. 4-Chloroquinolines: The C4-Cl bond is also highly activated. In reactions where site-selectivity is a concern (e.g., on a 2,4-dichloroquinoline scaffold), the C4 position is often more reactive. However, for standard cross-coupling, both C2-Cl and C4-Cl are viable handles.

  • vs. 6-Bromo-2-chloroquinoline: Experimental studies on the sequential Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline have shown that it is possible to selectively aminate the C6-Br position while leaving the C2-Cl intact by careful choice of catalyst and conditions.[7][8] This provides direct evidence that the C-Br bond is significantly more reactive than the C2-Cl bond in palladium-catalyzed amination, following the expected bond-energy trend.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.

Rationale:

  • Catalyst: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for many aryl chlorides.[9]

  • Base: A moderately strong base like K₂CO₃ is used to activate the boronic acid for the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is used to dissolve both the organic starting materials and the inorganic base.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed 3:1 mixture of Dioxane:Water.

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing electron-deficient aromatic rings. The positions ortho (C2) and para (C4) to the quinoline nitrogen are highly activated for this transformation.

Theoretical Framework: The Meisenheimer Complex

The SNAr mechanism involves two steps:

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is key. Electron-withdrawing groups on the ring stabilize this intermediate and accelerate the reaction. Conversely, electron-donating groups destabilize it and slow the reaction.

Diagram: SNAr Mechanism on Chloroquinolines

SNAr_Mechanism start This compound + Nu⁻ meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Addition (Rate-Determining) product 2-Substituted-quinolin-3-amine + Cl⁻ meisenheimer->product Elimination comparison_title Reactivity Comparison: comp1 C2 Attack (2-Cl-3-NH₂-Q): C3-NH₂ group is electron-donating, destabilizes the intermediate. SLOWER REACTION comp2 C4 Attack (4-Cl-Q): No deactivating group at C3. FASTER REACTION

Caption: The two-step addition-elimination mechanism of SNAr.

Reactivity Analysis

This is where the unique substitution pattern of this compound becomes most apparent.

  • This compound: The C2 position is activated by the ring nitrogen. However, the adjacent C3-amino group is strongly electron-donating via resonance. This donation of electron density to the ring destabilizes the negatively charged Meisenheimer complex, thereby slowing down the rate of SNAr .

  • Comparison with 4-Chloroquinoline: The C4 position is highly electrophilic. Without a deactivating group at the adjacent C3 position, SNAr reactions at C4 are generally much faster and occur under milder conditions than at the C2 position of this compound.[11][12] Studies have shown that adding a powerful electron-withdrawing group, such as a nitro group at C3, dramatically increases the electrophilicity and reactivity of the C4 position, further highlighting the powerful effect of substituents at this position.[13]

Data Summary: Reactivity in SNAr

The following table provides a qualitative and quantitative comparison based on established principles and literature precedents.

SubstrateReactive PositionElectronic Influence of Adjacent GroupRelative ReactivityTypical Conditions
This compound C2-ClC3-NH₂ (Electron Donating)LowerHigh Temp (e.g., >140 °C), Strong Nu⁻
4,7-Dichloroquinoline C4-ClNone at C3HighMild Temp (e.g., 80-120 °C), Weaker Nu⁻[12][14]
4-Chloro-3-nitroquinoline C4-ClC3-NO₂ (Electron Withdrawing)Very HighRoom Temp to Mild Heat[13]
Experimental Protocol: SNAr with a Secondary Amine

This protocol details the reaction of this compound with piperidine.

Rationale:

  • Nucleophile: Piperidine is a strong, unhindered secondary amine nucleophile.

  • Solvent: A high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is often required to achieve the necessary temperatures and to solvate the ionic intermediate.

  • Conditions: Due to the deactivating effect of the C3-amino group, elevated temperatures are typically necessary to drive the reaction to completion.

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.) and piperidine (3.0 eq.).

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture to 150 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: Reactivity of the Amino Group

The nucleophilicity of the amino group itself is the final piece of the reactivity puzzle.

Reactivity Analysis

The reactivity of an amino group as a nucleophile is primarily governed by the availability of its lone pair of electrons.

  • This compound: The nucleophilicity of the 3-amino group is significantly reduced by the powerful inductive electron-withdrawing effect of the adjacent chlorine atom at the C2 position.

  • Comparison with other Aminoquinolines:

    • 4-Aminoquinoline & 2-Aminoquinoline: These isomers are stronger nucleophiles than the 3-amino isomer. Their lone pairs can participate in resonance with the quinoline system, but they lack the strong, adjacent deactivating influence of a halogen.

    • 8-Aminoquinoline: This isomer, with the amino group on the benzene ring, is generally considered a good nucleophile, similar to aniline, and is significantly more nucleophilic than this compound.

In general, the nucleophilicity of amines follows the trend of their basicity, with the exception of steric effects.[15] The primary deactivating feature for the amino group in this compound is electronic, not steric.

Conclusion

This compound is a uniquely functionalized building block whose reactivity is governed by a delicate electronic balance.

  • The C2-Cl Bond: It is sufficiently reactive for palladium-catalyzed cross-coupling reactions but is less susceptible to SNAr compared to 4-chloroquinoline analogues due to the deactivating effect of the adjacent C3-amino group.

  • The C3-NH₂ Group: Its nucleophilicity is attenuated by the electron-withdrawing C2-chloro substituent, making it less reactive than other aminoquinoline isomers.

This modulated, dual-handle reactivity is not a limitation but an asset. It allows for predictable, stepwise functionalization. A researcher can first perform a high-temperature SNAr at the C2 position, followed by a reaction at the less-nucleophilic C3-amino group, or vice-versa with a robust cross-coupling followed by derivatization of the amine. This guide provides the foundational understanding required to strategically and effectively incorporate this versatile scaffold into complex synthetic campaigns.

References

A Senior Application Scientist's Guide to the Characterization and Validation of Novel 2-Chloroquinolin-3-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

For decades, the quinoline scaffold has served as a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] Among the vast landscape of quinoline derivatives, the 2-chloroquinolin-3-amine framework has emerged as a particularly promising starting point for the development of novel drug candidates. The presence of the reactive chlorine atom at the 2-position and the amine group at the 3-position provides synthetic handles for generating extensive compound libraries with diverse physicochemical and pharmacological properties.

This guide provides a comprehensive framework for the systematic characterization and validation of novel this compound compounds. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to impart the underlying scientific rationale and strategic considerations essential for advancing a new chemical entity (NCE) from initial synthesis to a validated preclinical candidate. We will explore the critical path of physicochemical characterization, in vitro biological evaluation, mechanism of action elucidation, and preliminary ADMET profiling, while drawing comparisons to established benchmarks.

Section 1: Synthesis and Rigorous Physicochemical Characterization

The journey of any novel compound begins with its synthesis and unambiguous structural confirmation. The Vilsmeier-Haack reaction is a common and efficient method for preparing the precursor, 2-chloroquinoline-3-carbaldehyde, from various acetanilides.[5][6][7] Subsequent reductive amination or other nucleophilic substitution reactions can then be employed to introduce the desired amine functionalities.[6]

Protocol 1: Comprehensive Structural and Purity Analysis

Rationale: A combination of spectroscopic and chromatographic techniques is essential for unequivocal structure elucidation and purity assessment. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the expected proton and carbon environments of the this compound scaffold and its substituents.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the calculated theoretical mass. The mass difference should be within 5 ppm.

  • High-Performance Liquid Chromatography (HPLC) Purity Analysis:

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • Prepare a standard curve with known concentrations of the purified compound.

    • Analyze the sample and determine the purity by calculating the peak area percentage of the main component. The purity should ideally be >95% for use in biological assays.

Data Presentation: Comparative Physicochemical Properties

All synthesized compounds should be cataloged with their key physicochemical properties. For comparative purposes, a known reference compound, such as a clinically used quinoline-based drug (e.g., Chloroquine for initial comparisons or a more relevant kinase inhibitor depending on the therapeutic target), should be included.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Purity (HPLC, %)LogP (calculated)
Novel Cmpd 1 C16H13ClN4308.76>98%3.2
Novel Cmpd 2 C17H15ClN4O338.78>99%3.5
Reference Cmpd C18H26ClN3319.88>99%4.6

Section 2: In Vitro Biological Evaluation: From Hit to Lead

With structurally confirmed and pure compounds in hand, the next phase is to assess their biological activity. The choice of assays should be hypothesis-driven, based on the intended therapeutic area. Given that many quinoline derivatives exhibit anticancer properties, a common starting point is to screen against a panel of cancer cell lines.[1][10][11]

Protocol 2: Cell Viability Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for determining the cytotoxic or cytostatic effects of a compound on cultured cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel this compound compounds and a reference anticancer drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative Anticancer Activity

The IC50 values provide a quantitative measure of a compound's potency. Comparing the activity of novel compounds against different cell lines and a reference drug can reveal selectivity and potential for further development.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)
Novel Cmpd 1 5.28.13.5
Novel Cmpd 2 1.82.50.9
Doxorubicin 0.50.81.2

Section 3: Unraveling the Mechanism of Action (MoA)

Identifying a potent compound is only the first step; understanding how it works is crucial for rational drug development.[12] Quinoline-based anticancer agents have been reported to act through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis.[10][13][14]

Workflow for Mechanism of Action Studies

A logical workflow is essential to efficiently narrow down the possible molecular targets.

MoA_Workflow start Potent Hit Compound Identified (e.g., Novel Cmpd 2) kinase_panel Broad Kinase Panel Screening start->kinase_panel cellular_assays Cellular Phenotypic Assays (Apoptosis, Cell Cycle) start->cellular_assays target_validation Target Validation (e.g., Western Blot for p-Target) kinase_panel->target_validation Identified Target Kinase pathway_analysis Signaling Pathway Analysis target_validation->pathway_analysis cellular_assays->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: Experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway Inhibition

Based on literature for similar quinoline scaffolds, a plausible mechanism is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Novel this compound (e.g., Cmpd 2) Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: To validate the hypothesis that the novel compounds target a specific kinase (e.g., PI3K), a direct enzymatic assay is required. This confirms target engagement and provides a quantitative measure of inhibitory potency (IC50).

Methodology:

  • Reagents: Obtain recombinant human kinase (e.g., PI3Kα), its substrate (e.g., PIP2), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 384-well plate, add the kinase, the novel compound at various concentrations, and the substrate in a suitable kinase buffer.

  • ATP Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Comparative Kinase Inhibitory Activity
Compound IDPI3Kα IC50 (nM)Akt1 IC50 (nM)mTOR IC50 (nM)
Novel Cmpd 2 85>10,000>10,000
Reference Inhibitor 5>10,000>10,000

Section 4: Preliminary ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is critical to avoid late-stage failures in drug development. In silico and simple in vitro assays can provide valuable early insights.

Protocol 4: In Vitro Metabolic Stability Assay

Rationale: A compound's stability in the presence of liver enzymes is a key determinant of its half-life in the body. The liver microsomal stability assay is a standard in vitro method to predict in vivo metabolic clearance.

Methodology:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t1/2).

Data Presentation: Comparative Preliminary ADMET Properties
Compound IDCalculated LogPHuman Microsomal Stability (t1/2, min)Caco-2 Permeability (Papp, 10-6 cm/s)
Novel Cmpd 1 3.2458.5
Novel Cmpd 2 3.5>6012.1
Reference Cmpd 4.6255.0

Conclusion and Strategic Outlook

This guide has outlined a systematic and scientifically rigorous approach to the characterization and validation of novel this compound compounds. The process is iterative, with data from each stage informing the next. For instance, the promising in vitro potency and favorable preliminary ADMET profile of "Novel Compound 2" would justify its advancement to further lead optimization and more extensive preclinical studies, including in vivo efficacy and toxicology assessments.

The ultimate goal of this comprehensive validation process is to build a robust data package that de-risks the progression of a novel chemical entity into clinical development.[15][16] By adhering to these principles of thorough characterization and logical, hypothesis-driven investigation, researchers can increase the probability of translating a promising molecular scaffold into a life-changing therapeutic.

References

A Comparative Guide to the Antimicrobial Spectrum of 2-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of new and effective antimicrobial agents. Among the myriad of heterocyclic compounds, the quinoline nucleus stands out as a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of 2-chloroquinolin-3-amine derivatives, a class of compounds showing significant promise in the field of antimicrobial drug discovery. We will delve into the rationale behind their synthesis, compare their activity against a range of pathogens, provide detailed experimental protocols for their evaluation, and discuss their potential mechanism of action.

The Quinoline Scaffold: A Foundation for Antimicrobial Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The well-known fluoroquinolone antibiotics, for instance, have long been mainstays in the clinical setting for treating bacterial infections. Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2]

The this compound scaffold represents a versatile platform for the synthesis of novel antimicrobial candidates. The presence of the chlorine atom at the 2-position and the amine group at the 3-position provides key reactive sites for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will explore how modifications at the 3-amino position can influence the antimicrobial spectrum of these derivatives.

Comparative Antimicrobial Spectrum of 2-Chloroquinoline Derivatives

While direct comparative studies on a wide range of this compound derivatives are emerging, valuable insights can be gleaned from the antimicrobial screening of closely related 2-chloroquinoline analogues. The following table summarizes the antimicrobial activity, expressed as the Zone of Inhibition, of various 2-chloroquinoline derivatives against a panel of pathogenic bacteria and fungi. It is important to note that these are not all 3-amino derivatives, but they share the core 2-chloroquinoline structure, providing a foundational understanding of the scaffold's potential.

Compound IDDerivative TypeTest OrganismAntimicrobial Activity (Zone of Inhibition in mm)Reference
AZT b2 Azetidin-2-one fused 2-chloro-3-formyl quinolineStaphylococcus aureusModerate to Good[3]
AZT b3 Azetidin-2-one fused 2-chloro-3-formyl quinolineEscherichia coliModerate to Good[3]
AZT g2 Azetidin-2-one fused 2-chloro-3-formyl quinolineCandida albicansModerate to Good[3]
AZT g3 Azetidin-2-one fused 2-chloro-3-formyl quinolineCandida albicansModerate to Good[3]
Compound 19 2-Chloroquinolinyl amineVarious BacteriaMIC: 12.5 to 25 µg/ml[4]
Compound 21 2-Chloroquinolinyl amineVarious BacteriaMIC: 12.5 µg/ml[4]
Compound 3a-o 2-chloro-6-methylquinoline hydrazoneE. coli, S. aureus, P. aeruginosaModerate Activity[5]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that the 2-chloroquinoline scaffold is a promising starting point for the development of broad-spectrum antimicrobial agents. Derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans).[3][5] The introduction of different heterocyclic rings and functional groups at the 3-position significantly influences the antimicrobial potency and spectrum.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the scientific integrity and reproducibility of antimicrobial activity data, standardized and validated experimental protocols are essential. Here, we detail two widely accepted methods for determining the antimicrobial spectrum of novel compounds like this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate already containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Plate with Microbial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is a qualitative or semi-quantitative technique used for the initial screening of antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Agar Plates: Pour a suitable sterile agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized suspension of the test microorganism evenly over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the dissolved this compound derivative at a known concentration into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare Agar Plate start->prep_plate inoculate Inoculate Agar Surface prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add Compound to Wells create_wells->add_compound incubate Incubate Plate (18-24h) add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Caption: Workflow for Agar Well Diffusion Assay.

Putative Mechanism of Action

The antimicrobial activity of quinoline derivatives is predominantly attributed to their ability to interfere with bacterial DNA synthesis.[2] They achieve this by targeting and inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme plays a vital role in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By forming a stable ternary complex with the enzyme and DNA, quinoline derivatives trap the enzyme in a state where it has cleaved the DNA but is unable to religate it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Quinolone_MoA Quinoline This compound Derivative DNAGyrase DNA Gyrase Quinoline->DNAGyrase Inhibits TopoIV Topoisomerase IV Quinoline->TopoIV Inhibits TernaryComplex Ternary Complex (Quinoline-Enzyme-DNA) DNAGyrase->TernaryComplex Forms TopoIV->TernaryComplex Forms DSBs Double-Strand DNA Breaks TernaryComplex->DSBs Leads to CellDeath Bacterial Cell Death DSBs->CellDeath Induces

Caption: Putative Mechanism of Action of Quinolone Derivatives.

The specific impact of the 2-chloro and 3-amino substitutions on this mechanism is an active area of research. It is hypothesized that these substitutions can influence the compound's binding affinity to the target enzymes, its ability to penetrate the bacterial cell wall, and its overall pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial to elucidate these effects and guide the design of more potent and selective derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel antimicrobial agents. The available data on related 2-chloroquinoline derivatives indicates a broad spectrum of activity against both bacteria and fungi. The versatility of the 3-amino position allows for extensive chemical modification, offering the potential to optimize antimicrobial potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis and systematic antimicrobial evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise interactions of these compounds with their bacterial targets and to understand any potential for the development of resistance. Through a concerted effort of synthetic chemistry, microbiology, and pharmacology, this compound derivatives may emerge as a valuable new class of therapeutics in the ongoing fight against infectious diseases.

References

A Senior Application Scientist's Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction (SC-XRD) with other critical analytical techniques for the structural elucidation of 2-chloroquinolin-3-amine derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, emphasizing how a multi-technique approach provides a self-validating system for unambiguous characterization. The insights presented herein are grounded in established methodologies to ensure scientific integrity and practical applicability in a research and development setting.

The Quinoline Core: Synthesis and the Path to Crystallization

The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. The introduction of an amine group at the 3-position creates a versatile intermediate for further functionalization. Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

Causality in Synthesis: The Vilsmeier-Haack Approach

A robust and widely adopted method for synthesizing the precursor, 2-chloroquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction[3][4]. This choice is not arbitrary; it is favored due to its use of readily available reagents (a substituted acetanilide, phosphorus oxychloride, and DMF) and its efficiency in achieving chlorination, formylation, and cyclization in a one-pot synthesis[5]. The resulting aldehyde is then readily converted to the 3-amine derivative through various established synthetic routes, such as reductive amination or direct nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde
  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C with constant stirring. The formation of the electrophilic Vilsmeier reagent is exothermic and must be controlled.

  • Reaction with Acetanilide: Once the reagent is formed, introduce the appropriate substituted acetanilide portion-wise, maintaining the low temperature.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C. This thermal step drives the intramolecular cyclization, forming the quinoline ring.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the 2-chloroquinoline-3-carbaldehyde derivative.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to achieve high purity, a critical prerequisite for successful crystallization.

The Art of Crystallization: From Solution to Single Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The planarity of the quinoline ring system favors π-π stacking interactions, which can facilitate orderly crystal packing.

Choosing the Right Technique: For many quinoline derivatives, the slow evaporation method is the first choice[3][6]. Its simplicity and effectiveness rely on gradually increasing the solute concentration to the point of supersaturation, allowing molecules sufficient time to orient themselves into a well-defined crystal lattice.

Experimental Protocol: Crystallization via Slow Evaporation
  • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature or with gentle warming. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Filter the saturated solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to weeks.

  • Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them using a spatula or loop and immediately prepare them for mounting on the diffractometer.

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another (crystal packing). This information is unobtainable with the same level of certainty by any other technique.

Experimental Protocol: General SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å)[3]. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit. The quality of the final structure is assessed by metrics such as the R-factor[3].

dot digraph "X_Ray_Crystallography_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#5F6368"];

// Nodes subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; Synthesis [label="Synthesis of Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification (Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_crystal" { label="Crystal Growth"; bgcolor="#F1F3F4"; Crystallization [label="Crystallization (Slow Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_xrd" { label="X-Ray Diffraction Analysis"; bgcolor="#F1F3F4"; DataCollection [label="SC-XRD Data Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StructureSolution [label="Structure Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Refinement [label="Structure Refinement & Validation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Final Characterization"; bgcolor="#F1F3F4"; FinalStructure [label="Definitive 3D Structure\n(Bond lengths, angles, packing)", fillcolor="#FBBC05", fontcolor="#202124"]; }

// Edges Synthesis -> Purification [label="Crude Product"]; Purification -> Crystallization [label="Pure Compound"]; Crystallization -> DataCollection [label="Single Crystal"]; DataCollection -> StructureSolution [label="Diffraction Data"]; StructureSolution -> Refinement [label="Initial Model"]; Refinement -> FinalStructure [label="Final CIF File"]; } END_DOT Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis.

A Comparative Framework: SC-XRD vs. Alternative Techniques

While SC-XRD is definitive for solid-state structures, a comprehensive analysis relies on complementary techniques to provide a holistic understanding of the molecule in different states and to corroborate the findings.

dot digraph "Analytical_Techniques_Comparison" { graph [fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#5F6368"];

// Central Node Main [label="Complete Structural Elucidation of\nthis compound Derivatives", shape=ellipse, fillcolor="#F1F3F4", style=filled];

// Technique Nodes XRD [label="SC-XRD\n(Definitive Solid-State Structure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(Solution-State Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(Molecular Weight & Formula)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DFT [label="Computational (DFT)\n(Theoretical Validation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges connecting to Main Node Main -> XRD [label="Provides\n3D Atomic Coordinates,\nPacking, H-Bonds"]; Main -> NMR [label="Confirms\nConnectivity & Structure\nin Solution"]; Main -> MS [label="Verifies\nMolecular Mass &\nFragmentation"]; Main -> DFT [label="Correlates\nExperimental & Theoretical\nGeometries"]; } END_DOT Caption: Logical comparison of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure in solution. Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC are used to map the connectivity of the molecule, ensuring the structure solved by XRD is consistent with the compound's identity in the solution phase, where most biological assays are performed[7][8].

  • Causality: A discrepancy between the solid-state (XRD) and solution-state (NMR) data could indicate tautomerism or conformational changes dependent on the physical state, a critical insight for drug development.

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition (via High-Resolution MS), confirming the molecular formula of the synthesized compound. Its fragmentation pattern offers corroborating evidence for the structural framework determined by XRD[7][9].

  • Causality: MS serves as a rapid and essential purity and identity check before investing the significant time required for crystallization and XRD analysis.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations allow for the theoretical optimization of the molecular geometry[1][9]. Comparing the bond lengths and angles from a DFT-optimized structure with the experimental XRD data provides powerful validation. Furthermore, DFT can predict spectroscopic properties (like NMR chemical shifts) and electronic properties (HOMO-LUMO gap), offering deeper insight into the molecule's reactivity[10].

  • Causality: A strong correlation between DFT-predicted and XRD-measured geometries enhances confidence in the experimental result and allows for the exploration of electronic properties not accessible via diffraction methods.

Comparative Data Summary

The following table summarizes key crystallographic parameters for related 2-chloroquinoline derivatives to illustrate the type of data obtained from an SC-XRD experiment.

Parameter Derivative A (Hypothetical) Derivative B (Hypothetical) Quinoline 4-Nitrophenol[11]
Formula C₉H₇ClN₂C₁₀H₈ClNOC₁₅H₁₂N₂O₃
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
a (Å) 8.547.899.895
b (Å) 10.2114.5610.401
c (Å) 9.8815.7813.153
β (˚) 95.39094.971
Volume (ų) 855.41814.21348.7
Z 484
R-factor (%) 4.55.1-

Note: Data for hypothetical derivatives A and B are illustrative. Data for Quinoline 4-Nitrophenol is from experimental findings to provide a real-world example of reported parameters.

The following table compares the utility of each analytical technique in the context of characterizing this compound derivatives.

Technique Information Obtained Sample State Key Advantage Limitation
SC-XRD Definitive 3D structure, bond lengths/angles, crystal packing, stereochemistrySolid (Single Crystal)Unambiguous and highly precise structural data[3].Requires high-quality single crystals, which can be difficult to grow.
NMR Covalent structure and connectivity in solution, conformational dynamicsLiquid (Solution)Reflects structure in a biologically relevant medium; essential for identity confirmation[7].Does not provide information on crystal packing or precise bond lengths/angles.
MS Molecular weight, elemental formula, fragmentation patternsGas/SolutionHigh sensitivity, confirms molecular formula, fast analysis[9].Provides no information on 3D structure or atom connectivity.
PXRD Bulk crystallinity, phase purity, lattice parametersSolid (Powder)Analyzes bulk material, useful for quality control and polymorph screening[12].Provides averaged data; cannot solve complex structures from first principles.
DFT Theoretical geometry, electronic properties, predicted spectraIn SilicoValidates experimental findings, provides insights into reactivity and electronics[1].It is a theoretical model; results must be benchmarked against experimental data.

Conclusion: An Integrated and Self-Validating Approach

The structural analysis of this compound derivatives for drug discovery and materials science demands a rigorous, multi-faceted approach. While single-crystal X-ray diffraction provides the ultimate, high-resolution snapshot of the molecule in the solid state, its power is fully realized when integrated with complementary techniques. NMR confirms the structure's integrity in solution, mass spectrometry validates the molecular formula, and computational modeling provides a theoretical framework for the experimental results. Together, these methods form a self-validating system, ensuring that the determined structure is accurate, reliable, and relevant, thereby providing the trustworthy foundation required for advancing scientific research.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Chloroquinolin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 2-chloroquinolin-3-amine stands as a pivotal scaffold, a versatile building block for a myriad of complex, biologically active molecules. Its synthesis, however, is not without challenges, primarily centered on the selective introduction of the amino group at the C3 position while preserving the reactive C2 chloro-substituent. This guide provides an in-depth, comparative analysis of various catalytic strategies for the synthesis of this valuable intermediate, grounded in experimental evidence and mechanistic rationale. We will dissect the most viable synthetic pathways and critically evaluate the efficacy of different catalytic systems to provide a clear, actionable framework for laboratory application.

Strategic Overview: Pathways to this compound

Direct amination of the 2-chloroquinoline core at the C3 position is synthetically challenging. Therefore, efficient synthesis relies on a functional group interconversion strategy, starting from more accessible precursors. Our analysis identifies two primary, robust synthetic routes, each with distinct advantages and catalytic requirements.

  • Route A: Catalytic Reduction of 2-Chloro-3-nitroquinoline. This is arguably the most direct and widely applicable method. It involves the initial synthesis of the nitro-precursor, followed by a chemoselective reduction of the nitro group. The success of this route hinges on the catalyst's ability to reduce the nitro functionality without cleaving the C-Cl bond (hydrodechlorination).

  • Route B: Curtius Rearrangement of 2-Chloroquinoline-3-carboxylic Acid. This alternative pathway proceeds via a carboxylic acid intermediate, which is converted to an acyl azide. Subsequent thermal rearrangement yields an isocyanate that can be hydrolyzed to the target amine. This method avoids harsh reducing agents but requires careful handling of azide intermediates.

The following diagram illustrates these strategic approaches.

cluster_0 Synthetic Pathways to this compound Start Acetanilide Precursor Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier POCl3, DMF Nitration Nitration Vilsmeier->Nitration HNO3/H2SO4 Precursor_Acid 2-Chloroquinoline-3- carboxylic acid Vilsmeier->Precursor_Acid Oxidation Precursor_Nitro 2-Chloro-3-nitroquinoline Nitration->Precursor_Nitro Reduction Catalytic Reduction Precursor_Nitro->Reduction [Catalyst], H2 or H-donor Curtius Curtius Rearrangement Precursor_Acid->Curtius 1. (COCl)2 2. NaN3 or DPPA Target This compound Reduction->Target Curtius->Target 1. Heat 2. H2O/H+

Caption: Overview of primary synthetic routes to this compound.

Route A: Comparative Efficacy of Catalysts for Nitro Group Reduction

The reduction of 2-chloro-3-nitroquinoline is a critical step where catalyst choice dictates both yield and purity. The primary challenge is achieving high chemoselectivity for the nitro group reduction while preventing the competitive hydrodechlorination of the C2-Cl bond. We will compare four common catalytic systems.

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly active and widely used hydrogenation catalyst.[1] However, its high activity can be a double-edged sword, often leading to undesired side reactions, particularly the cleavage of aryl-halide bonds.

  • Mechanism: The reaction proceeds via catalytic transfer hydrogenation or direct hydrogenation with H₂ gas. The nitro group is adsorbed onto the palladium surface and sequentially reduced. Concurrently, the chloro-substituent can also adsorb and undergo hydrogenolysis.

  • Experimental Insights: In many cases involving chloro-nitro-aromatics, standard Pd/C catalysis can result in significant dechlorination.[2] The selectivity is highly dependent on the solvent, pressure, temperature, and catalyst loading. Using hydrogen transfer reagents like triethylsilane or employing modified catalysts such as Pd/C(en) (ethylenediamine-modified) can sometimes mitigate this issue by tempering the catalyst's activity.[3]

  • Verdict: While potent, standard Pd/C is a high-risk catalyst for this specific transformation due to the likelihood of hydrodechlorination. It should be used with caution, preferably with activity modifiers or under carefully optimized, mild conditions.

Raney Nickel (Raney Ni)

Raney Nickel is a sponge-like, nickel-based catalyst known for its effectiveness in hydrogenating a variety of functional groups, including nitro compounds and nitriles.[4]

  • Mechanism: Raney Ni contains adsorbed hydrogen from its preparation, which acts as the reducing agent. The reaction proceeds on the catalyst's porous surface. Crucially, Raney Ni is generally less prone to causing dehalogenation of aromatic chlorides compared to Pd/C, making it a more chemoselective option for this substrate.[2]

  • Experimental Insights: The reduction of nitroarenes using Raney Ni, often with hydrazine hydrate or hydrazinium monoformate as a hydrogen source, is typically rapid and efficient, proceeding at room temperature or with gentle heating.[5] This system shows good tolerance for halogen substituents.

  • Verdict: Raney Nickel represents a superior choice over Pd/C for this synthesis, offering a better balance of reactivity and chemoselectivity. It is a robust and reliable catalyst for reducing the nitro group while preserving the chloro-substituent.

Iron (Fe) Powder in Acidic Media

The use of zero-valent metals like iron in acidic media (e.g., acetic acid or with ammonium chloride) is a classic and highly effective method for nitro group reduction.[6]

  • Mechanism: This is a chemical reduction (not catalytic in the traditional sense, as the metal is consumed) involving single electron transfer from the iron metal to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the amine.[7] Protons are supplied by the acidic medium.

  • Experimental Insights: The Fe/AcOH or Fe/NH₄Cl systems are renowned for their excellent chemoselectivity. They readily reduce nitro groups while leaving other reducible functionalities, including aryl chlorides, esters, and nitriles, intact.[8] The reactions are typically run at elevated temperatures (reflux) and are often complete within a few hours.

  • Verdict: This method is highly recommended for its superb chemoselectivity, low cost, and operational simplicity. It is an excellent choice for ensuring the integrity of the C2-Cl bond, making it ideal for both small-scale and large-scale synthesis.

Tin(II) Chloride (SnCl₂)

Stannous chloride is another classical reagent for the chemoselective reduction of aromatic nitro compounds.[9]

  • Mechanism: Similar to iron, SnCl₂ acts as a chemical reducing agent via electron transfer in a protic solvent, typically ethanol or concentrated HCl.

  • Experimental Insights: SnCl₂ is particularly useful for substrates that are sensitive to catalytic hydrogenation conditions. It provides a mild and effective way to reduce nitro groups in the presence of halogens.[2] The reaction often proceeds cleanly, with the primary drawback being the need to remove tin-based byproducts during workup.

  • Verdict: A reliable and mild method that offers excellent chemoselectivity. While the workup can be more cumbersome than with the Fe/acid system, it remains a strong contender, especially for acid-sensitive substrates.

Performance Data Summary
Catalyst / ReagentTypical ConditionsYieldChemoselectivity (vs. Dechlorination)AdvantagesDisadvantages
Pd/C H₂ (1-5 atm), MeOH/EtOH, RTVariableLow to ModerateHigh activity, fast reactionsProne to hydrodechlorination
Raney Ni Hydrazine Hydrate, EtOH, RT-60°CGood to ExcellentHighHigh selectivity, mild conditionsPyrophoric nature requires careful handling
Fe / Acid Fe powder, AcOH or NH₄Cl, EtOH/H₂O, RefluxExcellentExcellentLow cost, high selectivity, robustStoichiometric metal use, sometimes slow
SnCl₂ SnCl₂·2H₂O, EtOH or conc. HCl, RT-RefluxGood to ExcellentExcellentVery mild, high selectivityTin byproduct removal required

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitroquinoline

(Prerequisite for Route A)

  • To a stirred solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C, add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-3-nitroquinoline.

Protocol 2: Reduction using Fe/NH₄Cl (Recommended)
  • To a flask containing 2-chloro-3-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 mL per gram), add iron powder (10 eq) and ammonium chloride (10 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Route B: Curtius Rearrangement

The Curtius rearrangement offers a non-reductive pathway to the target amine, proceeding from 2-chloroquinoline-3-carboxylic acid.[10] This route is advantageous when other reducible functional groups are present in the molecule.

Catalytic Considerations: The Role of Azide-Forming Reagents

While not a catalytic cycle in the traditional sense, the choice of reagent for converting the carboxylic acid to the crucial acyl azide intermediate is critical for efficiency and safety.

  • Two-Step Protocol (Acyl Chloride intermediate): The traditional method involves converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride), followed by reaction with sodium azide. This is effective but involves handling the highly reactive acyl chloride and the potentially explosive sodium azide.

  • One-Pot Protocol with Diphenylphosphoryl Azide (DPPA): DPPA allows for the direct, one-pot conversion of a carboxylic acid to an acyl azide, which then rearranges in situ upon heating.[11] This method avoids the isolation of the potentially hazardous acyl azide intermediate.[12] The isocyanate formed is typically trapped with an alcohol (like tert-butanol to form a Boc-protected amine) or hydrolyzed directly.

cluster_1 DPPA-Mediated Curtius Rearrangement Acid R-COOH (2-Chloroquinoline-3-carboxylic acid) MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride + DPPA, - H+ DPPA DPPA, Et3N AcylAzide R-CON3 (Acyl Azide) MixedAnhydride->AcylAzide Azide Attack Isocyanate R-N=C=O (Isocyanate) AcylAzide->Isocyanate Heat, - N2 Amine R-NH2 (this compound) Isocyanate->Amine H2O, H+ (-CO2)

Caption: Mechanism of the one-pot Curtius rearrangement using DPPA.

Protocol 3: Synthesis via Curtius Rearrangement with DPPA
  • Suspend 2-chloroquinoline-3-carboxylic acid (1.0 eq)[13] and triethylamine (1.2 eq) in anhydrous toluene (15 mL per gram).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, until gas (N₂) evolution ceases.

  • Cool the mixture and add 6M aqueous HCl. Heat the biphasic mixture to reflux for 1-2 hours to hydrolyze the isocyanate.

  • Cool to room temperature, separate the layers, and neutralize the aqueous layer with aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Conclusion and Recommendations

For the synthesis of this compound, both the catalytic reduction and the Curtius rearrangement represent viable and effective strategies. The choice of method should be guided by considerations of chemoselectivity, cost, scale, and safety.

  • For Highest Chemoselectivity and Reliability: The reduction of 2-chloro-3-nitroquinoline using iron powder in acetic acid or with ammonium chloride is the most robust and recommended method. It offers excellent yields, is cost-effective, and virtually eliminates the risk of hydrodechlorination.

  • For Mild Conditions: Raney Nickel with a hydrogen donor like hydrazine is an excellent alternative, providing high yields under milder conditions than the Fe/acid system, with a very low risk of dehalogenation.

  • For Substrates with Other Reducible Groups: The Curtius rearrangement using DPPA is the superior choice if the substrate contains other functionalities (e.g., alkenes, alkynes, esters) that are sensitive to reductive conditions.

The use of standard Pd/C hydrogenation is discouraged for this particular transformation unless significant optimization and the use of catalyst modifiers are undertaken to suppress the prevalent hydrodechlorination side reaction. By understanding the mechanistic nuances and comparative performance of these catalytic systems, researchers can confidently select and execute the optimal synthetic route for their specific needs.

References

A Guide to the Characterization of 2-Chloroquinolin-3-amine: An Integrated DFT and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the structural, vibrational, and electronic properties of 2-Chloroquinolin-3-amine, a pivotal heterocyclic amine, through the synergistic application of Density Functional Theory (DFT) calculations and established experimental validation techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization of novel molecular entities.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional organic materials.[1] Understanding the fundamental properties of its derivatives, such as this compound, is critical for predicting their reactivity, stability, and potential applications. By integrating high-level computational analysis with empirical data, we can achieve a profound and validated understanding of a molecule's behavior.[2]

Section 1: The Integrated Workflow: DFT and Experiment

The causality behind adopting a dual-pronged approach lies in its self-validating nature. DFT provides a theoretical framework to predict properties from first principles for an isolated molecule, while experimental methods offer real-world data from bulk material. A strong correlation between the two lends high confidence to the structural and electronic characterization.

Below is a diagram illustrating the logical flow of this integrated characterization process.

Workflow cluster_synthesis Chemical Synthesis cluster_exp Experimental Validation cluster_dft Computational Analysis (DFT) Synthesis Synthesis of this compound FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR (1H & 13C) Spectroscopy Synthesis->NMR UVVIS UV-Vis Spectroscopy Synthesis->UVVIS Analysis Comparative Analysis & Discussion FTIR->Analysis NMR->Analysis UVVIS->Analysis DFT_Calc DFT B3LYP/6-311++G(d,p) Calculation Geom Optimized Geometry DFT_Calc->Geom Vib Vibrational Frequencies DFT_Calc->Vib NMR_Calc NMR Chemical Shifts DFT_Calc->NMR_Calc Elec Electronic Properties (HOMO-LUMO, MEP, NLO) DFT_Calc->Elec Vib->Analysis NMR_Calc->Analysis Elec->Analysis MEP_Logic cluster_properties Calculated Electronic Properties cluster_apps Predicted Applications Structure Molecular Structure (this compound) HOMO_LUMO HOMO-LUMO Analysis (Energy Gap = 4.73 eV) Structure->HOMO_LUMO MEP MEP Analysis (Electron Rich/Poor Sites) Structure->MEP Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity NLO NLO Materials HOMO_LUMO->NLO MEP->Reactivity Drug_Design Drug Design (Receptor Interactions) MEP->Drug_Design

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Chloroquinolin-3-amine. As a chlorinated aromatic amine, this compound requires rigorous disposal protocols to mitigate risks to personnel and the environment. This guide is structured to provide researchers, scientists, and drug development professionals with a complete, field-proven framework for managing this chemical waste stream, grounded in established safety standards and regulatory compliance.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound is classified with multiple hazard statements, underscoring the necessity for meticulous handling and disposal procedures.[1] The primary hazards are associated with its toxicity and irritant properties. From a chemical standpoint, its structure as a halogenated aromatic compound dictates its environmental persistence and the specific thermal decomposition requirements for its destruction.[2][3]

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement Rationale for Caution
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion can lead to significant toxicological effects.[1]
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can cause inflammation, redness, and irritation.[1] Prolonged contact should be avoided.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation Splashes or contact with dust can result in significant eye damage.[1]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1] |

Furthermore, its classification as a halogenated organic compound is critical for waste segregation.[4] Improper disposal, such as mixing with non-halogenated waste streams or release into drains, can lead to environmental contamination and interfere with waste treatment processes.[5][6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical. This is a non-negotiable standard for all handling and disposal operations.[8]

Table 2: Required Personal Protective Equipment

Body Part Equipment Specification & Rationale
Hands Chemical-Resistant Gloves Nitrile or Neoprene gloves are required. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or its waste.[8][9][10]
Eyes/Face Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are necessary to prevent contact with dust or splashes.[11][12] A face shield provides an additional layer of protection.
Body Laboratory Coat A long-sleeved, properly fastened lab coat protects skin and personal clothing from contamination.[7][8]
Respiratory Fume Hood / Respirator All handling and weighing of solid this compound, and preparation of its waste for disposal, must be conducted in a certified chemical fume hood to control inhalation exposure.[8][13]

| Feet | Closed-Toe Shoes | Chemical-resistant, closed-toe footwear is required to protect against spills.[9] |

Waste Segregation & Collection: The First Critical Step

Proper segregation at the point of generation is the cornerstone of a safe and compliant disposal process. This compound waste is classified as Halogenated Organic Waste . It must never be mixed with other waste categories.[4][14]

Step-by-Step Collection Protocol:
  • Container Selection: Use only designated, compatible hazardous waste containers. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[14][15]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "this compound," and an approximate concentration or quantity of other components in the waste stream.[7][14]

  • Solid Waste Collection:

    • Collect unused or contaminated solid this compound in a dedicated container.

    • This includes contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Place these items in a sealed, labeled hazardous waste container.[7]

  • Liquid Waste Collection:

    • Collect solutions containing this compound in a separate, labeled liquid waste container designated for Halogenated Organic Solvents .[4]

    • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, hexanes, methanol) or aqueous waste streams. [4]

  • Storage: Keep the waste container closed at all times except when adding waste.[14] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[7][16]

start Waste Generated (Contains this compound) is_solid Is the waste primarily solid (powder, contaminated wipes, etc.)? start->is_solid is_liquid Is the waste primarily liquid (dissolved in solvent)? is_solid->is_liquid No solid_container Collect in Labeled Container: 'HAZARDOUS WASTE' 'Solid Halogenated Organics' is_solid->solid_container Yes liquid_container Collect in Labeled Container: 'HAZARDOUS WASTE' 'Liquid Halogenated Organics' is_liquid->liquid_container Yes

Caption: Waste Segregation Decision Flowchart.

Spill and Decontamination Procedures

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Minor Spill (Contained within a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the full PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[17][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17][19] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as solid halogenated hazardous waste.[19]

  • Labeling: Seal and label the container as described in Section 3.

Major Spill (Outside of a fume hood):
  • Evacuate: Immediately evacuate all personnel from the affected area.[18]

  • Isolate: Restrict access to the area and close the doors.[18]

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[14]

  • Do Not Attempt Cleanup: Major spills require specialized handling by trained emergency responders.

Final Disposal Pathway: High-Temperature Incineration

Under no circumstances should this compound or its waste be disposed of via standard drains or in regular trash.[6][7] The scientifically accepted and regulatory-compliant method for the final destruction of halogenated organic compounds is high-temperature incineration .[4][7][20]

The Rationale:

  • Complete Destruction: Incineration at temperatures of 982 to 1204°C (1800 to 2200°F) or higher ensures the complete breakdown of the stable quinoline ring structure.[21] For waste containing over 1% halogenated organic substances, temperatures must be at least 1100°C.[20]

  • Prevents POP Formation: High temperatures and controlled conditions are essential to prevent the formation of highly toxic and persistent organic pollutants (POPs) like dioxins and furans, which can be byproducts of incomplete combustion of chlorinated compounds.[2][20]

  • Acid Gas Scrubbing: Licensed incineration facilities are equipped with flue gas scrubbers to neutralize and capture the hydrogen chloride (HCl) gas produced during combustion, preventing its release into the atmosphere.[6][21]

Disposal Workflow:
  • Accumulation: Safely accumulate the properly segregated and labeled waste in your laboratory's satellite accumulation area.

  • Request Pickup: Contact your institution's EH&S office to schedule a hazardous waste pickup, following their specific procedures.[14][15]

  • Professional Handling: The waste will be collected by trained professionals and transported to a licensed and approved hazardous waste disposal facility.[7][22]

  • Incineration: The facility will consolidate the waste and destroy it via controlled high-temperature incineration.

  • Documentation: A certificate of destruction should be maintained as part of your laboratory's compliance records.

lab 1. Lab Generation - Segregate Waste - Label Container saa 2. Satellite Accumulation Area - Secure Storage - Await Pickup lab->saa pickup 3. EH&S Waste Pickup - Professional Collection - Manifesting saa->pickup transport 4. Licensed Transport - To Approved Facility pickup->transport facility 5. Hazardous Waste Facility - Consolidation - High-Temp Incineration (>1100°C) - Flue Gas Scrubbing transport->facility end 6. Final Destruction - Certificate of Disposal facility->end

Caption: End-to-End Disposal Workflow for this compound.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[23][24] This includes proper waste classification, labeling, and record-keeping. Failure to comply can result in significant penalties and environmental harm.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the pursuit of innovation must be anchored in an unwavering commitment to safety. 2-Chloroquinolin-3-amine is a compound that demands meticulous handling protocols due to its specific hazard profile. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: The "Why" Behind the "What"

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE strategy.

According to aggregated GHS data, this compound presents the following primary hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

These classifications are not abstract warnings; they are directives. The potential for acute oral toxicity, coupled with irritant properties for skin, eyes, and the respiratory system, necessitates a multi-layered defense strategy where PPE serves as the final, essential barrier between the researcher and potential harm.

Engineering Controls: Your Primary Line of Defense

Before any discussion of PPE, we must emphasize the hierarchy of controls. The most effective safety measures are engineering controls designed to isolate the hazard from the personnel.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[2][3][4] This is non-negotiable. A fume hood contains airborne particles and vapors, directly mitigating the respiratory irritation hazard.[2][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[2][4]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][7] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the last line of defense, but it is a critical one. The following protocol is designed to address the specific hazards of this compound.

Summary of Required PPE
Hazard ClassificationPotential EffectRequired PPE Protocol
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Prevent hand-to-mouth transfer. Mandatory glove use and strict hand hygiene.[1][2]
Skin Irritation (Category 2) Causes redness, inflammation upon contact.Wear a fully-buttoned lab coat and chemical-resistant gloves. Ensure no skin is exposed.[1][2][5]
Serious Eye Irritation (Category 2A) Causes significant, but reversible, eye irritation.Wear chemical safety goggles conforming to NIOSH or EN 166 standards.[2][4][8] A face shield should be worn over goggles during procedures with a high splash risk.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory tract irritation.Handle exclusively in a chemical fume hood. Use a NIOSH-approved respirator if engineering controls are insufficient or during a large spill cleanup.[1][2][4]
Detailed PPE Selection and Use

A. Eye and Face Protection Due to the serious eye irritation risk, protection must be robust.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical safety goggles that provide a seal around the eyes to protect from dust particles and splashes.[8] Look for equipment approved under standards like ANSI Z87.1 (US) or EN 166 (EU).[2][4]

  • Face Shield: When handling larger quantities or performing operations with a significant splash potential (e.g., dissolving the compound, transferring solutions), a face shield must be worn in addition to safety goggles.[8] The face shield protects the entire face from direct contact.

B. Skin and Body Protection

  • Gloves: There is no universal glove for all chemicals.[8] For this compound, nitrile gloves provide good resistance to a wide range of chemicals and are effective against bases, oils, and many solvents.[8]

    • Inspection: Always inspect gloves for tears or punctures before use.[2]

    • Technique: Wear gloves over the cuffs of your lab coat to create a protective overlap.

    • Replacement: Do not reuse disposable gloves. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

  • Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material is mandatory to protect your skin and personal clothing from contamination.[9]

  • Footwear: Do not wear open-toed shoes, sandals, or perforated shoes in the laboratory.[7] Sturdy, closed-toe shoes, preferably made of a non-porous material, are required to protect your feet from spills.[7]

C. Respiratory Protection While engineering controls are primary, respiratory protection may be required in specific scenarios.

  • Standard Handling: For routine handling of small quantities inside a certified chemical fume hood, a respirator is typically not required.

  • Non-Routine Operations: If you must handle the compound outside of a fume hood (a situation to be avoided), or if there is a failure of engineering controls (e.g., a large spill), a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA standards.[10]

Operational Workflow and Disposal

A safe protocol extends from preparation to disposal. The following workflow integrates the PPE requirements into a step-by-step process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 1. Verify Engineering Controls (Fume Hood, Eyewash/Shower) prep2 2. Assemble Materials (Chemical, Glassware, Spill Kit) prep1->prep2 prep3 3. Don Full PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 4. Weigh/Transfer Compound prep3->handle1 Begin Work handle2 5. Perform Chemical Procedure handle1->handle2 handle3 6. Decontaminate Surfaces handle2->handle3 post1 7. Segregate Hazardous Waste (Solid & Liquid Containers) handle3->post1 Complete Work post2 8. Doff PPE in Correct Order (Gloves First, then Goggles, then Coat) post1->post2 post3 9. Wash Hands Thoroughly post2->post3

Caption: Safe Handling Workflow for this compound.

Spill Management In the event of a spill, evacuate personnel from the immediate area and alert your supervisor or safety officer. For a small spill within a fume hood, trained personnel wearing the appropriate PPE (including a respirator, if necessary) can use a chemical spill kit to absorb the material. For large spills, evacuate the lab and contact your institution's emergency response team.

Disposal Plan this compound and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) must be treated as hazardous waste.

  • Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[11]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[11] All waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[11][12][13]

By integrating this expert-level understanding of the hazards with a rigorous and logical application of engineering controls and personal protective equipment, you can ensure a culture of safety and integrity in your critical research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Chloroquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.